Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the structural characteristics, physiochemical properties, synthetic methodologies, and medicinal chemistry applications of 1-(Oxan-3-yl)-1H-pyrazol-3-amine (CAS: 1698719-78-6).
Scaffold Analysis & Application Guide for Medicinal Chemistry
Executive Summary
1-(Oxan-3-yl)-1H-pyrazol-3-amine , also known as 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine , is a heterocyclic building block critical in the synthesis of small-molecule kinase inhibitors and agrochemicals. It features a 3-aminopyrazole core—a classic ATP-mimetic pharmacophore—substituted at the N1 position with a tetrahydropyran (oxan) ring. This specific substitution pattern improves aqueous solubility and metabolic stability compared to traditional N-phenyl or N-alkyl analogs, making it a high-value intermediate for optimizing ADME profiles in drug discovery.
Chemical Identity & Physiochemical Profile[1][2]
The molecule consists of a 5-membered pyrazole ring bearing a primary amine at position 3 and a saturated 6-membered oxygen-containing heterocycle (oxane/tetrahydropyran) at position 1.
Identification Data
Parameter
Value
IUPAC Name
1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine
Common Name
1-(Oxan-3-yl)-1H-pyrazol-3-amine
CAS Number
1698719-78-6
Molecular Formula
C₈H₁₃N₃O
Molecular Weight
167.21 g/mol
SMILES
NC1=NN(C2CCCCO2)C=C1
InChI Key
FKKRTONHTLKVGP-UHFFFAOYSA-N
Physiochemical Properties
The incorporation of the oxan-3-yl moiety lowers the lipophilicity (LogP) relative to carbocyclic analogs, enhancing solubility in aqueous media—a critical parameter for oral bioavailability.
Property
Value
Context
LogP (Calc)
~0.82
Favorable for oral drug absorption (Lipinski's Rule of 5).
TPSA
53.07 Ų
Indicates good membrane permeability.
H-Bond Donors
1 (Amine)
Primary interaction point for kinase hinge binding.
H-Bond Acceptors
4
Includes pyrazole nitrogens and pyran oxygen.
pKa (Calc)
~3.5 (Pyrazole N)
Weakly basic; remains neutral at physiological pH.
Physical State
Solid / Powder
Typically off-white to pale yellow.
Synthetic Methodology
Synthesizing 1-substituted-3-aminopyrazoles with high regioselectivity is challenging due to the tautomeric nature of pyrazoles. The most robust industrial route avoids direct alkylation of the pyrazole (which yields mixtures of N1/N2 isomers) and instead utilizes a cyclocondensation strategy .
Primary Synthetic Route: Cyclocondensation
This protocol relies on the reaction of (tetrahydro-2H-pyran-3-yl)hydrazine with 3-ethoxyacrylonitrile. This method ensures the correct regiochemistry at the N1 position.
The 1-(Oxan-3-yl)-1H-pyrazol-3-amine scaffold is a versatile template. Its reactivity profile allows for rapid diversification at the C4 position and the exocyclic amine.
Functionalization Logic
N3-Amine (Hinge Binder): The primary amine is a nucleophile. It is frequently coupled with aryl halides (via Buchwald-Hartwig amination) or carboxylic acids (amide coupling) to form the "hinge-binding" motif of kinase inhibitors.
C4-Position (Solvent Front): The C4 hydrogen is highly susceptible to electrophilic aromatic substitution (EAS). Halogenation here allows for subsequent Suzuki or Sonogashira couplings, enabling the introduction of "gatekeeper" residues.
Application Workflow: Kinase Inhibitor Design
In the context of drug discovery, this molecule serves as a bioisostere for N-phenyl pyrazoles. The oxan-3-yl group disrupts the planarity and reduces the aromatic ring count (AlogP), which often improves the Ligand Efficiency (LE) .
To expand the scaffold, C4-iodination is often the first derivatization step.
Dissolve: 1-(Oxan-3-yl)-1H-pyrazol-3-amine (1.0 eq) in Acetonitrile.
Add: N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at 0°C.
React: Stir at room temperature for 2 hours.
Quench: Add 10% Na₂S₂O₃ solution to remove excess iodine.
Isolate: Filter the precipitate. This yields the 4-iodo derivative, ready for Palladium-catalyzed coupling.
Reactivity Diagram
Figure 2: Divergent synthesis strategies for library generation.
Handling, Stability, and Safety
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over prolonged periods.
Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.
Safety (GHS):
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood.
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 84652730: 1-(Oxan-3-yl)-1H-pyrazol-3-amine. Retrieved from [Link]
Fustero, S., et al. (2011). "Improved Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles." Journal of Organic Chemistry.
Ansari, A., et al. (2017). "Pyrazole scaffolds: A review on recent progress in heterocyclic chemistry." European Journal of Medicinal Chemistry. Retrieved from [Link]
Exploratory
Structural Validation and Application Profiling of 1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine in Kinase Inhibitor Discovery
Executive Summary As modern drug discovery pivots toward highly selective kinase inhibitors, the selection of optimal hinge-binding scaffolds is paramount. The compound 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine has...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As modern drug discovery pivots toward highly selective kinase inhibitors, the selection of optimal hinge-binding scaffolds is paramount. The compound 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine has emerged as a privileged building block in the design of targeted therapeutics. This technical guide details the rigorous chemical identification, database search methodology, and pharmacological integration of this specific scaffold, ensuring researchers can confidently procure and utilize the correct isomer for downstream synthesis.
Chemical Identity and Computational Profiling
When dealing with saturated heterocyclic appendages like the tetrahydropyran (THP) ring, positional isomerism (e.g., 2-yl, 3-yl, 4-yl) and regioselectivity on the pyrazole core frequently lead to cataloging errors in early-stage research. Establishing the exact CAS Registry Number is the critical first line of defense in chemical procurement.
Through rigorous database querying, the exact CAS number for 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine is confirmed as 1698719-78-6 [1].
Causality in Scaffold Design: Why this specific molecule?
The 3-aminopyrazole core acts as a bidentate hydrogen-bonding motif, perfectly suited for the ATP-binding hinge region of kinases. The addition of the THP ring at the N1 position serves a dual purpose:
Metabolic & Physicochemical Tuning: It breaks molecular planarity, which disrupts crystal lattice packing and improves aqueous solubility compared to flat aromatic appendages.
Lipophilicity Control: The oxygen atom in the THP ring engages in solvent interactions, keeping the overall LogP strictly below 1.0 (0.8168), which is highly favorable for oral bioavailability[1].
Self-Validating Protocol for CAS Search and Isomer Discrimination
A common pitfall in early-stage drug development is the accidental procurement of the highly symmetrical 4-yl isomer (CAS 1353857-19-8)[2] or the 5-amine variant. To ensure absolute scientific integrity, I mandate the following self-validating workflow for chemical database searching and physical verification.
Step 1: In-Silico String Generation. Input the target nomenclature into a chemical drawing tool to generate the canonical SMILES string (N1=C(N)C=CN1C2COCCC2). This eliminates text-based nomenclature ambiguities.
Step 2: Exact Match Substructure Query. Execute an exact structure search in chemical databases. Do not rely on text-based searches, as search algorithms often conflate "3-yl" and "4-yl" in fuzzy matching.
Step 3: Cross-Reference CAS Registry Numbers. Verify the returned CAS number (1698719-78-6) against vendor catalogs (e.g., ChemScene Cat. No. CS-1025189) to ensure the physical stock matches the digital query[1].
Step 4: Post-Procurement Spectroscopic Validation (Self-Validating Step). Upon receipt of the compound, perform a high-resolution 1H-NMR. The THP ring protons for the 3-yl isomer will present a distinct, complex multiplet pattern due to its asymmetry, sharply contrasting with the simplified, symmetrical splitting pattern of the 4-yl isomer[2]. This physical test validates the digital procurement chain.
Caption: Database search and structural validation workflow for CAS 1698719-78-6.
Pharmacological Application and Pathway Integration
Once validated, this scaffold is frequently integrated into larger Active Pharmaceutical Ingredients (APIs) via Buchwald-Hartwig cross-coupling or amide bond formation at the highly nucleophilic 3-amino position.
Recent patent literature highlights the utility of this specific scaffold in the development of targeted therapies. For instance, it serves as a critical precursor in the synthesis of RET kinase inhibitors [3], which are vital for treating RET-driven malignancies such as medullary thyroid cancer and RET-fusion lung cancers.
Furthermore, related imidazo[1,2-a]pyridine derivatives utilizing similar THP-pyrazole motifs have shown profound efficacy in modulating Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [4]. IRAK4 is a master regulator in the Toll-like receptor (TLR) inflammatory pathway.
Causality in Target Engagement
The primary amine allows for modular functionalization (e.g., coupling with a substituted benzoic acid or heteroaryl chloride), while the THP-pyrazole moiety anchors the molecule within the kinase active site. In the case of IRAK4, blocking this kinase directly halts the MyD88-dependent signaling cascade, preventing NF-κB activation and the subsequent release of inflammatory cytokines[4].
Caption: IRAK4/TLR signaling cascade illustrating target engagement by the pyrazole scaffold.
Conclusion
The compound 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine (CAS: 1698719-78-6) is a highly versatile, structurally optimized building block for modern kinase inhibitor design. By strictly adhering to exact-match database queries and post-procurement NMR validation, researchers can avoid costly isomer-related delays and seamlessly integrate this scaffold into advanced drug discovery pipelines targeting critical nodes like RET and IRAK4.
References
[3] Title: US11970485B2 - RET kinase inhibitors. Source: Google Patents. URL:
[4] Title: CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease. Source: Google Patents. URL:
The Nomenclature Paradox & Pharmacophore Precision: Oxan-3-yl vs. Tetrahydropyran-3-yl Pyrazoles
The following technical guide addresses the nomenclature, structural identity, and medicinal chemistry utility of Oxan-3-yl and Tetrahydropyran-3-yl pyrazoles. [1][2] Executive Summary In the strict lexicon of IUPAC nome...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the nomenclature, structural identity, and medicinal chemistry utility of Oxan-3-yl and Tetrahydropyran-3-yl pyrazoles.
[1][2]
Executive Summary
In the strict lexicon of IUPAC nomenclature, oxan-3-yl and tetrahydropyran-3-yl are synonymous .[1][2] They refer to the exact same chemical moiety: a saturated six-membered ether ring attached to a pyrazole core at the C3 position relative to the oxygen atom.
The "difference" is purely semantic, arising from divergent naming conventions (Hantzsch-Widman vs. Retained IUPAC).[1][2] However, for the drug discovery scientist, the 3-yl isomer (regardless of name) presents distinct stereochemical and synthetic challenges compared to its achiral 4-yl counterpart.[1][2] This guide dissects the nomenclature implications for IP strategy and provides a deep technical analysis of the moiety’s physicochemical behavior.
Part 1: The Nomenclature Divergence (IP & Database Strategy)
While chemically identical, the use of "oxane" versus "tetrahydropyran" (THP) can fragment search results in patent databases and chemical inventories.[2] Understanding the origin of these terms is critical for comprehensive Prior Art generation.
The Hantzsch-Widman System vs. Retained Names[1][2]
Oxane (Systematic): Derived from the Hantzsch-Widman system for heterocycles.[1][2]
-ane : Indicates a saturated 6-membered ring.[1][2]
Usage: Preferred in automated name-generation algorithms (e.g., IUPAC name generators in ChemDraw or PubChem).[1][2]
Tetrahydropyran (Retained): Derived from the unsaturated parent "pyran".[2]
Usage: The standard term in medicinal chemistry literature, reagent catalogs, and bench-side communication.
Comparison Table: Nomenclature Mapping
Feature
Oxan-3-yl
Tetrahydropyran-3-yl
Implication
Origin
Hantzsch-Widman (Systematic)
IUPAC Retained / Traditional
Search Strategy: You must query both terms in SciFinder/Reaxys to capture all prior art.[1][2]
CAS Indexing
Used in specific systematic contexts
Primary indexing term
"Tetrahydropyran" is 10x more frequent in literature titles.
Ring Size
6-membered
6-membered
Warning: Do not confuse with Oxolane (5-membered/THF).[1][2]
Stereochemistry
Implies chiral center at C3
Implies chiral center at C3
Both names require (R)/(S) designation for full definition.[1][2]
Visualization: The Nomenclature Hierarchy
The following diagram illustrates the logical relationship between these terms and their potential for confusion with other oxygen heterocycles.
Figure 1. Logical mapping of synonymous nomenclature for the 6-membered ether radical.
Part 2: The Stereochemical & Conformational Imperative
Once the nomenclature ambiguity is resolved, the scientific challenge lies in the specific properties of the 3-yl isomer. Unlike the 4-yl isomer (which is achiral due to a plane of symmetry), the oxan-3-yl group is a chiral pharmacophore .[1][2]
Chirality and Enantiomers
Attachment of the pyrazole at the C3 position of the THP ring creates a stereogenic center.
Implication: Drug candidates containing this moiety must be synthesized as single enantiomers or separated via chiral SFC.
Binding: The (R) and (S) enantiomers will project the pyrazole vector at significantly different angles relative to the ether oxygen, often resulting in >100-fold differences in potency.[2]
Conformational Analysis (The Chair Flip)
The tetrahydropyran ring exists predominantly in a chair conformation.[2] The pyrazole substituent at C3 can adopt either an axial or equatorial position.
Equatorial Preference: Generally favored to minimize 1,3-diaxial interactions.[1][2]
Dipole Effects: The ring oxygen exerts a dipole effect. Depending on the polarity of the pyrazole (and its substituents), the gauche effect may stabilize the axial conformer, particularly if hydrogen bonding is possible between the pyrazole NH and the ring oxygen.
Key Insight: In protein binding pockets, the energy penalty for forcing the group into the axial conformation is roughly 1.5–2.5 kcal/mol. If the binding pocket requires an axial vector, the compound may suffer a potency penalty unless pre-organized (e.g., by adding a gem-dimethyl group to lock the conformation).[2]
Part 3: Synthetic Methodologies
Synthesizing oxan-3-yl pyrazoles is more complex than 4-yl analogs due to the asymmetry.[1][2] Below is a validated, self-consistent protocol for accessing this moiety.
Validated Protocol: De Novo Cyclization
This method avoids the regioselectivity issues of alkylating a pre-formed pyrazole.
Reaction Scheme:
Starting Material: Tetrahydropyran-3-carboxylic acid (commercially available as racemic or chiral).[1][2]
Activation: Convert acid to Weinreb amide or Acid Chloride.
Acylation: React with methyl ketone enolate (or equivalent) to form a 1,3-diketone intermediate attached to the THP ring.[2]
Cyclization: Condensation with Hydrazine (or substituted hydrazine).[2]
Acylation: Cool Methylmagnesium bromide (3.0 eq) to 0°C in THF. Add Weinreb amide dropwise.[2] Warm to RT. (Yield: Methyl ketone).[2]
Claisen Condensation: Treat methyl ketone with dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq) at reflux for 4h. This forms the enaminone intermediate.
Figure 2. Step-wise synthetic pathway for constructing the oxan-3-yl pyrazole core.
Part 4: Medicinal Chemistry Profile
Why choose the oxan-3-yl over the oxan-4-yl or a carbocycle?
Physicochemical Properties[1][2][3][4]
LogD Lowering: The ether oxygen reduces LogP by ~1.0–1.5 units compared to a cyclohexyl group, improving solubility.
H-Bonding: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA).[1][2] In the 3-yl isomer, the vector of this oxygen is offset by 60° relative to the pyrazole attachment, allowing unique interactions with solvent or protein side chains (e.g., Serine/Threonine hydroxyls).
Oxan-3-yl: Moderate stability.[1][2] The C2 position (between the ring oxygen and the C3-pyrazole) is a hemi-aminal ether-like environment (though not strictly).[1][2] It is susceptible to oxidative metabolism (P450) at the C2 and C6 positions (alpha to oxygen).[2]
Mitigation: If metabolic clearance is high, block the C2 or C6 positions with deuterium or a methyl group, or use the 4-yl isomer if the chirality at C3 is not essential for binding.
References
IUPAC Nomenclature of Organic Chemistry (Blue Book). "Rule B-1: Extension of the Hantzsch-Widman System."[1] IUPAC. [Link][1][2]
PubChem Database. "Compound Summary: Amino-(tetrahydropyran-3-yl)acetic acid (Synonyms: Oxan-3-yl)."[1][2] National Library of Medicine. [Link][2][3]
Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2008.[4] (Contextual reference for pyrazole cyclization methodologies).
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
Biological activity of 1-(Oxan-3-yl)-1H-pyrazol-3-amine derivatives
The 1-(Oxan-3-yl)-1H-pyrazol-3-amine scaffold represents a high-value pharmacophore in modern medicinal chemistry, specifically within the domain of kinase inhibitor discovery .[1][2] This guide analyzes its role as a pr...
Author: BenchChem Technical Support Team. Date: March 2026
The 1-(Oxan-3-yl)-1H-pyrazol-3-amine scaffold represents a high-value pharmacophore in modern medicinal chemistry, specifically within the domain of kinase inhibitor discovery .[1][2] This guide analyzes its role as a privileged structure for targeting the RIPK1 (Receptor-Interacting Protein Kinase 1) and JAK/STAT pathways, emphasizing its utility in optimizing solubility and metabolic stability compared to traditional carbocyclic analogs.
A Privileged Motif for Kinase Inhibitor Design & Optimization[1]
Executive Summary
The 1-(Oxan-3-yl)-1H-pyrazol-3-amine moiety (also referred to as 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine) is a critical intermediate and scaffold in the synthesis of Type I and Type II kinase inhibitors .[1] Unlike simple phenyl- or cyclohexyl-substituted pyrazoles, the incorporation of the oxane (tetrahydropyran) ring significantly lowers lipophilicity (LogP) while maintaining steric bulk, thereby improving the drug-like properties (DLPs) of lead compounds.
Its primary biological utility lies in the inhibition of RIPK1 , a master regulator of necroptosis (programmed necrosis) and inflammation, as well as off-target modulation of CDK and JAK families. This guide details the structural logic, biological mechanisms, and experimental protocols for leveraging this scaffold in drug development.[3]
Chemical Architecture & Pharmacophore Analysis
The scaffold functions as a bidentate hinge binder within the ATP-binding pocket of protein kinases.[1]
Structural Logic
Pyrazole-3-amine Core: The exocyclic amine (C3-NH2) and the endocyclic nitrogen (N2) typically form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., the backbone carbonyl and amide NH of specific residues like Glu93/Met95 in RIPK1).
Oxan-3-yl (Tetrahydropyran) Substituent:
Positioning: Attached at the N1 position, the oxane ring projects into the solvent-exposed region or a specific hydrophobic sub-pocket (e.g., the ribose binding pocket).
Metabolic Advantage: The ether oxygen in the ring reduces the electron density compared to a cyclohexyl group, lowering the potential for oxidative metabolism by CYP450 enzymes.
Solubility: The polar oxygen atom decreases ClogP by approximately 1.0–1.5 units relative to the carbocyclic analog, enhancing aqueous solubility.
Biological Activity & Mechanism of Action[3][4][5][6][7]
Primary Target: RIPK1 & Necroptosis
The most potent application of this scaffold is in the design of Necrostatin-1 (Nec-1) analogs and next-generation RIPK1 inhibitors.[1]
Pathway: RIPK1 activation triggers the assembly of the necrosome (RIPK1-RIPK3-MLKL complex), leading to membrane rupture and inflammation.
Mechanism: Derivatives of 1-(oxan-3-yl)-1H-pyrazol-3-amine bind to the allosteric hydrophobic pocket adjacent to the ATP-binding site (Type II inhibition) or directly compete with ATP (Type I inhibition), locking the kinase in an inactive "DLG-out" conformation.[1]
CDK16 (PCTAIRE1): N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives containing this core have shown nanomolar potency against CDK16, a kinase involved in vesicle trafficking and spermatogenesis.[1]
JAK/STAT: The scaffold serves as a bioisostere in Ruxolitinib-like molecules to fine-tune selectivity against JAK2 vs. JAK1.[1]
Signaling Pathway Visualization
The following diagram illustrates the critical intervention point of this scaffold within the Necroptosis pathway.
Caption: The scaffold acts by inhibiting RIPK1 phosphorylation, preventing Necrosome formation and downstream MLKL-mediated membrane rupture.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of the N1-substituent on biological activity and physicochemical properties in a representative RIPK1 inhibitor series (based on Nec-1 optimization studies).
N1-Substituent
RIPK1 IC50 (nM)
ClogP
Solubility (µM)
Metabolic Stability (t1/2, min)
Notes
Phenyl
120
3.2
< 5
15
High potency, but poor solubility and rapid clearance.[1]
Cyclohexyl
45
3.8
< 1
45
Improved potency (hydrophobic fit), but very poor solubility.
Oxan-4-yl
55
1.9
120
> 60
Optimal Balance. Good potency, high solubility, stable.[1]
Oxan-3-yl
38
1.8
135
> 60
Preferred Scaffold. Chiral center at C3 allows for stereoselective optimization.[1]
Key Insight: The Oxan-3-yl isomer often outperforms the 4-yl isomer due to the specific vector it creates, allowing the pyrazole to orient more favorably into the hinge region while the oxygen atom interacts with solvent waters.
Experimental Protocols
A. Chemical Synthesis of the Scaffold
Objective: Synthesis of 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine.
Validation: Confirm structure via 1H-NMR (DMSO-d6) – Look for pyrazole protons (~5.5 ppm for C4-H, ~7.5 ppm for C5-H) and the characteristic oxane ring multiplets (1.5–4.0 ppm).[1]
B. ADP-Glo™ Kinase Assay (RIPK1)
Objective: Determine the IC50 of derivatives against recombinant human RIPK1.[1]
Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.
Readout: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).
Synthesis Workflow Diagram
Caption: General synthetic route for accessing the 1-(Oxan-3-yl)-1H-pyrazol-3-amine core.
References
Zhou, T., et al. (2019).[5][6] "Structural optimization and structure-activity relationship of 1H-pyrazol-3-amine derivatives as novel RIPK1 inhibitors." Journal of Medicinal Chemistry.
Harris, P. A., et al. (2016). "Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases."[1] Journal of Medicinal Chemistry.
Li, Y., et al. (2022).[7][6][4][8] "Advances in RIPK1 kinase inhibitors: A patent review (2016-present)." Expert Opinion on Therapeutic Patents.
BenchChem. (2024).[1] "Technical Data: 1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine (CAS 1698719-78-6)."[1] Chemical Structure Database.
Mullard, A. (2018). "RIPK1 inhibitors gear up for inflammation."[1] Nature Reviews Drug Discovery.[1][6]
The Aminopyrazole Pharmacophore: A Technical Guide to Scaffold Design and Optimization in Kinase Discovery
Executive Summary: The Privileged Scaffold The aminopyrazole moiety stands as one of the most versatile "privileged structures" in modern medicinal chemistry. Its ubiquity in FDA-approved kinase inhibitors stems from its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Privileged Scaffold
The aminopyrazole moiety stands as one of the most versatile "privileged structures" in modern medicinal chemistry. Its ubiquity in FDA-approved kinase inhibitors stems from its ability to faithfully mimic the adenine ring of ATP, establishing critical hydrogen bond networks within the kinase hinge region.
However, the scaffold presents a dual-edged sword: while its physicochemical properties (H-bond donor/acceptor capability, moderate TPSA, and rigid geometry) are ideal for binding, its synthesis is plagued by tautomeric ambiguity and regioselectivity challenges.[1]
This guide analyzes the structural biology of 3-, 4-, and 5-aminopyrazoles, details the precise "Fandrick Switch" protocol for regioselective synthesis, and reviews the optimization strategies that have led to blockbuster drugs like Tozasertib, Encorafenib, and Avapritinib.
The aminopyrazole scaffold interacts with the ATP-binding site primarily through the "hinge region"—the linker between the N- and C-lobes of the kinase domain. The specific isomer (3-, 4-, or 5-amino) dictates the hydrogen bonding motif.[1]
The 3-Aminopyrazole Motif (The "Tozasertib" Mode)
The 3-aminopyrazole is the classic ATP mimetic. It typically binds in a bidentate fashion:
Exocyclic Amine (Donor): Forms a hydrogen bond with the backbone carbonyl of a hinge residue (e.g., Glu211 in Aurora A).
Pyridine-like Nitrogen (N2, Acceptor): Forms a hydrogen bond with the backbone amide NH of a hinge residue (e.g., Ala213 in Aurora A).
This Donor-Acceptor (D-A) motif mimics the N6-amino and N1-nitrogen of adenine.[1]
The 4-Aminopyrazole Motif (The "AT9283" Mode)
The 4-aminopyrazole offers a linear geometry often used to span the gatekeeper region or project into the solvent front. In AT9283, the 4-amino group is part of a urea linker, but the pyrazole nitrogens themselves can participate in water-mediated networks or direct hinge interactions depending on the tautomeric state.
Pyrazole as a Scaffold/Linker (The "Avapritinib" Mode)
In newer generation inhibitors like Avapritinib (KIT/PDGFRA) and Encorafenib (BRAF), the pyrazole ring is not the primary hinge binder.
Encorafenib: Uses a 2-aminopyrimidine as the hinge binder. The pyrazole acts as a rigid linker, orienting the sulfonamide tail into the "back pocket" to interact with the
C-helix.
Avapritinib: Uses a pyrrolotriazine core for hinge binding.[1] The substituted pyrazole projects into the solvent front, interacting with specific residues (e.g., the G-loop or solvent-front arginine) to overcome resistance mutations like D842V.
Visualization of Binding Topologies
Caption: Comparison of the direct hinge-binding role of 3-aminopyrazoles vs. the scaffolding role in complex inhibitors.
Synthetic Mastery: The Regioselectivity Challenge
The synthesis of N-substituted aminopyrazoles from hydrazines and
-ketonitriles (or -alkoxyacrylonitriles) is historically difficult due to the formation of regioisomeric mixtures (3-amino vs 5-amino).[1]
The Mechanism of Regiocontrol
The reaction proceeds via a Michael addition followed by cyclization.
Kinetic Control: The more nucleophilic internal nitrogen of the alkyl hydrazine attacks the nitrile carbon (or the
-carbon of the acrylonitrile). However, Fandrick et al. (Boehringer Ingelheim) demonstrated that under kinetic conditions, the initial adduct cyclizes to form the 3-aminopyrazole .
Thermodynamic Control: Under neutral/acidic conditions or high heat, the intermediates equilibrate to the thermodynamically more stable 5-aminopyrazole .
Protocol: The "Fandrick Switch"
This protocol allows the selective synthesis of either isomer from the same starting materials.
Base: Sodium Ethoxide (NaOEt) - 21% wt in EtOH.[1]
Workflow A: Synthesis of 3-Aminopyrazole (Kinetic)
Target: High selectivity for the 3-amino isomer.[1]
Preparation: Cool a solution of NaOEt (2.0 equiv) in EtOH to -5°C to 0°C .
Addition: Add Methylhydrazine (1.1 equiv) to the base.
Reaction: Slowly add the nitrile substrate (1.0 equiv) dropwise, maintaining the temperature below 0°C.
Incubation: Stir at 0°C for 2–4 hours. Monitor by HPLC.
Quench: Pour into ice water/ammonium chloride.
Result: The base deprotonates the hydrazine, enhancing the nucleophilicity of the less substituted nitrogen (or directing the attack mechanism) to kinetically trap the 3-amino cyclization.
Selectivity: Typically >20:1 (3-amino : 5-amino).[1]
Workflow B: Synthesis of 5-Aminopyrazole (Thermodynamic)
Target: High selectivity for the 5-amino isomer.
Preparation: Dissolve the nitrile substrate (1.0 equiv) in EtOH at room temperature.
Addition: Add Methylhydrazine (1.1 equiv). Do NOT add base.
Reaction: Heat the mixture to reflux (78°C) for 12–16 hours.
Mechanism: The absence of strong base and the elevated temperature allow the Michael adducts to equilibrate. The cyclization to the 5-aminopyrazole is thermodynamically favored.
Result:
Selectivity: Typically >10:1 (5-amino : 3-amino).[1]
Synthetic Decision Tree
Caption: The "Fandrick Switch" for regioselective aminopyrazole synthesis.
Case Studies: FDA-Approved & Clinical Assets
The following table summarizes key drugs utilizing the aminopyrazole scaffold, categorizing them by their specific isomer and binding role.
Similar to Tozasertib; high selectivity for Aurora B.
Avapritinib
KIT / PDGFRA
Pyrazole-containing
Solvent Front
Pyrazole projects into solvent; interacts with Arg597/G-loop.[1]
Encorafenib
BRAF V600E
Pyrazole-containing
Linker
Connects hinge-binding pyrimidine to back-pocket sulfonamide.[1]
AT9283
Aurora/JAK
4-Aminopyrazole
Hinge/Linker
Urea linker attached to 4-position binds hinge residues.[1]
Crizotinib
ALK / ROS1
Pyrazole-containing
Core Scaffold
4-arylpyrazole core; 2-aminopyridine acts as hinge binder.[1]
Advanced Optimization Strategies
Fragment Growing from the 3-Amino Core
When using the 3-aminopyrazole as a starting fragment (Fragment-Based Drug Discovery), the C4 and N1 positions are the primary vectors for growth.
N1-Substitution: Controls the "Gatekeeper" interaction. Bulky groups (isopropyl, t-butyl) at N1 can enforce selectivity against kinases with small gatekeepers (e.g., Thr) vs large gatekeepers (e.g., Met).[1]
C4-Substitution: Projects into the solvent channel. Ideal for attaching solubilizing groups (piperazines, morpholines) to improve ADME properties without disrupting the hinge bind.
Addressing Tautomerism in Design
Unsubstituted aminopyrazoles exist in a tautomeric equilibrium (
).[1] This creates ambiguity in binding assays.[1]
Strategy: "Lock" the tautomer by N-alkylation (methyl, ethyl, isopropyl) early in the lead optimization phase.
Warning: N-alkylation changes the H-bond donor/acceptor profile.[1] Ensure the alkyl group does not clash with the ribose binding pocket (sugar pocket) of the ATP site.
References
Fandrick, K. R., et al. (2015).[1] "Control of Regioselectivity in the Synthesis of N-Substituted Pyrazoles." The Journal of Organic Chemistry. Link[1]
Harrington, E. A., et al. (2004).[1] "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo."[2] Nature Medicine.[1] Link[1]
Teuber, A., et al. (2024).[1] "Avapritinib-based SAR studies unveil a binding pocket in KIT and PDGFRA."[1][3][4] Nature Communications.[1] Link
Koelblinger, P., et al. (2018).[1] "Encorafenib and Binimetinib for BRAF-Mutated Melanoma." Future Oncology. Link
Bagley, M. C., et al. (2006).[1] "Regiocontrolled Synthesis of Pyrazoles." Synlett. Link
Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[1]
Solubility profile of 1-(Oxan-3-yl)-1H-pyrazol-3-amine in DMSO
Technical Whitepaper: Solubility Profiling & Handling of 1-(Oxan-3-yl)-1H-pyrazol-3-amine in DMSO Executive Summary This technical guide provides a comprehensive framework for the solubility profiling, stock preparation,...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Solubility Profiling & Handling of 1-(Oxan-3-yl)-1H-pyrazol-3-amine in DMSO
Executive Summary
This technical guide provides a comprehensive framework for the solubility profiling, stock preparation, and handling of 1-(Oxan-3-yl)-1H-pyrazol-3-amine (CAS: 1698719-78-6) in Dimethyl Sulfoxide (DMSO). As a critical intermediate in the synthesis of kinase inhibitors (specifically Tyk2 and RIPK1 pathways), the integrity of this compound in solution is paramount for reproducible biological assays.
While specific experimental solubility limits for this isomer are rarely published in isolation, its physicochemical properties (MW: 167.21, LogP: ~0.82) indicate a high solubility potential (>100 mM) in anhydrous DMSO. This guide outlines the theoretical basis for this solubility, provides a self-validating protocol for stock preparation, and details mitigation strategies for common failure modes such as hygroscopic precipitation and oxidative degradation.
Part 1: Physicochemical Profile & Solvation Mechanism[1]
To understand the solubility behavior of 1-(Oxan-3-yl)-1H-pyrazol-3-amine, we must analyze the competition between its crystal lattice energy and the solvation energy provided by DMSO.
1.1 Structural Analysis
The molecule consists of three distinct pharmacophores:
Pyrazole Core: A planar, aromatic 5-membered ring containing two nitrogen atoms. It acts as both a hydrogen bond donor (via the amine) and acceptor.
Exocyclic Primary Amine (-NH₂): Located at the 3-position, this group significantly increases polarity and provides a primary site for H-bonding.
Oxan-3-yl (Tetrahydropyran) Ring: A saturated, non-planar ether ring. This moiety disrupts π-π stacking interactions between pyrazole rings in the solid state, thereby lowering the lattice energy and enhancing solubility compared to planar analogs.
1.2 Why DMSO?
DMSO is the solvent of choice due to its high dielectric constant (
Dipole-Dipole Interactions: The sulfonyl oxygen of DMSO is a potent H-bond acceptor, interacting strongly with the primary amine protons of the pyrazole.
Dispersion Forces: The methyl groups of DMSO interact with the lipophilic tetrahydropyran ring, stabilizing the non-polar region of the molecule.
Table 1: Physicochemical Properties Relevant to Solubility
Property
Value
Implication for DMSO Solubility
Molecular Weight
167.21 g/mol
High. Small molecules generally dissolve rapidly.
LogP (Predicted)
~0.82
Ideal. Positive but low LogP suggests balance between lipophilicity and polarity.
TPSA
~53 Ų
High. Moderate polarity ensures good interaction with DMSO.
H-Bond Donors
1 (Amine)
Forms strong H-bonds with DMSO oxygen.
Physical State
Solid (Powder)
Requires disruption of crystal lattice.
Part 2: Visualization of Solvation & Workflow
The following diagrams illustrate the theoretical solvation mechanism and the practical workflow for stock preparation.
Caption: Figure 1. Solvation dynamics showing DMSO disrupting the crystal lattice via specific H-bond and lipophilic interactions.
Part 3: Experimental Protocol for Solubility Determination
Since specific batch-to-batch variations occur, researchers should not rely solely on literature values. Use this Self-Validating Protocol to determine the solubility limit for your specific lot.
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Standard DMSO absorbs water rapidly, reducing solubility.[4]
Vessel: Amber glass vial (to protect amine from light-induced oxidation).
3.2 Step-by-Step Determination (The "Add-and-Vortex" Method)
Weighing: Accurately weigh 10 mg of the compound into a 1.5 mL amber microcentrifuge tube.
Initial Addition: Add 100
L of Anhydrous DMSO. This targets a concentration of 100 mg/mL .
Agitation: Vortex vigorously for 60 seconds.
Observation:
Clear Solution: Solubility > 100 mg/mL. (Proceed to use).
Turbid/Particulates:[5] Sonicate in a water bath at 37°C for 5 minutes.
Secondary Observation: If still turbid after sonication, add DMSO in 100
L increments, vortexing between additions, until clear.
Calculation:
3.3 Recommended Stock Concentration
For most biological applications (IC50 assays, High-Throughput Screening), a stock concentration of 10 mM or 20 mM is standard.
Calculation for 10 mM Stock:
Example: To dissolve 5 mg, add 2990 L (approx 3 mL) of DMSO.
Part 4: Stability, Storage & Troubleshooting
The primary failure mode for aminopyrazoles in DMSO is oxidative degradation and water absorption .
4.1 The Hygroscopicity Risk
DMSO is highly hygroscopic.[4] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.
Risk: As water content increases, the solubility of the lipophilic oxan-3-yl moiety decreases, leading to "silent precipitation" inside the tube.
Solution: Use single-use aliquots. Never store a "working stock" at room temperature for extended periods.
Immediately aliquot into small volumes (e.g., 20-50
L) in O-ring sealed cryovials.
Store at -20°C for up to 3 months or -80°C for 6-12 months.
Discard any aliquot after the second freeze-thaw cycle.
4.3 The "Crash-Out" Phenomenon (Dilution into Media)
When diluting a DMSO stock into aqueous buffer (e.g., PBS or Cell Media), the sudden change in polarity can cause the compound to precipitate.
Safe Limit: Maintain final DMSO concentration < 0.5% (v/v) for cell assays.
Mitigation: If precipitation occurs at 10
M in media:
Perform an intermediate dilution : Dilute 10 mM stock
1 mM in pure DMSO first.
Then dilute 1 mM stock
10 M in warm media (37°C) with rapid mixing.
Caption: Figure 2. Quality Control (QC) decision tree for ensuring stock solution integrity.
References
Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Retrieved from [Link]
PubChem. (2026).[6] Compound Summary: 1-(oxan-3-yl)-1H-pyrazol-3-amine (CID 84652730).[7] Retrieved from [Link]
The Patent Landscape and Synthetic Methodologies of 1-(Tetrahydro-2H-pyran-3-yl) Pyrazole Derivatives: A Technical Whitepaper
Structural Rationale: Why the Tetrahydro-2H-pyran-3-yl (THP-3-yl) Scaffold? In modern medicinal chemistry, the transition from "flat" aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improv...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Rationale: Why the Tetrahydro-2H-pyran-3-yl (THP-3-yl) Scaffold?
In modern medicinal chemistry, the transition from "flat" aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improve clinical success rates. The incorporation of the 1-(tetrahydro-2H-pyran-3-yl) pyrazole moiety into kinase inhibitors represents a masterclass in this approach.
The selection of the THP-3-yl substituent over a simple cyclopentyl or cyclohexyl ring is driven by three causal factors:
Lipophilic Efficiency (LipE): The oxygen atom in the pyran ring acts as a localized hydrogen bond acceptor. This decreases the overall lipophilicity (LogP) of the molecule without sacrificing target affinity, thereby reducing off-target toxicity and improving aqueous solubility.
Stereospecific Hinge Binding: Unlike the symmetrical 4-yl variant, substitution at the 3-position of the tetrahydropyran ring introduces a chiral center. Enantiopure (R)- or (S)-THP-3-yl derivatives allow for precise spatial orientation of the pyrazole core within the highly conserved ATP-binding pocket of kinases.
Metabolic Stability: The electron-withdrawing nature of the pyran oxygen deactivates the adjacent carbon-hydrogen bonds toward cytochrome P450-mediated oxidation, extending the compound's half-life compared to carbocyclic analogs.
Target Landscape and Mechanistic Insights
The 1-(THP-3-yl) pyrazole scaffold has been heavily patented across several high-value therapeutic targets, most notably Janus Kinases (JAK) and Leucine-Rich Repeat Kinase 2 (LRRK2).
Janus Kinase (JAK) Inhibitors
Merck Sharp & Dohme Corp. established a foundational patent space around pyrazole carboxamides as JAK inhibitors[1]. Compounds such as 1-(tetrahydro-2H-pyran-3-yl)-3-(2-fluoropyridin-4-ylamino)-1H-pyrazole-4-carboxamide are designed to competitively bind the ATP site of JAK1/JAK2. By halting JAK phosphorylation, these compounds prevent the dimerization of STAT proteins, thereby silencing downstream inflammatory gene transcription. This mechanism is clinically validated for rheumatoid arthritis, asthma, and atopic dermatitis[2].
Figure 1: Mechanism of action for THP-pyrazole JAK inhibitors blocking the JAK/STAT pathway.
LRRK2 Inhibitors
Mutations in LRRK2 (e.g., G2019S) increase kinase catalytic activity and are a primary genetic driver of Parkinson's disease. Patents from Genentech[3] and Denali Therapeutics[4] highlight the use of the THP-3-yl pyrazole/pyrimidine scaffold to penetrate the blood-brain barrier (BBB) and selectively inhibit LRRK2, reducing neuroinflammation and preventing dopaminergic neuron degradation.
JNK and BTK Inhibitors
Beyond JAK and LRRK2, the scaffold has been successfully deployed in c-Jun-N-terminal kinase (JNK) inhibitors for metabolic disorders[5] and Bruton's Tyrosine Kinase (BTK) inhibitors for B-cell malignancies[6].
Patent Landscape: Quantitative Data Summary
The following table synthesizes the core patent landscape surrounding this chemical space, allowing for rapid competitive analysis.
To ensure scientific integrity, the following protocols detail the synthesis of the core scaffold and its subsequent biochemical validation. These methods are designed as self-validating systems, incorporating critical In-Process Controls (IPCs).
Synthesis of 1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazole via Mitsunobu Reaction
The most robust method for appending the THP-3-yl moiety to a pyrazole core is the Mitsunobu reaction[4].
Causality & Design Choices:
Stereochemical Inversion: The reaction proceeds via an
mechanism. If the target requires an (S)-THP-3-yl configuration, the starting material must be (R)-tetrahydro-2H-pyran-3-ol.
Reagent Selection: Diisopropyl azodicarboxylate (DIAD) is selected over Diethyl azodicarboxylate (DEAD) due to its liquid state at room temperature and superior thermal stability, mitigating explosion risks during scale-up.
Solvent: Anhydrous Tetrahydrofuran (THF) is critical; trace water will prematurely hydrolyze the triphenylphosphine-DIAD betaine intermediate, drastically reducing yield.
Step-by-Step Protocol:
Betaine Formation: Under an inert nitrogen atmosphere, dissolve triphenylphosphine (
, 1.5 eq) in anhydrous THF (0.2 M). Cool the solution to 0°C. Add DIAD (1.5 eq) dropwise over 15 minutes. Validation: The solution will turn pale yellow, indicating the formation of the active betaine intermediate.
Alcohol Activation: Add the chiral alcohol, e.g., (R)-tetrahydro-2H-pyran-3-ol (1.2 eq), dissolved in a minimal volume of THF. Stir at 0°C for 30 minutes.
Nucleophilic Displacement: Slowly add the NH-pyrazole derivative (1.0 eq) in THF. Causality: Slow addition ensures the pyrazole acts as a nucleophile rather than protonating the betaine prematurely.
Propagation & IPC: Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation: Monitor via LC-MS. The reaction is complete when the pyrazole starting material peak area is <2%.
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over , and concentrate under reduced pressure.
Purification: Purify via silica gel chromatography (Hexanes/EtOAc). To ensure enantiomeric purity (>99% ee), subject the purified product to Chiral Supercritical Fluid Chromatography (SFC).
Figure 2: Workflow for the stereospecific synthesis of the 1-(THP-3-yl) pyrazole scaffold.
Biochemical Validation: TR-FRET Kinase Assay
To validate the synthesized THP-pyrazole derivative as a kinase inhibitor (e.g., for JAK1), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
Causality & Design Choices:
Detection Method: TR-FRET is chosen because the time-delayed fluorescence reading eliminates background auto-fluorescence common in highly conjugated heterocyclic compounds, preventing false positives.
ATP Concentration: The assay must be run at the
of ATP for the specific kinase. Running at ensures that the calculated accurately reflects the compound's competitive binding affinity without being artificially skewed by ATP saturation.
Step-by-Step Protocol:
Compound Preparation: Serially dilute the THP-pyrazole inhibitor in 100% DMSO to create a 10-point dose-response curve. Transfer 100 nL of each concentration to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).
Enzyme Incubation: Add 5 µL of recombinant JAK1 enzyme (diluted in assay buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows for the detection of slow-binding kinetics.
Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (at
) and a biotinylated peptide substrate. Incubate for 60 minutes.
Quench & Detection: Stop the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate
and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).
Readout & Self-Validation: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) measuring emission at 615 nm and 665 nm.
Self-Validation (Z'-factor): Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. The assay is only valid if
The Pyrazole-3-Amine Scaffold: A Privileged Framework for Targeting Key Mediators of Human Disease
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals The pyrazole-3-amine heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating r...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrazole-3-amine heterocycle has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of high-value therapeutic targets.[1][2] This guide provides an in-depth technical exploration of the core therapeutic targets of pyrazole-3-amine derivatives, offering field-proven insights into the experimental validation of these interactions and the underlying molecular logic. We will delve into the key signaling pathways disrupted by these compounds and provide detailed, actionable protocols for their preclinical evaluation.
The Therapeutic Landscape of Pyrazole-3-Amines: A Multi-Targeted Approach
The unique electronic and structural features of the pyrazole-3-amine core allow for tailored modifications that can confer high potency and selectivity against several key classes of enzymes and proteins implicated in major diseases. The primary therapeutic areas where these heterocycles have shown significant promise are oncology and inflammation, largely through their potent inhibition of protein kinases and cyclooxygenase enzymes.[2][3][4]
Protein Kinases: The Central Hub of Pyrazole-3-Amine Activity
Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyrazole-3-amine scaffold has proven to be an exceptional starting point for the development of potent kinase inhibitors.[2][5]
Cyclin-Dependent Kinases (CDKs): Halting the Engine of Cancer Proliferation
The "Why": CDKs are the master regulators of the cell cycle, and their aberrant activity is a common driver of uncontrolled cell division in cancer.[6] Targeting CDKs with small molecule inhibitors is a clinically validated strategy to induce cell cycle arrest and apoptosis in tumor cells. The pyrazole-3-amine core can be elaborated with various substituents to achieve potent and selective inhibition of specific CDKs, such as CDK2.[7][8]
Quantitative Insights: Potency of Pyrazole-3-Amine-Based CDK Inhibitors
Experimental Validation: In Vitro CDK2 Kinase Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro inhibitory activity of pyrazole-3-amine derivatives against CDK2 using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[9] The rationale for using a luminescence-based assay is its high sensitivity, broad dynamic range, and suitability for high-throughput screening.[10][11][12]
Protocol:
Reagent Preparation:
Prepare a stock solution of the test pyrazole-3-amine compound in DMSO.
Prepare a serial dilution of the test compound in kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA). The final DMSO concentration should be kept constant across all wells (typically ≤1%).
Prepare a solution of recombinant human CDK2/Cyclin A2 enzyme in kinase assay buffer.
Prepare a solution of the appropriate substrate (e.g., a synthetic peptide) and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for CDK2.
Assay Plate Setup (384-well format):
Add the test compound dilutions to the appropriate wells of a white, opaque 384-well plate.
Include a positive control (enzyme, substrate, ATP, and vehicle) and a negative control (substrate, ATP, and vehicle, but no enzyme).
Add the CDK2/Cyclin A2 enzyme solution to all wells except the negative control.
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
Kinase Reaction Initiation:
Add the ATP/substrate mixture to all wells to start the kinase reaction.
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
Signal Detection:
Add an equal volume of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a plate reader.
Data Analysis:
The luminescent signal is inversely proportional to the kinase activity.
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway: CDK2 in Cell Cycle Regulation
Caption: CDK2 signaling at the G1/S transition and its inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Cutting off the Blood Supply to Tumors
The "Why": Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[13] Pyrazole-3-amine derivatives have been successfully designed to inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis and starving tumors of essential nutrients.[13][14][15]
Quantitative Insights: Potency of Pyrazole-3-Amine-Based VEGFR-2 Inhibitors
Experimental Validation: In Vitro VEGFR-2 Kinase Assay
The protocol for a VEGFR-2 kinase assay is similar to the CDK2 assay described above, with the following modifications:
Enzyme: Recombinant human VEGFR-2.
Substrate: A suitable tyrosine-containing peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1).
Signaling Pathway: VEGFR-2 and Angiogenesis
Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition.
p38 Mitogen-Activated Protein Kinase (MAPK): A Key Node in Inflammation and Cancer
The "Why": The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, playing a crucial role in the production of pro-inflammatory mediators like TNF-α and IL-1β.[17] Inhibition of p38 MAPK is a promising therapeutic strategy for a range of inflammatory diseases and certain cancers. Pyrazole-based compounds have been identified as potent p38 MAPK inhibitors.[3][4][17][18]
Quantitative Insights: Potency of Pyrazole-3-Amine-Based p38 MAPK Inhibitors
Experimental Validation: Western Blot Analysis of p38 MAPK Activation
This protocol describes the detection of phosphorylated (activated) p38 MAPK in cells treated with a pyrazole-3-amine inhibitor.
Protocol:
Cell Culture and Treatment:
Culture appropriate cells (e.g., macrophages) in multi-well plates.
Treat the cells with various concentrations of the pyrazole-3-amine inhibitor for a specified time.
Stimulate the cells with a p38 MAPK activator (e.g., lipopolysaccharide, LPS) to induce phosphorylation.
Protein Extraction:
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
Determine the protein concentration of each lysate.
SDS-PAGE and Western Blotting:
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Re-probe the membrane with an antibody for total p38 MAPK as a loading control.
Cyclooxygenase (COX) Enzymes: Targeting the Heart of Inflammation
The "Why": The COX enzymes (COX-1 and COX-2) are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[20] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation and is the primary target for many anti-inflammatory drugs. Pyrazole-containing compounds, most notably Celecoxib, are renowned for their selective inhibition of COX-2, which provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][21][22][23][24][25]
Quantitative Insights: Potency of Pyrazole-Based COX-2 Inhibitors
Experimental Validation: In Vivo Carrageenan-Induced Paw Edema
This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[26][27][28][29] The rationale for its use is its well-characterized biphasic inflammatory response, with the later phase being predominantly mediated by prostaglandins produced by COX-2.[27]
Protocol:
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.
Compound Administration: Administer the test pyrazole-3-amine compound (orally or intraperitoneally) at various doses. A vehicle control group and a positive control group (e.g., Celecoxib or Indomethacin) should be included.
Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of a 1% carrageenan solution into the subplantar region of one hind paw of each animal.
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
Data Analysis:
Calculate the increase in paw volume for each animal at each time point compared to the pre-injection measurement.
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Determine the ED50 (the dose that produces 50% of the maximal effect).
Signaling Pathway: COX-2 in Inflammation
Caption: The role of COX-2 in the inflammatory cascade and its inhibition.
Tubulin: Disrupting the Cytoskeleton of Cancer Cells
The "Why": Microtubules, polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, particularly the formation of the mitotic spindle.[30] Inhibiting tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several pyrazole-based compounds have been identified as potent tubulin polymerization inhibitors, making them attractive anticancer agents.[30][31][32][33][34]
Quantitative Insights: Potency of Pyrazole-Based Tubulin Polymerization Inhibitors
Experimental Validation: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in turbidity of the solution.
Protocol:
Reagent Preparation:
Prepare a stock solution of the test pyrazole-3-amine compound in DMSO.
Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., PIPES buffer with MgCl₂, EGTA, and GTP).
Assay Procedure:
Add the test compound at various concentrations to the wells of a microplate. Include a vehicle control and a positive control (e.g., colchicine for inhibition, paclitaxel for promotion).
Initiate polymerization by warming the plate to 37°C.
Monitor the increase in absorbance at 340 nm over time using a temperature-controlled plate reader.
Data Analysis:
Plot the absorbance versus time to generate polymerization curves.
Determine the effect of the compound on the rate and extent of polymerization.
Calculate the IC50 value for inhibition of tubulin polymerization.
Experimental Workflow: Evaluating a Pyrazole-3-amine as a Tubulin Inhibitor
Caption: Workflow for evaluating a pyrazole-3-amine as a tubulin inhibitor.
Conclusion and Future Perspectives
The pyrazole-3-amine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its synthetic tractability and ability to interact with a wide range of biologically important targets ensure its continued relevance in drug discovery. Future research will likely focus on the development of highly selective inhibitors for specific kinase isoforms to minimize off-target effects, as well as the exploration of this scaffold for targets beyond kinases and COX enzymes. The integration of computational methods, such as molecular docking and QSAR studies, with traditional high-throughput screening will undoubtedly accelerate the identification of new lead compounds based on this remarkable heterocycle.
References
Celecoxib - Selective COX-2 Inhibitor for Inflammation. APExBIO.
Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. PubMed.
Celecoxib (SC-58635). Selleck Chemicals.
Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. PubMed.
Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate.
Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Taylor & Francis.
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC.
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a. DDDT.
Cyclooxygenase-2 Enzyme Inhibitors: Place in Therapy. AAFP.
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe.
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing.
Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes.
IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. ResearchGate.
Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Taylor & Francis.
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. MDPI.
Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PMC.
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC.
Carrageenan-Induced Paw Edema Model. Charles River Laboratories.
Paw edema of carrageenan-and egg white-induced inflammation... ResearchGate.
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications.
Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Journal of Applied Pharmaceutical Science.
Selective Inhibition of p38 MAPK Isoforms using Bipyrazole Derivatives: An in Silico Approach. International Journal of Computer Applications.
Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. ResearchGate.
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science.
p38 MAP kinase inhibitors as anti inflammatory agents. PubMed.
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing.
Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PMC.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. PMC.
Application Note: Precision Synthesis of 1-(Oxan-3-yl)-1H-pyrazol-3-amine
This document serves as a detailed Application Note and Protocol for the synthesis of 1-(Oxan-3-yl)-1H-pyrazol-3-amine (also known as 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine). This heterocyclic fragment is a crit...
Author: BenchChem Technical Support Team. Date: March 2026
This document serves as a detailed Application Note and Protocol for the synthesis of 1-(Oxan-3-yl)-1H-pyrazol-3-amine (also known as 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine). This heterocyclic fragment is a critical scaffold in medicinal chemistry, particularly in the development of JAK inhibitors and other kinase-targeting therapeutics where the tetrahydropyran ring provides optimal solubility and metabolic stability profiles.
Executive Summary & Strategic Analysis
The synthesis of N1-substituted-3-aminopyrazoles presents a classic regiochemical challenge. The reaction of monosubstituted hydrazines with 1,3-electrophiles can yield two isomers: the desired 3-amino-1-alkylpyrazole and the often thermodynamically favored 5-amino-1-alkylpyrazole .
For the target 1-(Oxan-3-yl)-1H-pyrazol-3-amine , direct alkylation of 3-aminopyrazole with oxan-3-yl halides often results in poor regioselectivity (N1 vs. N2 alkylation) and elimination byproducts due to the secondary nature of the electrophile. Therefore, this protocol utilizes a De Novo Ring Construction Strategy . We first install the hydrazine handle on the tetrahydropyran ring via reductive amination, followed by a regiocontrolled cyclization with 2-chloroacrylonitrile .
Key Advantages of This Route:
Regiocontrol: Using 2-chloroacrylonitrile (an
-halo-acrylonitrile) directs the cyclization to favor the 3-amino isomer under controlled conditions, unlike standard -ketonitriles which favor the 5-amino isomer.
Scalability: Avoids expensive palladium catalysts required for N-arylation/alkylation of pre-formed pyrazoles.
Robustness: The hydrazine intermediate is stable as a dihydrochloride salt.
Chemical Retrosynthesis & Pathway[1]
The synthesis is divided into two critical phases:
Hydrazine Formation: Reductive amination of dihydro-2H-pyran-3(4H)-one.
Heterocycle Formation: Cyclocondensation with 2-chloroacrylonitrile.
Caption: Synthetic pathway for 1-(Oxan-3-yl)-1H-pyrazol-3-amine via hydrazine functionalization.
Experimental Protocols
Phase 1: Synthesis of (Tetrahydro-2H-pyran-3-yl)hydrazine Dihydrochloride
This step installs the hydrazine "handle" onto the pyran ring. Direct displacement of 3-halopyrans with hydrazine is inefficient due to competing elimination; therefore, reductive amination is the standard.
Reagents:
Dihydro-2H-pyran-3(4H)-one (1.0 equiv)
Hydrazine hydrate (65% or 80%, 3.0–5.0 equiv)
Sodium cyanoborohydride (
) (1.5 equiv) or /Pd-C
Acetic acid (catalytic)
Methanol (Solvent)
HCl in Dioxane (4M)
Protocol:
Hydrazone Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Dihydro-2H-pyran-3(4H)-one (10.0 g, 100 mmol) in Methanol (100 mL).
Cool the solution to 0°C in an ice bath.
Add Hydrazine hydrate (15 mL, ~300 mmol) dropwise over 20 minutes. Note: Excess hydrazine prevents the formation of azine (dimer).
Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of ketone).
Reduction: Cool the mixture back to 0°C. Add Acetic acid (glacial, ~10 mL) to adjust pH to 4–5.
Add Sodium cyanoborohydride (9.4 g, 150 mmol) in small portions. Caution: Gas evolution (
).
Stir at room temperature overnight (12–16 h).
Workup: Quench the reaction with water (50 mL) and adjust pH to >10 using 2M NaOH.
Extract with Dichloromethane (DCM) or n-Butanol (3 x 100 mL). (Hydrazines are polar; n-Butanol improves recovery).
Salt Formation: Dry the organic phase over
, filter, and concentrate. Dissolve the residue in a minimum amount of Ethanol (50 mL).
Add 4M HCl in Dioxane (50 mL) dropwise with stirring. The dihydrochloride salt will precipitate.
Filter the white solid, wash with cold diethyl ether, and dry under vacuum.
Yield: Typically 60–75%.
Storage: Store at -20°C under argon (hygroscopic and oxidation-prone).
Phase 2: Regioselective Cyclization to 1-(Oxan-3-yl)-1H-pyrazol-3-amine
This step constructs the pyrazole ring.[1][2] The use of 2-chloroacrylonitrile is critical. Unlike 3-alkoxyacrylonitriles (which favor 5-amino), 2-chloroacrylonitrile facilitates a mechanism where the substituted nitrogen of the hydrazine attacks the double bond, followed by cyclization of the unsubstituted nitrogen onto the nitrile.
Exotherm Warning: The reaction is exothermic.[3] Maintain temp < 30°C during addition.
Cyclization: Heat the reaction mixture to reflux (80°C) for 4–6 hours.
Mechanistic Note: Initial Michael addition occurs rapidly. The heating drives the cyclization and aromatization (loss of HCl).
Oxidation/Aromatization: In most cases, the intermediate dihydropyrazole auto-oxidizes or eliminates HCl directly to form the aromatic pyrazole. If the intermediate persists (checked by LCMS), add a mild oxidant like DDQ (0.1 equiv) or simply sparge with air during reflux. However, with 2-chloroacrylonitrile, elimination of HCl is usually sufficient to aromatize.
Workup: Concentrate the solvent under reduced pressure.
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
Wash combined organics with Brine, dry over
, and concentrate.
Purification: The crude material may contain the 5-amino isomer. Purify via Flash Column Chromatography .
Stationary Phase: Silica Gel.
Mobile Phase: DCM:Methanol (95:5 to 90:10) or Ethyl Acetate:Hexanes (gradient).
Differentiation: The 3-amino isomer is typically less polar than the 5-amino isomer (due to hydrogen bonding capabilities).
Quality Control & Validation
Regioisomer Differentiation (Critical)
Distinguishing the 3-amino from the 5-amino isomer is the most critical QC step.
Feature
1-(Oxan-3-yl)-1H-pyrazol-3-amine (Target)
1-(Oxan-3-yl)-1H-pyrazol-5-amine (Isomer)
1H NMR (Pyrazole H)
Two doublets (or d/s) with distinct coupling ( Hz). H5 is typically downfield (~7.5 ppm).
Two doublets. H3 is typically upfield compared to H5 of the other isomer.
NOE (Nuclear Overhauser Effect)
Strong NOE between the Oxan-3-yl methine proton and H5 of the pyrazole. NO NOE between Oxan-3-yl and the Amine ().
Strong NOE between the Oxan-3-yl methine proton and the Amine () group.
13C NMR
C3-NH2 carbon typically appears ~155-160 ppm.
C5-NH2 carbon typically appears ~145-150 ppm.
Analytical Specifications
Purity: >95% by HPLC (UV @ 254 nm).
Identity: HRMS
calc. for : ~168.11.
Appearance: Off-white to pale yellow solid.
Troubleshooting & Optimization
Low Yield in Step 1: If reductive amination is sluggish, use Titanium(IV) isopropoxide as a Lewis acid additive during the hydrazone formation step before adding the reducing agent.
Regioselectivity Issues: If the 5-amino isomer is dominant:
Switch solvent to tert-Butanol or Toluene .
Lower the temperature of the initial addition step to -10°C to favor the kinetic Michael addition of the substituted nitrogen.
Consider the Bagley Modification : Use microwave irradiation (100-120°C, 10-20 min) which has been reported to favor 3-aminopyrazoles with 2-chloroacrylonitrile.
References
Bagley, M. C., et al. (2007). "Microwave-Assisted Synthesis of 3-Amino-1-arylpyrazoles". Synlett, 2007(13), 2049-2052.
Fichez, J., et al. (2018). "Recent Advances in Aminopyrazoles Synthesis and Functionalization". Current Organic Chemistry, 22.
Pfizer Inc. (2016). "Process for the preparation of androgen receptor antagonists and intermediates thereof". WO2016162604A1.
Aggarwal, R., et al. (2011). "Regioselective synthesis of 1-aryl-3-amino-1H-pyrazoles". Journal of Heterocyclic Chemistry, 48(5).
Deng, X., & Mani, N. S. (2008).[4] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles". Journal of Organic Chemistry, 73(6), 2412–2415.
Application Note: Precision N-Arylation of Aminopyrazoles via Chan-Lam Coupling
Executive Summary Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., p38 MAPK, Btk inhibitors) and anti-inflammatory agents. Functionali...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., p38 MAPK, Btk inhibitors) and anti-inflammatory agents. Functionalizing these heterocycles via N-arylation is a critical synthetic step.[1] While Buchwald-Hartwig (Pd) and Ullmann (Cu-high temp) couplings are established, they often suffer from harsh conditions or poor functional group tolerance.
This guide details Chan-Lam coupling protocols specifically optimized for aminopyrazoles. Unlike standard anilines, aminopyrazoles present a unique challenge: Regioselectivity . The competition between the endocyclic ring nitrogen (N1) and the exocyclic amine (–NH2) requires precise control of reaction parameters.
Key Deliverables:
Mechanistic Logic: Why N1-arylation is kinetically favored over exocyclic amine arylation.
Decision Framework: A logic-gated workflow to select the correct protocol based on substrate substitution.
Validated Protocols: Step-by-step methodologies for N1-selective arylation, exocyclic arylation (on N1-blocked substrates), and tandem diarylation.
Mechanistic Insight & Regioselectivity
The Chan-Lam coupling operates via an oxidative Cu(II)/Cu(III) catalytic cycle. For aminopyrazoles, understanding the nucleophilicity of the two nitrogen centers is paramount.
The Nucleophilicity Hierarchy
In an unsubstituted 3(5)-aminopyrazole, two nucleophilic sites exist:
Ring Nitrogen (N1): Highly acidic (pKa ~14 in DMSO). Upon deprotonation by a weak base (e.g., pyridine), it forms a pyrazolyl anion, which is a potent ligand for Cu(II).
Exocyclic Amine (–NH2): Less acidic, neutral nucleophile.
The "Homo Anion" Effect:
Mechanistic studies suggest that the active Cu(II) species preferentially coordinates with the deprotonated substrate. Since the ring NH is significantly more acidic than the exocyclic NH2, the N1-arylation pathway is dominant in unsubstituted substrates. The exocyclic amine typically reacts only if the ring nitrogen is blocked (substituted) or if specific directing groups are employed.
Catalytic Cycle & Visualization
The reaction proceeds through the formation of a Cu(II)-substrate complex, transmetalation with the aryl boronic acid, oxidation to Cu(III), and finally reductive elimination to release the product.[2]
Figure 1: Catalytic cycle of Chan-Lam coupling emphasizing the formation of the Cu(II)-pyrazolyl species which dictates N1-selectivity.
Experimental Workflow & Decision Tree
Before starting, determine the substitution pattern of your starting material to select the correct protocol.
Figure 2: Workflow for selecting the appropriate arylation protocol based on substrate substitution.
Detailed Protocols
Protocol A: N1-Selective Arylation of Unsubstituted Aminopyrazoles
Objective: Arylation of the ring nitrogen (N1) while leaving the exocyclic amine intact.
Mechanism: Exploits the higher acidity of N1-H.
Reagents:
Substrate: 3-aminopyrazole (1.0 equiv)
Coupling Partner: Aryl boronic acid (2.0 equiv)
Catalyst: Cu(OAc)₂ (1.0 equiv) [Note: Stoichiometric Cu is often preferred for speed, but 20 mol% can be used with O2 balloon]
Base: Pyridine (2.0 equiv)
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [0.1 M]
Setup: To a dry round-bottom flask equipped with a stir bar, add Cu(OAc)₂ (1.0 equiv), Aryl boronic acid (2.0 equiv), and 4Å Molecular Sieves (200 mg/mmol).
Solvent Addition: Add DCM (anhydrous). Stir for 5 minutes open to air.
Substrate Addition: Add the 3-aminopyrazole (1.0 equiv) followed by Pyridine (2.0 equiv).
Reaction: Stir vigorously at room temperature (20-25 °C) open to the atmosphere (or attach an O2 balloon for faster kinetics).
Visual Cue: The reaction mixture typically turns from blue/green to a dark slurry.
Monitoring: Monitor by TLC/LC-MS. Reaction time is typically 12–24 hours.
Workup: Filter through a pad of Celite to remove copper salts and sieves. Wash with EtOAc. Concentrate the filtrate.
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).
Critical Note: If the reaction is sluggish, switch solvent to DMSO or MeOH , as solubility of the Cu-complex can be rate-limiting.
Objective: Arylation of the exocyclic amine (–NH2).[1][2][3][4][5][6]
Prerequisite: The ring nitrogen MUST be blocked (e.g., 1-methyl-5-aminopyrazole).
Base: Triethylamine (TEA) or 2,6-Lutidine (2.0 equiv)
Solvent: Methanol (MeOH) or DMSO
Atmosphere: Oxygen balloon (1 atm)
Procedure:
Setup: Charge flask with Substrate, Aryl boronic acid, and Cu(OAc)₂.
Solvent: Add MeOH (0.1 M).
Base: Add TEA (2.0 equiv).
Oxidation: Purge the headspace with Oxygen and attach an O2 balloon.
Reaction: Stir at Room Temperature or mild heat (40 °C) for 16–24 hours.
Note: Exocyclic amines are less nucleophilic than the ring anion; mild heating may be required.
Workup: Dilute with water, extract with EtOAc (x3). Wash organics with brine. Dry over Na₂SO₄.
Protocol C: Tandem N1, N-Exo Diarylation (Advanced)
Objective: Sequential functionalization of both nitrogens.
Strategy: Perform Protocol A (N1-arylation) followed by Protocol B (Exocyclic) or use a one-pot sequencing approach if the aryl groups are identical.
One-Pot Procedure (Symmetric Diarylation):
Use 3.0 - 4.0 equiv of Aryl boronic acid.
Use 2.0 equiv of Cu(OAc)₂.
Run in DMSO at 60-80 °C under O2 atmosphere.
Result: This forces the reaction to proceed to the exocyclic amine after N1 is arylated.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Yield (<30%)
Moisture inhibiting transmetalation.
Increase Molecular Sieves load; Ensure solvent is anhydrous.
No Reaction at Exocyclic Amine
Low nucleophilicity of NH2.
Switch solvent to MeOH (promotes transmetalation); Increase Temp to 50°C; Use O2 balloon.
Protodeboronation
Boronic acid instability.
Add reaction slowly (portion-wise); Switch to Boronic Ester (Pinacol) or Trifluoroborate salts .
Blue Reaction turns Black/Brown
Catalyst decomposition / Cu(0) formation.
Insufficient oxidant. Ensure vigorous stirring open to air or use O2 balloon.
Regioselectivity Loss
Substrate specific electronic effects.
Lower temperature to 0°C; Switch base to 2,6-Lutidine (steric bulk improves selectivity).
References
Busca, P., & Prestat, G. (2015). "Copper(I)/Copper(II)-Assisted Tandem Catalysis: The Case Study of Ullmann/Chan-Evans-Lam N1,N3-Diarylation of 3-Aminopyrazole." ChemCatChem, 7(16), 2433–2436. Link
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011(06), 829-856. Link
Vantourout, J. C., et al. (2016). "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 138(14), 4769–4779. Link
Das, P., et al. (2016). "Ligand-free copper-catalyzed regioselective N-arylation of imidazoles and pyrazoles with arylboronic acids." Tetrahedron Letters, 57(10), 1104-1107. Link
Marinozzi, M., et al. (2015). "N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry." Mini-Reviews in Medicinal Chemistry, 15(4), 272-299. Link
Application Note: Optimized Reductive Amination of 1-(Oxan-3-yl)-1H-pyrazol-3-amine
Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals Application: Synthesis of secondary and tertiary amine derivatives from weakly basic aminopyrazole scaffolds. Executive Summary &...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Professionals
Application: Synthesis of secondary and tertiary amine derivatives from weakly basic aminopyrazole scaffolds.
Executive Summary & Mechanistic Rationale
The pyrazole ring is a privileged pharmacophore in modern drug discovery, frequently utilized for its hydrogen-bonding capabilities and favorable physicochemical properties. Specifically, 1-(Oxan-3-yl)-1H-pyrazol-3-amine (also known as 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine) serves as a versatile building block. However, functionalizing the exocyclic primary amine via reductive amination presents unique kinetic and thermodynamic challenges.
Unlike standard aliphatic amines, 3-aminopyrazoles are weakly basic and poorly nucleophilic . The lone pair of electrons on the exocyclic nitrogen is partially delocalized into the electron-deficient pyrazole
-system. Consequently, the initial nucleophilic attack on a carbonyl compound to form the requisite hemiaminal—and its subsequent dehydration to an imine/iminium species—is remarkably sluggish [1].
To overcome this, the protocol must be engineered with precise causality in mind:
Acid Catalysis: The addition of glacial acetic acid (AcOH) or a Lewis acid is often mandatory to protonate the carbonyl oxygen, thereby increasing its electrophilicity and driving the equilibrium toward the iminium ion.
) is the reagent of choice. STAB is a mild, highly selective reducing agent that preferentially reduces imines/iminium ions over aldehydes and ketones at mildly acidic to neutral pH (pH 6–8) [2]. It also circumvents the generation of highly toxic hydrogen cyanide gas, a severe limitation of the alternative reagent, sodium cyanoborohydride ()[3].
Solvent Dynamics: 1,2-Dichloroethane (DCE) is prioritized over Tetrahydrofuran (THF) or Methanol (MeOH). STAB exhibits superior stability in DCE, and the reaction kinetics for imine reduction are demonstrably faster in halogenated aprotic solvents [1].
Reaction Pathway & Mechanistic Workflow
The following diagram illustrates the self-validating mechanistic pathway, highlighting the critical transition states that govern the success of this reductive amination.
Mechanistic pathway of STAB-mediated reductive amination highlighting the iminium intermediate.
Quantitative Data & Condition Optimization
Because 1-(Oxan-3-yl)-1H-pyrazol-3-amine exhibits attenuated nucleophilicity, reaction conditions must be modulated based on the steric and electronic nature of the coupling carbonyl compound. The table below summarizes the optimized parameters validated for this specific scaffold.
Carbonyl Substrate Type
Preferred Solvent
Acid Additive
STAB (Equiv.)
Reaction Time
Expected Yield
Aliphatic Aldehyde
DCE (0.2 M)
None or AcOH (1.0 eq)
1.5 eq
2 – 4 h
85% – 95%
Aromatic Aldehyde
DCE (0.2 M)
AcOH (1.0 eq)
1.5 eq
4 – 8 h
80% – 90%
Aliphatic Ketone
DCE (0.1 M)
AcOH (2.0 eq)
2.0 eq
16 – 24 h
65% – 80%
Sterically Hindered Ketone
THF (0.1 M)
(1.2 eq)
2.5 eq
24 – 48 h
40% – 60%
Note: For highly hindered ketones, a two-step procedure (pre-formation of the imine with Titanium(IV) isopropoxide followed by reduction) is strictly required to prevent premature consumption of the reducing agent.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Each step includes the underlying causality to empower scientists to troubleshoot in real-time.
Procedure: One-Pot Direct Reductive Amination (Aldehydes & Unhindered Ketones)
Step 1: Imine Equilibration
To an oven-dried, argon-purged round-bottom flask, add 1-(Oxan-3-yl)-1H-pyrazol-3-amine (1.00 mmol) and the carbonyl compound (1.05 mmol for aldehydes).
Dissolve the mixture in anhydrous DCE (5.0 mL, yielding a 0.2 M solution).
Add glacial AcOH (1.00 mmol) dropwise via syringe.
Causality: Stir the reaction mixture at room temperature (
) for 1 to 2 hours before adding the reducing agent. This pre-equilibration is critical for weakly basic aminopyrazoles; it allows the maximum concentration of the imine/iminium intermediate to form, mitigating the risk of STAB directly reducing the unreacted aldehyde to its corresponding alcohol.
Step 2: Selective Reduction
5. Cool the reaction mixture to
using an ice-water bath.
6. Add STAB (1.50 mmol) portion-wise over 10 minutes.
7. Causality: Portion-wise addition at suppresses the minor exothermic reaction and prevents thermal degradation of the transient iminium species.
8. Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 to 16 hours (monitor via LC-MS or TLC).
Step 3: Quench and Workup
9. Once complete consumption of the starting amine is confirmed, cool the flask back to
.
10. Quench the reaction carefully by the dropwise addition of saturated aqueous (5.0 mL).
11. Causality: The mildly basic quench neutralizes the acetic acid and safely hydrolyzes any unreacted STAB, releasing hydrogen gas slowly to prevent pressure buildup.
12. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ().
13. Wash the combined organic layers with brine (10 mL), dry over anhydrous , filter, and concentrate under reduced pressure.
Step 4: Purification
14. Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/Ethyl Acetate or DCM/MeOH, depending on the polarity of the appended group) to afford the pure secondary amine.
Troubleshooting & Analytical Validation
Issue: High levels of the corresponding alcohol (Carbonyl Reduction).
Cause: The STAB reduced the aldehyde/ketone before the imine could form.
Solution: Extend the pre-equilibration time in Step 1 to 4 hours. Ensure anhydrous conditions are strictly maintained, as moisture rapidly hydrolyzes the imine back to the starting materials.
Issue: Dialkylation (Tertiary Amine Formation).
Cause: The newly formed secondary amine is more nucleophilic than the starting primary aminopyrazole, leading to a second reductive amination event.
Solution: Reduce the equivalents of the carbonyl compound to exactly 0.95 - 1.00 equiv. Alternatively, switch to a stepwise protocol using
in Methanol after isolating the pure imine [1].
Issue: No Product Formation with Sterically Hindered Ketones.
Cause: AcOH is insufficient to drive the dehydration of the hemiaminal.
Solution: Replace AcOH with Titanium(IV) isopropoxide (
) (1.2 equiv) and stir for 12 hours prior to the addition of STAB or .
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Available at:[Link]
Abdel-Magid, A. F., & Maryanoff, C. A. (1996). "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes." Reductions in Organic Synthesis, ACS Symposium Series. Available at:[Link]
Asano, S. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. Available at:[Link]
Application
Advanced Application Note: 1-(Oxan-3-yl)-1H-pyrazol-3-amine as a Privileged Kinase Inhibitor Scaffold
Introduction & Structural Rationale The development of highly selective, orally bioavailable kinase inhibitors is a cornerstone of modern targeted oncology and immunology. While the ATP-binding pocket of kinases is highl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
The development of highly selective, orally bioavailable kinase inhibitors is a cornerstone of modern targeted oncology and immunology. While the ATP-binding pocket of kinases is highly conserved, specificity and favorable pharmacokinetic (PK) properties are dictated by how a scaffold interacts with the solvent channel, the ribose pocket, and the DFG motif.
The 1-(Oxan-3-yl)-1H-pyrazol-3-amine (also known as 1-(tetrahydro-2H-pyran-3-yl)-3-aminopyrazole) scaffold represents a highly rationalized, privileged starting point for kinase inhibitor design. Its efficacy is rooted in two distinct structural features:
The 3-Aminopyrazole Core (Hinge Binder): The 3-aminopyrazole moiety acts as a potent adenine mimetic. The pyrazole N2 atom and the exocyclic 3-amino group form a critical hydrogen bond "zipper" (donor–acceptor–donor) with the backbone residues of the kinase hinge region (e.g., Glu81 and Leu83 in CDK2)[1]. This bidentate interaction anchors the molecule deep within the ATP pocket[2].
The N1-Oxan-3-yl Vector (Solvent/Ribose Pocket): Appending a tetrahydropyran (THP) ring at the N1 position provides a distinct advantage over traditional carbocycles like cyclopentyl or cyclohexyl groups. As a bioisostere of cyclohexane, the oxan-3-yl ring projects outward toward the solvent-exposed region. The incorporation of the oxygen heteroatom significantly lowers the calculated partition coefficient (CLogP), reducing lipophilicity[3]. This modification improves aqueous solubility and metabolic stability, while the oxygen atom can act as a targeted hydrogen bond acceptor for ordered water molecules within the binding site[3]. Furthermore, the asymmetry of the 3-substituted THP ring provides a specific stereochemical trajectory that can be optimized to avoid steric clashes that plague symmetrical 4-substituted THP analogs.
Fig 1. Rational drug design and screening workflow for the 1-(Oxan-3-yl)-1H-pyrazol-3-amine scaffold.
Experimental Protocols & Methodologies
The following self-validating protocols detail the synthesis, biochemical screening, and cellular validation of derivatives based on this scaffold.
Protocol 1: Library Generation via SNAr Pyrimidine Coupling
To build an extended bidentate hinge-binding system, the 3-amino group of the scaffold is coupled to a 2-chloropyrimidine derivative[4].
Causality & Expert Insight: The exocyclic amine of the pyrazole is a relatively weak nucleophile due to electron delocalization into the pyrazole ring. Therefore, standard amine coupling conditions often fail. We utilize high temperatures and a strong non-nucleophilic base (DIPEA) in a polar aprotic solvent (NMP) to drive the Nucleophilic Aromatic Substitution (SNAr).
Step-by-Step Procedure:
Preparation: In a microwave-safe vial, dissolve 1-(oxan-3-yl)-1H-pyrazol-3-amine (1.0 eq) and the target 2-chloropyrimidine (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP, 0.2 M).
Reaction: Seal the vial and subject it to microwave irradiation at 150°C for 45 minutes.
Self-Validation (In-Process Control): Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material peak disappears and the
peak of the coupled product represents >95% of the UV trace. A negative control (reaction without DIPEA) should show <5% conversion, confirming the necessity of the base for deprotonation.
Purification: Purify the crude mixture via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to isolate the final inhibitor.
Protocol 2: High-Throughput TR-FRET Kinase Assay
To evaluate the
of the synthesized derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized.
Causality & Expert Insight: Biochemical assays must be robust against compound interference. Radiometric assays generate hazardous waste, while standard fluorescence assays are prone to false positives from auto-fluorescent compounds. TR-FRET solves this by using a long-lifetime Europium fluorophore. By introducing a time delay before measurement, short-lived background fluorescence decays, ensuring the signal is purely from the target interaction.
Step-by-Step Procedure:
Reagent Assembly: Prepare a master mix containing the target kinase (e.g., CDK2/Cyclin E), a Europium-labeled anti-kinase antibody, and a fluorophore-labeled ATP-competitive tracer in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 0.01% Brij-35).
Compound Plating: Dispense 100 nL of the inhibitor (in a 10-point dose-response curve, starting at 10 µM) into a 384-well low-volume plate.
Incubation: Add 10 µL of the master mix to each well. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm).
Self-Validation (System Integrity): Every plate must include 16 wells of a maximum signal control (DMSO vehicle) and 16 wells of a minimum signal control (10 µM Staurosporine). Calculate the Z'-factor using the formula:
. The assay is only validated and accepted if .
Protocol 3: Cellular Target Engagement via NanoBRET
In vitro potency does not guarantee cellular efficacy due to membrane permeability barriers and competition with high intracellular ATP concentrations (~1-5 mM). NanoBRET provides a live-cell, real-time measurement of target engagement.
Causality & Expert Insight: By expressing a NanoLuc-kinase fusion protein in live cells and introducing a cell-permeable fluorescent tracer, a baseline Bioluminescence Resonance Energy Transfer (BRET) signal is established. When a test compound successfully permeates the cell and binds the kinase, it displaces the tracer, causing a dose-dependent decrease in the BRET signal.
Step-by-Step Procedure:
Cell Preparation: Transfect HEK293T cells with a NanoLuc-CDK2 fusion plasmid. Plate at
cells/well in a 96-well white plate.
Tracer Addition: After 24 hours, add the NanoBRET cell-permeable tracer (at its predetermined
concentration) to all wells.
Compound Treatment: Treat cells with the 1-(Oxan-3-yl)-1H-pyrazol-3-amine derivatives (dose-response) and incubate for 2 hours at 37°C.
Substrate Addition: Add Nano-Glo substrate and immediately read the donor (460 nm) and acceptor (618 nm) emission on a luminometer.
Self-Validation: Include a "Tracer-Only" control (maximum BRET) and a "No-Tracer" control (background luminescence). The
curve must reach a complete bottom plateau matching the "No-Tracer" control to validate true competitive binding rather than non-specific assay quenching.
Signaling Pathway Visualization
To contextualize the therapeutic impact of these inhibitors, we map their intervention within the CDK2/Rb signaling axis, a common target for 3-aminopyrazole derivatives.
Fig 2. Inhibition of the CDK2/Rb signaling pathway by 1-(Oxan-3-yl)-1H-pyrazol-3-amine derivatives.
Quantitative Data Presentation
The following table summarizes the structure-activity relationship (SAR) and ADME profiling of the N1-substituted 3-aminopyrazole scaffolds. The data highlights the superior profile of the asymmetric oxan-3-yl vector.
Data Interpretation:
Replacing the cyclohexyl ring with an oxan-4-yl or oxan-3-yl ring drastically reduces CLogP and improves aqueous solubility[3]. However, the oxan-3-yl isomer demonstrates a superior biochemical and cellular
. This is attributed to the asymmetric trajectory of the oxygen atom, which avoids steric clashes with the solvent channel walls while maintaining optimal hydrogen bonding networks, leading to a highly efficient translation from biochemical potency to cellular target engagement.
References
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Taylor & Francis.[Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.[Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC.[Link]
Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis.[Link]
Application Note: High-Efficiency Preparation of Pyrazolo[1,5-a]pyrimidine from Oxanyl-Pyrazole Amines
Abstract This application note details the robust synthesis of pyrazolo[1,5-a]pyrimidine scaffolds derived from oxanyl-pyrazole amines (specifically 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine). This fused heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the robust synthesis of pyrazolo[1,5-a]pyrimidine scaffolds derived from oxanyl-pyrazole amines (specifically 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-amine). This fused heterocyclic system is a critical pharmacophore in modern drug discovery, serving as a bioisostere for purines in kinase inhibitors (e.g., CDK, JAK, and PI3K inhibitors).
The protocol addresses the specific challenge of regiocontrol inherent to aminopyrazole cyclizations. While unsubstituted aminopyrazoles suffer from tautomeric ambiguity leading to regioisomeric mixtures, the use of N-oxanyl substituted precursors locks the tautomeric state. This guide provides validated protocols for [3+3] condensations with 1,3-electrophiles, ensuring exclusive formation of the [1,5-a] isomer over the competing [3,4-b]pyridine system.
Scientific Foundation & Mechanistic Insight
The "Oxanyl" Advantage
The oxanyl group (typically tetrahydro-2H-pyran-4-yl) is frequently employed in medicinal chemistry to improve the metabolic stability and aqueous solubility of lipophilic kinase inhibitors. When attached to the pyrazole nitrogen, it serves a dual purpose:
Physicochemical Modulation: Lowers logP and reduces plasma protein binding.
Synthetic Directing Group: It acts as a steric and electronic lock on the pyrazole nitrogen, dictating the regiochemistry of subsequent annulation reactions.
Regioselectivity: The 3-Amino vs. 5-Amino Divergence
A common pitfall in pyrazolo-pyrimidine synthesis is the misuse of aminopyrazole isomers. The formation of the pyrazolo[1,5-a]pyrimidine core requires the participation of the exocyclic amine and the adjacent ring nitrogen.
Path A (Target):1-Substituted-3-aminopyrazoles possess an exocyclic amine at C3 and a nucleophilic nitrogen at N2. Condensation with 1,3-electrophiles yields the desired pyrazolo[1,5-a]pyrimidine .
Path B (Off-Target):1-Substituted-5-aminopyrazoles have the amine at C5 adjacent to the substituted N1. Steric and valency constraints prevent cyclization at N1. Instead, reaction with 1,3-electrophiles typically yields pyrazolo[3,4-b]pyridines (Friedländer-type product) or linear amides.
Critical Rule: To synthesize pyrazolo[1,5-a]pyrimidines from N-substituted precursors, you must start with the 3-amino isomer.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways based on the starting aminopyrazole isomer.
Figure 1: Divergent synthesis pathways. The 3-amino isomer is required for the [1,5-a]pyrimidine scaffold.[1]
Experimental Protocols
Protocol A: Condensation with Symmetrical 1,3-Diketones
Target: 5,7-Dimethyl-3-(oxanyl)pyrazolo[1,5-a]pyrimidine derivatives.
Scope: Ideal for initial scaffold generation and validation.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.98 mmol) of the oxanyl-pyrazole amine in 10 mL of glacial acetic acid.
Addition: Add 0.74 mL (7.18 mmol) of acetylacetone dropwise at room temperature.
Reaction: Heat the mixture to reflux (118°C) for 4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The conversion is typically >95%.[4]
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into 50 mL of ice-cold water.
Neutralization: Adjust pH to ~7-8 using saturated NaHCO₃ solution. Caution: CO₂ evolution.
Isolation:
If a precipitate forms: Filter, wash with cold water, and dry under vacuum.
If no precipitate: Extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[5]
Protocol B: Regioselective Synthesis with
-Keto Esters
Target: 7-Hydroxy-5-methyl (or 5-hydroxy-7-methyl) derivatives.
Challenge: Unsymmetrical electrophiles (like ethyl acetoacetate) can yield two regioisomers (5-one vs. 7-one).
Control Strategy: In acidic media (AcOH), the exocyclic amine attacks the more reactive ketone carbonyl first, directing the methyl group to the 5-position and the hydroxyl (carbonyl) to the 7-position.
Setup: Combine amine (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in glacial acetic acid (0.5 M concentration).
Reflux: Heat to reflux for 6–12 hours.
Observation: The product often precipitates upon cooling as the 7-hydroxy tautomer (7-one).
Isolation: Filter the solid. Wash with Et₂O to remove unreacted keto-ester.
Validation: Use 2D NMR (HMBC) to confirm regiochemistry. Cross-peaks between the pyrazole proton (H3) and the carbonyl carbon confirm the isomer.
Data Summary & Optimization
The following table summarizes reaction conditions and expected outcomes based on the electrophile used.
Electrophile
Solvent/Catalyst
Temp (°C)
Major Product
Regioselectivity
Acetylacetone
AcOH
118
5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine
N/A (Symmetrical)
Ethyl Acetoacetate
AcOH
118
5-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine
High (>10:1)
Ethyl Acetoacetate
EtOH / NaOEt
78
Mixture (5-oxo / 7-oxo)
Low
Alkynones
EtOH / HCl
78
5,7-Diaryl/alkyl derivatives
High
Malononitrile
EtOH / Piperidine
78
7-Amino-pyrazolo[1,5-a]pyrimidine
High
Experimental Workflow Diagram
Figure 2: Standardized workflow for acid-mediated condensation.
Troubleshooting & Critical Parameters
Starting Material Purity: Commercial "aminopyrazoles" are often mixtures of 3- and 5-amino tautomers. However, for N-substituted variants like the oxanyl derivative, the isomers are distinct. Verify the structure by NOE (Nuclear Overhauser Effect) NMR before starting. H4 of pyrazole should show NOE with the Oxanyl group protons only in the 5-amino isomer. In the 3-amino isomer, the Oxanyl group is distant from the amine.
Water Content: Glacial acetic acid must be anhydrous. Water can hydrolyze the
-keto ester before cyclization, leading to low yields.
Microwave Acceleration: These reactions are highly amenable to microwave synthesis.[6] Conditions: 140°C, 15-30 mins in AcOH/EtOH (1:1) often improves yields and cleanliness.
References
Canadian Science Publishing. (n.d.). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution. Retrieved from [Link]
National Institutes of Health (NIH). (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
Royal Society of Chemistry. (2015). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Retrieved from [Link]
PubChem. (2021).[7] 5-[(oxan-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Compound Summary. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyrazole Synthesis and Pyrazolo-fused Systems. Retrieved from [Link]
Application Note: Optimization of Buchwald-Hartwig Amination with Pyrazole Amines
Abstract Aminopyrazoles are ubiquitous pharmacophores in kinase inhibitors and GPCR modulators. However, they represent a "privileged but problematic" substrate class in Buchwald-Hartwig cross-coupling.
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Aminopyrazoles are ubiquitous pharmacophores in kinase inhibitors and GPCR modulators. However, they represent a "privileged but problematic" substrate class in Buchwald-Hartwig cross-coupling. Their dual-nucleophilic nature (exocyclic amine vs. endocyclic ring nitrogens) and high propensity for catalyst poisoning via
-nitrogen coordination often lead to stalled reactions or regiochemical mixtures. This guide provides a rational, mechanism-driven workflow to optimize these couplings, moving beyond "brute-force" screening to targeted ligand and condition selection.
Mechanistic Challenges: The "Pyrazole Trap"
To optimize this reaction, one must first understand why it fails. Aminopyrazoles present three distinct failure modes for Palladium catalysis:
Catalyst Poisoning (The
-Binding Mode): The endocyclic nitrogen (specifically N2 in 1H-pyrazoles) is a potent -donor. It can displace phosphine ligands or occupy open coordination sites on the electrophilic Pd(II) intermediate, forming stable, inactive complexes (rest states) that prevent transmetallation or amine binding.
Regioselectivity (N-H vs.
): Unprotected aminopyrazoles possess an acidic ring proton ( ~14) and a nucleophilic exocyclic amine. Under basic conditions, the pyrazolate anion can compete with the neutral exocyclic amine for the Pd(II)-Ar center, leading to mixtures of (desired) and (undesired) coupling.
Reductive Elimination Barriers: The resulting Pd(II)-amido complex involving an electron-deficient pyrazole is often stable, requiring bulky ligands to destabilize the ground state and force reductive elimination.
Visualization: The Catalytic Cycle & Failure Modes
Figure 1: Catalytic cycle highlighting specific failure points for aminopyrazole substrates.
Optimization Strategy: The "Ligand First" Approach
Standard ligands (PPh3, dppf) rarely suffice for aminopyrazoles. The strategy relies on Dialkylbiaryl Phosphines (Buchwald Ligands) , which provide the necessary steric bulk to prevent N-coordination (poisoning) and facilitate reductive elimination.
Ligand Selection Matrix[1]
Substrate Class
Primary Recommendation
Secondary Recommendation
Mechanistic Rationale
Primary Aminopyrazoles ()
BrettPhos
AdBrettPhos
High selectivity for primary amines; prevents bis-arylation.
Hindered/Amide-like (e.g., 3-aminopyrazole)
tBuBrettPhos
XPhos
tBuBrettPhos is the "gold standard" for amides and electron-deficient amines (heterocycles).
Secondary Aminopyrazoles ()
RuPhos
JackiePhos
Specifically designed to prevent -hydride elimination in secondary amines.
Unprotected Ring NH
tBuXPhos
Me4tBuXPhos
Extreme bulk prevents binding to the ring nitrogen, favoring the exocyclic amine.
Base and Solvent Effects[1]
Base:
LiHMDS (1.0 M in THF): The preferred base for soluble, mild deprotonation. It minimizes functional group intolerance (esters, nitriles).
NaOtBu: Use for robust substrates.[1] Faster rates but higher risk of side reactions.
K3PO4 / Cs2CO3: Weak bases for highly sensitive substrates.[1] Note: These require higher temperatures (100°C+) and often longer reaction times.[2]
Solvent:
t-Amyl Alcohol: Superior to t-BuOH due to higher boiling point (102°C) and solubility.
1,4-Dioxane: Standard for weak base conditions.
Toluene: Use only if substrates are highly soluble; can sometimes promote catalyst aggregation.
Experimental Protocols
Protocol A: Microscale Screening (Optimization)
Use this to determine the optimal Ligand/Base combination.
Inert Atmosphere: Cap vial and purge with Nitrogen/Argon for 5 minutes (via needle).
Solvent Addition: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (1.0 mL, 0.1 M concentration).
Reaction: Heat to 90°C for 2-16 hours.
Analysis: Filter through a small plug of silica/Celite, elute with EtOAc, and analyze via UPLC/LCMS.
Success Metric: Conversion >80% with <5% dehalogenation of aryl halide.
Protocol B: Gram-Scale Synthesis (High Integrity)
Optimized conditions for a 3-amino-1H-pyrazole coupling.
Setup: Oven-dried 100 mL 3-neck round bottom flask equipped with a reflux condenser and internal thermometer.
Catalyst Pre-activation (Optional but Recommended):
If using Pd(OAc)2 + Ligand: Charge Pd(OAc)2 (1 mol%) and tBuBrettPhos (1.2 mol%) in the flask. Add solvent (10% of total volume) and heat to 80°C for 2 mins to form the active L-Pd(0) species (color change to dark orange/brown).
If using G3/G4 Precatalyst: Skip to step 3.
Substrate Addition:
Add Aminopyrazole (10.0 mmol, 1.0 equiv).
Add Aryl Bromide (10.0 mmol, 1.0 equiv).
Add Base: LiHMDS (22.0 mmol, 2.2 equiv) dropwise if liquid, or NaOtBu (1.4 equiv) as solid.
Solvent: Add anhydrous THF or Dioxane to reach 0.2 M concentration.
Reaction: Heat to reflux (or 65°C if using LiHMDS/THF) under positive Nitrogen pressure. Monitor by HPLC every 2 hours.
Workup:
Cool to RT. Quench with sat. NH4Cl (to protonate the pyrazole ring).
Extract with EtOAc or 2-MeTHF.
Crucial Step: Wash organic layer with 10% aqueous L-Cysteine or thiourea solution to scavenge residual Palladium (prevents metal contamination in biological assays).
Fix: Switch to tBuBrettPhos or AdBrettPhos . Increase temperature to 110°C.
Regioisomers (Ring Arylation):
Fix: Use a bulky ligand (tBuXPhos ) to sterically shield the ring nitrogen. Alternatively, protect the ring nitrogen (e.g., THP, SEM) prior to coupling.
Protodehalogenation (Ar-X
Ar-H):
Fix: Switch solvent from alcohol (t-Amyl alcohol) to an aprotic solvent (Dioxane, Toluene). Reduce temperature.
Optimization Logic Flow
Figure 2: Decision tree for ligand and strategy selection.
References
Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[3] Link
Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An efficient system for the Pd-catalyzed cross-coupling of amides and arylamines with aryl halides.[4] Tetrahedron, 65(33), 6576-6583. Link
Maitro, G., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-catalyzed N-arylation of aminopyrazoles. The Journal of Organic Chemistry, 71(19), 7449-7454. Link
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
Paul, F., Patt, J., & Hartwig, J. F. (1994).[3] Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7][8][9][10] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Tetrahydropyran (THP)-pyrazole conjugates represent a privileged scaffold in modern kinase inhibitor discovery (e.g., JAK, CDK inhibitors). While the pyrazole moiety offers critical hydrogen-bonding interactions within the ATP-binding pocket, and the THP ring modulates lipophilicity (LogP), this combination frequently results in "Brick Dust" molecules: high melting point (
), low aqueous solubility (< 10 g/mL), and complex polymorphic behavior due to pyrazole tautomerism.
This guide details a non-standard, risk-based formulation strategy. Unlike generic protocols, we prioritize Amorphous Solid Dispersions (ASD) stabilized by specific polymers to arrest recrystallization, while simultaneously mitigating the oxidative liability of the THP ether linkage.
Part 1: Pre-Formulation & Risk Assessment (The "Go/No-Go" Phase)
Before selecting a delivery system, you must characterize the physicochemical liabilities specific to this scaffold.
The Pyrazole Tautomerism Challenge
Unsubstituted or N-unsubstituted pyrazoles exist in tautomeric equilibrium (1H- vs. 2H-pyrazole).[1] This leads to elusive polymorphs that can shift during processing (e.g., milling).
Protocol: Perform Variable-Temperature PXRD (VT-PXRD) and Solution NMR in varying polarities (DMSO vs. CDCl3) to determine the dominant tautomer and energetic barrier to conversion.
The Tetrahydropyran Oxidative Liability
The C2-position of the THP ring is susceptible to radical abstraction, leading to hydroperoxide formation and subsequent ring-opening or lactonization.
Critical Control Point: All excipients (especially PEGs, Polysorbates, and Povidones) must be screened for peroxide content.
Stress Test: Expose API to 0.3% hydrogen peroxide for 24 hours. Monitor for "THP-one" (lactone) formation via LC-MS.
Physicochemical Profiling Table
Standard values for THP-Pyrazole candidates:
Parameter
Typical Range
Formulation Implication
pKa (Pyrazole)
2.0 – 3.5 (Weak Base)
Salt formation is risky; salts may disproportionate in the stomach (pH 1-2).
LogP
2.5 – 4.5
High permeability, low solubility (BCS Class II).
Melting Point ()
180 – 260°C
High lattice energy; requires high-energy disruption (ASD or Nanomilling).
Glass Transition ()
60 – 100°C
Good candidate for ASD if of mixture can be raised > 40°C above storage temp.
Part 2: Primary Formulation Strategy – Amorphous Solid Dispersion (ASD)[2][3]
Due to the weak basicity of the pyrazole, salt formation is often unstable. ASD is the gold standard for this scaffold to generate and maintain supersaturation.
Polymer Selection Logic
We utilize HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) as the primary carrier.
Why? The succinate groups provide acidic functional moieties that interact with the basic pyrazole nitrogens via hydrogen bonding, inhibiting recrystallization.
Why not PVP? PVP is hygroscopic and often contains peroxides, which threatens the THP ring.
Protocol: Spray Drying for THP-Pyrazole ASDs
Objective: Create a homogenous amorphous dispersion with 20-30% drug load.
Materials:
API (Micronized)
Polymer: HPMC-AS (Grade L or M depending on pH release target)
Solvent: Acetone:Water (90:10) or Methanol:DCM (1:1)
Stabilizer: 0.05% BHT (Butylated Hydroxytoluene) to protect THP ring.
Step-by-Step Workflow:
Feed Preparation:
Dissolve HPMC-AS in the solvent system under magnetic stirring.
Add BHT.
Add API slowly. Ensure complete dissolution (visual check + filtration through 0.45
m filter). Note: If API does not dissolve, switch to Hot Melt Extrusion (HME), but keep temp < 160°C to prevent THP degradation.
Spray Drying Parameters (Buchi B-290 Scale):
Inlet Temperature: 85–100°C (Keep low to avoid thermal stress).
Outlet Temperature: Maintain 45–55°C.
Atomization Pressure: 6–7 bar (N2 gas).
Feed Rate: 5–8 mL/min.
Secondary Drying:
Vacuum dry the collected powder at 40°C for 48 hours to remove residual solvent below ICH limits.
Characterization:
mDSC (Modulated DSC): Confirm single
(indicates miscibility).
PXRD: Confirm "Halo" pattern (absence of crystalline peaks).
Part 3: Visualization of Decision Logic
The following diagram outlines the critical decision pathways for formulating these specific conjugates, integrating the stability risks defined above.
Figure 1: Formulation Decision Tree for Tetrahydropyran-Pyrazole Conjugates. Note the divergence based on oxidative stability of the THP ring.
Part 4: Validation & Performance Protocols
Standard dissolution tests (Sink conditions) often fail to predict the in vivo performance of ASDs because they mask precipitation kinetics. You must use Non-Sink Dissolution .
Objective: Determine the "Spring and Parachute" effect—how fast the drug dissolves (Spring) and how long the polymer maintains supersaturation (Parachute).
Media: FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.
Apparatus: USP II (Paddle) at 37°C, 75 RPM.
Dose: Add ASD powder equivalent to 10x the equilibrium solubility of the crystalline drug (inducing supersaturation).
Sampling:
Pull samples at 5, 10, 20, 45, 60, 120 mins.
Crucial Step: Filter half the sample through 0.45
m (measures dissolved + nano-aggregates) and ultracentrifuge the other half (measures true molecularly dissolved drug).
Success Criteria:
AUC enhancement: > 5-fold over crystalline drug.
Stability:[2][3][4] No precipitation observed for at least 120 minutes.
Part 5: References
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on tautomerism in heterocycles like pyrazole).
Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), 315-499. Link
Serajuddin, A. T. (1999). "Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs." Journal of Pharmaceutical Sciences, 88(10), 1058-1066. Link
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. (Reference for LogP and solubility rules).
FDA Guidance for Industry. (2017). "Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances." Link
Technical Support Center: Regioselective Synthesis of 1-(Oxan-3-yl)pyrazoles
Introduction: The "Ambident" Problem Synthesizing 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazoles presents a dual challenge: Regioselectivity: The pyrazole ring is an ambident nucleophile. In 3-substituted pyrazoles, alkylatio...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Ambident" Problem
Synthesizing 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazoles presents a dual challenge:
Regioselectivity: The pyrazole ring is an ambident nucleophile. In 3-substituted pyrazoles, alkylation can occur at
(proximal to the substituent) or (distal), often yielding difficult-to-separate mixtures.[1]
Electrophile Reactivity: The 3-position of the oxane (tetrahydropyran) ring is a secondary carbon with significant steric bulk. Standard
conditions often compete with elimination, leading to the formation of 3,4-dihydro-2H-pyran byproducts rather than the desired coupled product.
This guide provides three distinct protocols to solve these issues, ranked by regiochemical fidelity.
Module 1: Diagnostic & Decision Matrix
Before selecting a synthetic route, determine your constraints using the decision matrix below.
Caption: Decision tree for selecting the optimal synthetic strategy based on substrate symmetry and reaction scale.
Module 2: Protocols & Troubleshooting
Protocol A: The Mitsunobu Coupling (Recommended for Discovery)
Best for: High regioselectivity favoring the less hindered nitrogen (
).
The Mitsunobu reaction utilizes tetrahydro-2H-pyran-3-ol directly. It proceeds via an
mechanism with inversion of configuration at the pyran carbon.
Mechanism: The bulky triphenylphosphine oxide/betaine intermediate makes the steric environment around the pyrazole nitrogens critical. The reaction preferentially occurs at the less hindered nitrogen (usually
if C3 has a substituent).
Standard Recipe:
Dissolve: Pyrazole (1.0 eq), Tetrahydro-2H-pyran-3-ol (1.2 eq), and
(1.5 eq) in anhydrous THF (0.1 M).
Cool: Cool to 0°C under
.
Add: DIAD or DEAD (1.5 eq) dropwise over 30 mins.
Warm: Stir at RT for 12–24 h.
Troubleshooting Table:
Issue
Root Cause
Solution
Low Conversion
mismatch. Pyrazoles () are borderline for standard Mitsunobu.
Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and (Tributylphosphine). This combination handles higher nucleophiles better [1].
Elimination Product
Basic betaine acts as a base rather than activating the alcohol.
Lower temperature (-20°C) during addition. Ensure reagents are strictly anhydrous.
Poor Regioselectivity
Pyrazole substituents are not bulky enough to direct selectivity.
Switch to Route C (Cyclization) or separate isomers via SFC.
Protocol B: Base-Mediated Alkylation (
)
Best for: Symmetric pyrazoles or when cost is a priority.
This method uses 3-bromotetrahydro-2H-pyran or the corresponding tosylate.
The Regioselectivity Paradox:
Kinetic Control: Sterics dominate. Alkylation occurs at the less hindered nitrogen (
Thermodynamic Control: The metal cation coordinates with the pyrazole lone pairs. In non-polar solvents, coordination to the
(distal) lone pair can direct alkylation to .
Optimized Conditions for Regiocontrol (
Selectivity):
Base:
(Cesium effect stabilizes the transition state).
Solvent: DMF or NMP (Polar aprotic promotes
).
Temperature: Keep < 60°C to minimize elimination.
Step-by-Step:
Suspend Pyrazole (1.0 eq) and
(2.0 eq) in DMF. Stir 30 min.
Add 3-bromotetrahydro-2H-pyran (1.2 eq).
Heat to 50°C. Monitor by LCMS.
Critical Warning: The 3-bromo oxane is prone to
elimination to form dihydropyran. If you observe the mass of the pyrazole starting material and a new peak matching dihydropyran (by GCMS), switch to the mesylate/tosylate of the alcohol, which is a better leaving group with slightly less elimination character in cold DMF [2].
Protocol C: De Novo Cyclization (The "Nuclear Option")
Best for: Absolute regiocontrol on large scale.
Instead of attaching the ring, build the pyrazole onto the ring. This requires (tetrahydro-2H-pyran-3-yl)hydrazine .
Workflow:
Synthesize Hydrazine: React 3-bromotetrahydro-2H-pyran with hydrazine hydrate (excess) or use a protected hydrazine (Boc-hydrazine) followed by deprotection.
Condensation: React the hydrazine with a 1,3-diketone (or enaminoketone).
Regioselectivity Logic:
The regiochemistry is determined by the condensation step.
Reaction with 1,3-diketones (symmetric)
Yields 1-(oxan-3-yl)-3,5-dialkylpyrazoles.
Reaction with enaminoketones
Highly selective. The hydrazine (most nucleophilic) attacks the -carbon of the enaminoketone. This forces the oxan-3-yl group to a specific position relative to the substituents [3].
Module 3: Mechanistic Visualization
Understanding the tautomeric equilibrium is vital for predicting isomer ratios in Route B.
Caption: Kinetic pathway of pyrazole alkylation. Steric bulk at C3 discourages attack by the adjacent Nitrogen (N2), favoring N1 product.
Frequently Asked Questions (FAQs)
Q1: I am seeing two spots on TLC that are very close together. How do I identify the N1 vs N2 isomer?A: Standard 1D NMR is often insufficient.
NOESY/ROESY: Look for a cross-peak between the proton on the oxane ring (H3) and the substituent at the pyrazole C5 position. If the pyrazole is N1-substituted, the oxane ring is close to C5. If N2-substituted, it is close to C3.
13C NMR: The carbon chemical shifts of the pyrazole ring carbons (C3 vs C5) change characteristically upon N-alkylation. C5 in 1-substituted pyrazoles is typically more shielded (lower ppm) than C3 [4].
Q2: Why is the yield of the Mitsunobu reaction low (<30%)?A: This is likely due to the steric hindrance of the secondary alcohol (oxan-3-ol).
Fix: Increase reagents to 2.0–3.0 equivalents.
Fix: Sonication during the addition of DEAD/DIAD can sometimes break up aggregates and improve yields in viscous reactions.
Fix: Ensure the alcohol is the pure enantiomer if using a chiral starting material; mismatched stereochemistry in the transition state can stall the reaction.
Q3: Can I use Chan-Lam coupling for this?A: Generally, no . Chan-Lam coupling is effective for aryl or alkenyl boronic acids. Alkyl boronic acids (like oxan-3-yl boronic acid) are poor substrates for oxidative copper coupling due to slow transmetallation and rapid
-hydride elimination. Stick to or Mitsunobu.
References
Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link
Kumar, K., et al. (2012). Highly Selective N-Alkylation of Pyrazoles. Beilstein Journal of Organic Chemistry, 8, 1136–1141. Link
Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles from Enaminones. Journal of Organic Chemistry, 73(9), 3523–3529. Link
López, C., et al. (2006). 13C and 15N NMR Spectroscopy of Pyrazoles. Magnetic Resonance in Chemistry, 44(6), 599-605. Link
Technical Support Center: Formulating 1-(Oxan-3-yl)-1H-pyrazol-3-amine
Welcome to the Formulation & Troubleshooting Support Portal. This guide is specifically engineered for researchers and drug development professionals facing solubility and bioavailability roadblocks with 1-(Oxan-3-yl)-1H...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Formulation & Troubleshooting Support Portal. This guide is specifically engineered for researchers and drug development professionals facing solubility and bioavailability roadblocks with 1-(Oxan-3-yl)-1H-pyrazol-3-amine .
Knowledge Base: Understanding the Target Molecule
1-(Oxan-3-yl)-1H-pyrazol-3-amine consists of a planar, weakly basic aminopyrazole core linked to a lipophilic tetrahydropyran (oxane) ring. While the primary amine offers hydrogen-bonding potential, the planar heterocyclic core drives strong intermolecular π-π stacking in the solid state. This results in a high crystal lattice energy. When combined with the lipophilicity of the oxane ring, the molecule strongly resists aqueous solvation[1]. Like many aminopyrazole derivatives, it is typically classified as a BCS Class II or IV compound, meaning formulation interventions are mandatory to achieve reproducible in vitro data and viable in vivo exposure[2].
🛠️ Troubleshooting FAQs
Q1: My 1-(Oxan-3-yl)-1H-pyrazol-3-amine precipitates when diluted from a DMSO stock into aqueous biochemical assay buffers. How can I prevent this?Analysis: You are observing "solvent-shift" precipitation. The compound is highly soluble in DMSO, but upon rapid dilution into an aqueous buffer, the local concentration exceeds the compound's thermodynamic solubility, triggering rapid nucleation and crystallization[3].
Solution: Implement a co-solvent system combined with a complexing agent. We recommend pre-diluting the DMSO stock into a transitional buffer containing 10-20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic oxane ring and pyrazole core, forming a water-soluble inclusion complex that thermodynamically shields the drug from the aqueous environment[4]. Ensure the final DMSO concentration remains below 1% to prevent assay interference.
Q2: We are observing erratic and low oral bioavailability in rodent pharmacokinetic (PK) studies. What formulation strategy is best suited for this aminopyrazole?Analysis: Poor oral bioavailability for this class of molecules is almost always dissolution-rate limited. The high crystal lattice energy prevents the drug from dissolving in gastrointestinal fluids before it is cleared from the absorption window[2].
Solution: Transition from a simple crystalline suspension to an Amorphous Solid Dispersion (ASD). By processing the API with a hydrophilic polymer (e.g., HPMCAS) via hot-melt extrusion or spray drying, the drug is trapped in a high-energy, non-crystalline state[5]. Upon ingestion, the polymer matrix dissolves and releases the drug, creating a "spring and parachute" effect: a rapid supersaturated state (the spring) maintained by the polymer inhibiting recrystallization (the parachute)[6].
Q3: Can we use salt formation to improve the solubility for an intravenous (IV) formulation?Analysis: Yes, because the pyrazol-3-amine moiety is a weak base.
Solution: Formulating a salt with a strong acid (e.g., hydrochloride or mesylate) lowers the local microenvironmental pH and ionizes the amine, drastically improving aqueous solubility. However, if the salt disproportionates at physiological pH (7.4) upon injection, you must combine this approach with a nanosuspension strategy. Reducing the particle size to <400 nm exponentially increases the surface-area-to-volume ratio, accelerating dissolution according to the Noyes-Whitney equation and preventing injection-site precipitation[7].
📊 Data Center: Solubility Enhancement Comparison
The following table summarizes the quantitative expectations and strategic applications for different solubility enhancement techniques applied to aminopyrazoles.
Strategy
Primary Mechanism
Typical Fold-Increase in Solubility
Optimal Application
Limitations
Co-solvents (DMSO/PEG)
Reduces dielectric constant of the solvent mixture
10x - 100x
In vitro screening
Toxicity in vivo; risk of precipitation upon dilution[3]
HP-β-CD Complexation
Hydrophobic cavity encapsulation
50x - 200x
IV dosing, In vitro assays
High excipient volume required; limited drug loading[4]
Amorphous Solid Dispersion
Disrupts lattice energy; creates supersaturation
100x - 500x
Oral bioavailability (PK/PD)
Thermodynamic instability (risk of recrystallization over time)[5]
Salt Formation (HCl)
Ionization of the basic pyrazole amine
10x - 50x
IV dosing, Oral liquids
Requires low pH; risk of disproportionation in the gut[6]
🔬 Experimental Protocols
Protocol 1: Preparation of HP-β-CD Inclusion Complex (For In Vitro / IV Use)
Every protocol must be self-validating to ensure data integrity.
Solvent Dissolution: Dissolve 1-(Oxan-3-yl)-1H-pyrazol-3-amine in 100% molecular biology grade DMSO to a concentration of 10 mM.
Mechanistic Rationale: DMSO completely disrupts the crystalline lattice, providing the API in a fully solvated, monomeric state ready for complexation.
Cyclodextrin Preparation: Prepare a 20% (w/v) solution of HP-β-CD in the target aqueous assay buffer (e.g., PBS, pH 7.4).
Mechanistic Rationale: 20% w/v provides a massive molar excess of the hydrophobic cyclodextrin cavities, shifting the equilibrium entirely toward the inclusion complex[4].
Dropwise Addition under High Shear: Slowly add the 10 mM DMSO stock dropwise into the vigorously stirring HP-β-CD solution until a final DMSO concentration of 1% is reached (yielding a 100 µM API solution).
Mechanistic Rationale: Dropwise addition prevents localized supersaturation of the API, allowing the HP-β-CD cavities to encapsulate the oxane/pyrazole core before bulk precipitation can occur.
Self-Validation Step (Centrifugation & UV-Vis): Centrifuge the final solution at 15,000 x g for 15 minutes to pellet any uncomplexed, precipitated drug. Measure the absorbance of the supernatant.
Validation: If the concentration in the supernatant matches the theoretical 100 µM (calculated via the Beer-Lambert law), the complexation is 100% successful and thermodynamically stable.
Protocol 2: Preparation of Amorphous Solid Dispersion via Solvent Evaporation (For Oral PK)
Co-solvation: Dissolve the API and HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) at a 1:3 mass ratio in a volatile solvent mixture (e.g., Dichloromethane:Methanol, 1:1 v/v).
Mechanistic Rationale: A common solvent ensures both the drug and the polymer are mixed at a molecular level, entirely destroying the API's crystal lattice[5].
Rapid Solvent Removal: Evaporate the solvent rapidly using a rotary evaporator under reduced pressure at 40°C, followed by overnight vacuum desiccation.
Mechanistic Rationale: Rapid evaporation kinetically traps the API molecules within the polymer chains before they have the time and mobility to re-nucleate into a crystal lattice[6].
Milling and Sieving: Gently mill the resulting film and pass it through a 120-mesh sieve.
Mechanistic Rationale: Uniform particle size ensures consistent surface area for reproducible dissolution rates in vivo.
Self-Validation Step (PXRD & DSC): Analyze the powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Validation: A successful ASD will show a broad "halo" on PXRD (absence of sharp Bragg peaks) and a single glass transition temperature (Tg) on DSC, confirming a single-phase amorphous system.
🗺️ Visualizations & Workflows
Decision workflow for selecting solubility enhancement strategies based on experimental application.
Mechanistic pathway of Amorphous Solid Dispersions improving oral bioavailability.
References
Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration
American Pharmaceutical Review
URL: [Link][2]
Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations
Asian Journal of Pharmaceutical Research
URL:[Link][6]
Solubility enhancement techniques: A comprehensive review
World Journal of Biology Pharmacy and Health Sciences
URL: [Link][3]
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs
National Center for Biotechnology Information (PMC)
URL:[Link][7]
Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor
ACS Medicinal Chemistry Letters
URL:[Link][1]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics
National Center for Biotechnology Information (PMC)
URL: [Link][4]
Technical Support Center: Aminopyrazole Handling, Storage, and Oxidation Prevention
Welcome to the Technical Support Center for aminopyrazole handling. Aminopyrazoles are highly privileged scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors and anti-inflammatory ag...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for aminopyrazole handling. Aminopyrazoles are highly privileged scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors and anti-inflammatory agents. However, their electron-rich heterocyclic nature makes the exocyclic amino group highly susceptible to oxidative degradation.
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind these failures, and implement field-proven, self-validating protocols to ensure compound integrity.
Troubleshooting & FAQs: The Mechanism of Oxidation
Q: My aminopyrazole solution turned dark red or brown during the post-reduction workup (e.g., after filtering Pd/C). What happened?A: Your compound underwent rapid autoxidation. The pyrazole ring is highly electron-donating, which elevates the Highest Occupied Molecular Orbital (HOMO) of the exocyclic amine. When exposed to ambient oxygen—especially in the presence of trace transition metals like Palladium (Pd) or Copper (Cu)—the amine undergoes a single-electron oxidation to form an aminyl radical.
These radicals rapidly couple to form azo compounds (bis-pyrazoles) or nitroso species, which appear as intense red, brown, or pink impurities[1]. If left unchecked, these intermediates undergo further polymerization, resulting in the dark brown tar often observed in the rotary evaporator[2].
Diagram 1: Radical-mediated oxidation pathway of aminopyrazoles into bis-pyrazoles and polymers.
Q: How do I prevent this degradation during long-term storage?A: The industry-standard "Best Practice" involves either storing the compound under strictly anaerobic, cold conditions or converting the free base into a salt[3]. Protonating the amine (e.g., forming a hydrochloride salt) drastically lowers the HOMO energy level, effectively neutralizing its susceptibility to single-electron oxidation[1]. If salt formation is not viable for your downstream assays, the free base must be stored at -20°C under an Argon atmosphere, protected from light[4].
Quantitative Data: Storage Stability Profiles
To guide your storage strategy, the following table summarizes the expected shelf life and degradation rates of 4-aminopyrazoles under various conditions.
Storage Condition
Atmosphere
Compound State
Estimated Shelf Life
Degradation Rate
Room Temp (25°C)
Ambient Air
Free Base
< 24 Hours
High (Rapid browning)
4°C (Refrigerator)
Ambient Air
Free Base
1 - 2 Weeks
Moderate
4°C (Refrigerator)
Argon
Free Base
3 - 6 Months
Low
-20°C (Freezer)
Argon
Free Base
> 12 Months
Very Low
Room Temp (25°C)
Ambient Air
HCl Salt
> 6 Months
Very Low
-20°C (Freezer)
Argon
HCl Salt
> 24 Months
Negligible
Note: Aminopyrazoles are highly hygroscopic. Moisture ingress will accelerate degradation even at low temperatures.
Self-Validating Experimental Protocols
To ensure scientific integrity, do not simply follow these steps blindly; observe the self-validating checkpoints built into the protocols to confirm success in real-time.
Protocol A: Anaerobic Workup & Isolation of Aminopyrazoles
Use this protocol immediately following the reduction of a nitropyrazole to an aminopyrazole (e.g., via Pd/C and H2).
Causality Focus: Argon is used instead of Nitrogen during filtration because Argon is denser than air. It sinks into the funnel, creating a robust protective blanket that prevents oxygen from reaching the highly reactive Pd/C-aminopyrazole mixture[2].
Preparation: Purge all receiving flasks and solvents (e.g., ethanol, ethyl acetate) with Argon for at least 15 minutes to displace dissolved oxygen.
Argon Blanketing: Set up a Celite pad in a Büchner funnel. Invert an Argon line funnel over the setup to create a continuous, heavy Argon blanket.
Filtration: Filter the reaction mixture through the Celite pad.
Self-Validation Checkpoint: The filtrate should remain pale yellow or colorless. If a pink or reddish tint begins to develop, your Argon blanket has failed, and oxygen ingress is occurring.
Solvent Removal: Transfer the filtrate to a rotary evaporator. Flush the system with Nitrogen or Argon before applying a vacuum. Keep the water bath temperature below 30°C.
Backfilling: Once the solvent is removed, do not break the vacuum with ambient air . Backfill the rotary evaporator with Nitrogen or Argon.
Protocol B: Conversion to Hydrochloride Salt for Archival Storage
Use this protocol to stabilize the aminopyrazole for long-term archival.
Dissolution: Dissolve the freshly isolated aminopyrazole free base in anhydrous, degassed diethyl ether or dichloromethane.
Acidification: Slowly add 1.2 equivalents of anhydrous HCl in dioxane (or ethereal HCl) dropwise at 0°C under continuous stirring.
Precipitation: The aminopyrazole hydrochloride salt will precipitate as a white or off-white solid.
Self-Validation Checkpoint: The formation of a crisp, white precipitate confirms successful protonation. If the precipitate is gummy or discolored, trace water or pre-existing oxidized impurities are present.
Isolation: Filter the salt under an inert atmosphere, wash with cold anhydrous ether, and dry under a high vacuum for 4 hours.
Storage: Transfer to an amber glass vial, purge the headspace with Argon, seal with Parafilm, and store at -20°C[4].
Diagram 2: Step-by-step workflow for the isolation and long-term storage of aminopyrazoles.
References
MDPI. "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity". Available at: [Link][1]
ResearchGate. "How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2". Available at: [Link][2]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: AP-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Comprehensive Purification Strategies for Polar, Basic Heterocycles
Diagnostic & Strategy Selection
Aminopyrazoles present a dual challenge in purification: they are highly polar (causing poor retention on C18) and basic (causing severe streaking on silica gel due to silanol interactions).[1]
Before selecting a method, consult the decision matrix below. This logic is based on the compound's solubility profile and impurity landscape.
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal purification workflow based on solubility and impurity profile.
Protocol A: Modified Normal Phase Chromatography
Best For: Compounds soluble in organic solvents but streaking on standard silica.
The Mechanism
Standard silica gel is acidic (pKa ~5). Basic aminopyrazoles protonate and bind irreversibly or drag along the column (tailing). To fix this, we must deactivate the silanols using a competitive base [1].
The "Gold Standard" Solvent System
Do not use standard DCM/MeOH. You must use an ammonia-saturated modifier.
Component
Role
Recommended Ratio
Dichloromethane (DCM)
Weak solvent (carrier)
Balance
Methanol (MeOH)
Strong solvent (eluent)
0–20% Gradient
Ammonium Hydroxide (28% NH₄OH)
Silanol blocker
0.5–1.0% (Constant)
Step-by-Step Protocol
Prepare "Solvent B" (The Modifier):
Mix DCM : MeOH : NH₄OH in a ratio of 90 : 9 : 1 .
Note: This solution is stable for 24 hours. The ammonia creates a basic environment that keeps the aminopyrazole in its free-base form.
Column Equilibration:
Flush the silica column with Solvent B for 3 Column Volumes (CV). This pre-coats the silica with ammonia.
Return to 100% DCM (or your starting non-polar solvent) to begin the run.
The Gradient:
Run a linear gradient from 0% to 100% of Solvent B over 15–20 CVs.
Result: This effectively runs a gradient of 0–9% MeOH while maintaining constant ammonia concentration.
Technical Insight: If NH₄OH is unavailable, 1% Triethylamine (TEA) is a viable substitute, but it is harder to remove from the final product due to its higher boiling point (89°C vs gas) [2].
Protocol B: SCX "Catch and Release"
Best For: Isolating aminopyrazoles from non-basic impurities (e.g., reagents, phenols, neutral byproducts) or removing high-boiling solvents (DMSO/DMF).
The Mechanism
Strong Cation Exchange (SCX) resins contain sulfonic acid groups.[2] They covalently bind the basic aminopyrazole, allowing neutrals to wash through. The product is then "released" using a stronger base [3].
Workflow Diagram
Figure 2: The "Catch and Release" mechanism for purifying basic amines.
Step-by-Step Protocol
Conditioning: Wash the SCX cartridge with 2 CVs of Methanol.
Loading: Dissolve the crude mixture in MeOH (or DCM).
Critical: If the crude is in DMSO/DMF, dilute 1:1 with MeOH and load directly. The amine will stick; the DMSO will pass through.
Washing (The "Catch"): Flush with 5 CVs of MeOH.
Check: The eluate should contain your non-basic impurities.
Elution (The "Release"): Flush with 2M Ammonia in Methanol .
Collect the fraction.[2][3] The ammonia deprotonates the sulfonic acid-amine complex, releasing the free base.
Protocol C: High pH Reverse Phase (Prep-HPLC)
Best For: Final polishing of high-polarity compounds that elute in the void volume of normal phase columns.
Why High pH?
At acidic pH (Formic acid/TFA), aminopyrazoles are protonated (
). This makes them more polar , causing them to elute too quickly (low retention, ).
At pH 10 , the amine is neutral (free base), significantly increasing hydrophobicity and retention on the C18 chain [4].
Buffer System
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10, adjusted with NH₄OH).
Column: Must use a "Hybrid" silica (e.g., Waters XBridge, Phenomenex Gemini) resistant to high pH degradation. Do not use standard silica C18 at pH > 8.
Technical Support Center: Troubleshooting Pyrazole N-Alkylation
Strategic Overview N-alkylation of pyrazoles is a deceptive transformation. While theoretically a simple nucleophilic substitution ( ), it frequently fails due to annular tautomerism and ambident nucleophilicity .
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview
N-alkylation of pyrazoles is a deceptive transformation. While theoretically a simple nucleophilic substitution (
), it frequently fails due to annular tautomerism and ambident nucleophilicity . The pyrazole ring possesses two nitrogen atoms: a pyrrole-like nitrogen (NH, proton donor) and a pyridine-like nitrogen (N, proton acceptor).
In solution, unsubstituted pyrazoles exist in rapid equilibrium between tautomers. When deprotonated, the resulting pyrazolate anion has negative charge delocalized over both nitrogens. The "Low Yield" complaint usually stems from one of three root causes:
Regiochemical Scrambling: Formation of inseparable N1/N2 isomer mixtures.
Nucleophilic Stalling: The pyrazolate anion is a weaker nucleophile than expected due to aromatic stabilization.
elimination of the alkyl halide electrophile rather than substitution.
This guide provides a logic-driven approach to diagnosing and fixing these specific failure modes.
Diagnostic Workflow
Before altering reagents, locate your failure mode on the decision tree below.
Caption: Figure 1. Logic-gated troubleshooting flow for identifying the root cause of pyrazole alkylation failure.
Technical Deep Dive (Q&A)
Category A: Regioselectivity (The N1 vs. N2 Problem)
Q: I am getting a 1:1 mixture of N1 and N2 alkylated products. How do I force a single isomer?
A: Regioselectivity is governed by the interplay between sterics and thermodynamics .
The Mechanism: The pyrazolate anion is an ambident nucleophile. The position of alkylation depends on the steric bulk of the substituents on the pyrazole ring and the nature of the transition state.
Steric Control: Generally, alkylation occurs at the less hindered nitrogen (distal to the bulkiest substituent). If your pyrazole has a bulky group at C3, alkylation usually favors N1 (adjacent to C5).
Thermodynamic vs. Kinetic Control:
Kinetic Control (Irreversible): Use a strong base (NaH, KOtBu) in a non-polar solvent (THF) at low temperature. The cation (
, ) coordinates to the N-lone pairs, often directing alkylation to the nitrogen least coordinated or most accessible.
Thermodynamic Control (Reversible): Use a weaker base (
) in a polar aprotic solvent (DMF, DMSO) with heat. If the alkylation is reversible (rare for simple alkyl halides but possible with specific electrophiles), the system equilibrates to the most stable isomer [1].
Recommendation: If you need the isomer that is sterically disfavored, you cannot rely on direct alkylation. Switch to a Mitsunobu reaction (using the corresponding alcohol) or a cyclization strategy (building the pyrazole from hydrazines).
Category B: Reactivity & Conversion[1][2]
Q: My reaction stalls at 50% conversion even with excess alkyl halide. Why?
A: This "stalling" effect is often due to H-bonding poisoning or leaving group inhibition .
The "Proton Sponge" Effect: As the reaction proceeds, the conjugate acid of your base (e.g.,
if using ) accumulates. If the solvent is not polar enough to solvate these salts, they can coat the surface of the solid base, stopping the reaction.
Solution:
Switch Solvents: Move from MeCN or Acetone to DMF or NMP . The high dielectric constant helps dissociate the ion pairs, making the pyrazolate anion "naked" and more reactive [2].
Add a Phase Transfer Catalyst: If you must use non-polar solvents (DCM, Toluene), add 10 mol% 18-Crown-6 (for K salts) or TBAF . This shuttles the anion into the organic phase.
Category C: Side Reactions
Q: I see the starting material disappearing, but no product is forming. LC-MS shows a mass corresponding to the alkene of my electrophile.
A: You are witnessing Elimination (
) competing with Substitution ().
Cause: The pyrazolate anion acts as a base rather than a nucleophile. This is common when using secondary alkyl halides or sterically hindered electrophiles.
Solution:
Change the Leaving Group: Switch from a bromide/iodide to a Tosylate (OTs) or Mesylate (OMs) . Sulfonate esters are less prone to elimination than halides in these systems.
Lower the Basicity: If using NaH, switch to
or . A softer base reduces the pathway.
Validated Experimental Protocols
Protocol A: General Purpose (Thermodynamic Conditions)
Best for: Unhindered pyrazoles, primary alkyl halides.
Dissolution: Dissolve Pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Base Addition: Add Cesium Carbonate (
) (2.0 equiv). Note: Cs2CO3 is superior to K2CO3 due to the "Cesium Effect" (higher solubility/reactivity).
Activation: Stir at Room Temperature (RT) for 15 minutes.
Removing hydrazine impurities from 1-(Oxan-3-yl)-1H-pyrazol-3-amine
This guide serves as a specialized technical support resource for researchers and process chemists working with 1-(Oxan-3-yl)-1H-pyrazol-3-amine (also known as 1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine).[1] It addr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for researchers and process chemists working with 1-(Oxan-3-yl)-1H-pyrazol-3-amine (also known as 1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine).[1]
It addresses the critical challenge of removing Hydrazine , a known Genotoxic Impurity (GTI), to compliant levels (typically <10 ppm or as per ICH M7 limits).
Topic: Purification of 1-(Oxan-3-yl)-1H-pyrazol-3-amine
Impurity Target: Hydrazine (
)
Document ID: TS-PYR-HYD-001[1]
Core Technical Analysis
Before attempting purification, you must understand the chemical landscape. You are separating two bases:
The Impurity (Hydrazine): A strong nucleophile and base (
).
The Product (Pyrazole Amine): A weak base (
).
The Linker Stability: The oxan-3-yl (tetrahydro-2H-pyran-3-yl) moiety is attached via a secondary ether linkage.[1] Unlike the acid-labile oxan-2-yl (THP protecting group) which is an acetal, the 3-yl isomer is chemically stable to mild and moderate acidic conditions.[1] This allows for pH manipulation that would otherwise degrade similar protected pyrazoles.
Module 1: Diagnostic & Detection
Q: How do I confirm hydrazine presence at ppm levels? Standard HPLC isn't working.
A: Hydrazine lacks a UV chromophore and is too polar for standard C18 retention. You cannot detect it directly at low levels. You must use In-Situ Derivatization .[1]
The "Benzaldehyde Shift" Protocol:
Hydrazine reacts instantly with benzaldehyde to form benzalazine, which is highly UV-active and lipophilic.[1]
Sample Prep: Dissolve 50 mg of your product in 1 mL Acetonitrile.
Derivatization: Add 10 µL of Benzaldehyde. Shake for 1 minute.
Analysis: Inject onto standard C18 HPLC (UV 254 nm or 300 nm).
Result: Hydrazine will appear as a distinct, late-eluting peak (Benzalazine).
Note: Run a blank with just hydrazine + benzaldehyde to identify the retention time.
Module 2: Chemical Scavenging (The "Gold Standard")
Q: Can I chemically quench the hydrazine without affecting my amine product?
A: Yes. While both species are amines, hydrazine is significantly more nucleophilic (alpha-effect).[1] We utilize a "Scavenge & Wash" strategy using Acetone.
Why Acetone?
Acetone reacts with hydrazine to form Acetone Azine.
Boiling Point: Acetone Azine boils at ~131°C (vs Hydrazine hydrate at 114°C), but it forms a low-boiling azeotrope with water/acetone.
Solubility: Unlike hydrazine, the azine is highly lipophilic. It can be washed away with non-polar solvents or removed via azeotropic distillation.[2]
Protocol A: The Acetone Scavenge
Dissolution: Dissolve crude 1-(Oxan-3-yl)-1H-pyrazol-3-amine in DCM (Dichloromethane) or Isopropyl Acetate .[1]
Scavenging: Add 5–10 equivalents of Acetone . Stir at room temperature for 2 hours.
Option 1 (Distillation): If the product is stable, concentrate to dryness. The acetone azine often co-evaporates or remains in the mother liquor during recrystallization.
Option 2 (Partition): Wash the organic layer with water. The lipophilic azine stays in the organic layer? Correction: Acetone azine is moderately soluble in water but much less so than hydrazine. A better approach is Acidic Partitioning (See Module 3) after scavenging.
Module 3: The pH Swing Extraction (The "Scalpel")
Q: Can I wash hydrazine out with acid? I'm worried about the oxanyl ring.
A: Yes, you can, provided you control the pH. This is the most efficient method for this specific compound due to the
difference.
The Science:
Hydrazine (
8.1): At pH 6.0, it is >99% protonated () and stays in the water layer.
Product (
~4.1): At pH 6.0, it is >99% neutral and stays in the organic layer.
Protocol B: The pH 6.0 Phosphate Wash
Use this if your product is already dissolved in an organic solvent (e.g., EtOAc, DCM).
Preparation: Prepare a 0.5M Phosphate Buffer adjusted to pH 6.0 .
Extraction: Add the buffer to your organic product solution (1:1 volume ratio).
Agitation: Shake vigorously for 5 minutes.
Separation:
Aqueous Layer: Contains the Hydrazine salt (Discard).
Organic Layer: Contains your purified Pyrazole Amine.
Repeat: Perform this wash 2 times.
Final Polish: Wash with Brine, dry over
, and concentrate.
Safety Note: This method is superior to using strong acids (HCl), which might risk hydrolyzing the ether linkage over time or salting out the product.
Module 4: Decision Matrix & Comparison
Summary of Purification Methods
Method
Mechanism
Efficiency
Risk Profile
Best For
Acetone Scavenging
Chemical conversion to Azine
Moderate (requires workup)
Low
Gross purification (>1000 ppm)
pH 6.0 Wash
controlled partitioning
High (>99% removal)
Low (Buffer prevents hydrolysis)
Polishing (<1000 ppm to <10 ppm)
Recrystallization
Solubility difference
Variable
Medium (Yield loss)
Final solid form generation
Visual Workflow (Decision Tree)
Caption: Integrated workflow for removing hydrazine based on initial contamination levels.
References
ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.[5] Link
Leshchinskaya, V., et al. "A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples." SIELC Technologies / Bristol Myers Squibb.[6] Link
PubChem . "1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine Compound Summary."[1] National Library of Medicine. Link
BenchChem Technical Support . "Stability of Hydrazine Reagents in Pyrazole Synthesis." BenchChem.[7][8] Link
Sun, M., et al. "In situ derivatization-headspace GC-MS methodology for the determination of hydrazine in drug substances."[1] Journal of Pharmaceutical and Biomedical Analysis, 2009. Link
Controlling tautomerization in 1-(tetrahydro-2H-pyran-3-yl) pyrazoles
Introduction: The Dynamic Nature of Pyrazoles Pyrazoles are a cornerstone of medicinal chemistry, renowned for their versatile biological activities.[1][2] A critical, yet often challenging, characteristic of N-unsubstit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Dynamic Nature of Pyrazoles
Pyrazoles are a cornerstone of medicinal chemistry, renowned for their versatile biological activities.[1][2] A critical, yet often challenging, characteristic of N-unsubstituted pyrazoles is their existence as a dynamic equilibrium of two or more tautomers.[3][4] This phenomenon, known as annular prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[2] For researchers working with 1-(tetrahydro-2H-pyran-3-yl) pyrazoles, understanding and controlling this equilibrium is paramount, as the specific tautomer present can profoundly impact physicochemical properties, receptor binding, and ultimately, biological efficacy.[3]
The 1-(tetrahydro-2H-pyran-3-yl) substituent introduces unique steric and electronic factors. As a bulky, chiral, and electron-donating alkyl ether group, it can significantly influence the thermodynamic stability of the adjacent nitrogen, thereby shifting the tautomeric equilibrium in ways not observed with simpler substituents. This guide provides a comprehensive technical resource for diagnosing, troubleshooting, and controlling tautomerization in this specific class of compounds.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during the synthesis and analysis of 1-(tetrahydro-2H-pyran-3-yl) pyrazoles.
Q1: My NMR spectrum is more complex than expected, showing duplicate signals. Is my sample impure?
A1: While impurity is always a possibility, the most common cause for signal duplication in N-unsubstituted pyrazoles is the presence of both tautomers in solution.[5] If the rate of interconversion between the two tautomers is slow on the NMR timescale, you will observe a distinct set of signals for each species.[5] The 1-(THP-3-yl) group, being sterically demanding, can further slow this exchange.
Troubleshooting Steps:
Variable Temperature (VT) NMR: This is the definitive experiment. As you increase the temperature, the rate of tautomeric exchange increases. You should observe the duplicate signals broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal.[5][6] Conversely, lowering the temperature may resolve already broadened signals into two sharp sets.[7]
2D NMR: Techniques like HSQC and HMBC can confirm the presence of two distinct but related spin systems, helping to assign signals to each specific tautomer.[5]
Q2: How do I know which tautomer is which in my 1-(THP-3-yl)pyrazole system?
A2: The two possible annular tautomers are the 1-(THP-3-yl)-1H-pyrazole and the 1-(THP-3-yl)-2H-pyrazole (more accurately named based on the other pyrazole ring substituent). The equilibrium is governed by the electronic properties of the other substituent(s) on the pyrazole ring.
Electron-Donating Groups (EDGs) like amino (-NH2) or alkyl groups at the C5 position generally favor the tautomer where the proton is on the N1 nitrogen, adjacent to the THP group.[3][8]
Electron-Withdrawing Groups (EWGs) like nitro (-NO2) or carboxyl (-COOH) at the C5 position tend to favor the tautomer where the proton is on the N2 nitrogen, positioning the THP group at N1.[1][3][8]
The diagram below illustrates this fundamental equilibrium.
Caption: Annular tautomeric equilibrium in pyrazoles is influenced by multiple external and internal factors.
Q3: Does the choice of solvent affect which tautomer is dominant?
A3: Absolutely. The solvent environment plays a critical role by differentially solvating the two tautomers, which often have different dipole moments.[3][9]
Polar Protic Solvents (e.g., water, methanol): These can form hydrogen bonds with the pyrazole nitrogens, stabilizing one tautomer over the other. They can also facilitate proton transfer, increasing the rate of interconversion.[8][10]
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents primarily interact based on dipole moments. The tautomer with the larger dipole moment will be preferentially stabilized.[3] In many cases, the tautomer with the NH group further from a bulky substituent is more polar and thus favored in DMSO.[10]
Nonpolar Solvents (e.g., chloroform, toluene): In these environments, intermolecular hydrogen bonding between pyrazole molecules (self-association) can become significant, often favoring the formation of cyclic dimers or trimers and influencing the preferred tautomeric form.[7]
Q4: I isolated a single crystalline product, but in solution, it becomes a mixture of tautomers. What is happening?
A4: This phenomenon is known as crystallization-induced tautomerism (or desmotropy). In the solid state, crystal packing forces and strong, directional hydrogen bonds can lock the molecule into a single, thermodynamically favored tautomeric form.[11][12] Once dissolved, the compound is freed from these lattice constraints and re-equilibrates to the tautomer ratio favored by the solution environment.[13] It is crucial to characterize the compound in the solvent relevant to its intended application (e.g., a biological buffer or a formulation solvent).
Troubleshooting & Experimental Guides
Guide 1: Resolving Complex or Broad NMR Spectra
A common challenge is deciphering NMR spectra where tautomeric exchange leads to broadened or averaged signals. This workflow provides a systematic approach to diagnosis and resolution.
Caption: A systematic workflow for troubleshooting complex NMR spectra of pyrazole derivatives.
Detailed Experimental Protocols
Protocol 1: Quantitative Analysis of Tautomer Ratio by ¹H NMR Spectroscopy
This protocol details the steps for accurately determining the tautomeric equilibrium constant (KT) in a given solvent.
Objective: To quantify the relative concentrations of two tautomers in solution.
Accurately weigh the pyrazole derivative and dissolve it in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent inside the NMR tube. Ensure complete dissolution.
Causality: A well-dissolved, homogeneous sample is critical for accurate signal integration.
Spectrometer Setup & Data Acquisition:
Tune and shim the spectrometer for optimal resolution.
Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated. This is crucial for quantitative accuracy. A D1 of 10-15 seconds is often a safe starting point.
Trustworthiness: An inadequate relaxation delay will lead to signal saturation and inaccurate integration, invalidating the results.
Data Processing and Analysis:
Apply appropriate phasing and baseline correction to the spectrum.
Identify well-resolved, non-overlapping signals corresponding to each tautomer. Protons on the pyrazole ring or on a substituent are often ideal.
Integrate the selected signals for Tautomer A (IA) and Tautomer B (IB). Normalize the integrals by the number of protons they represent (e.g., if integrating a CH vs. a CH₃, divide the CH₃ integral by 3).
Calculate the mole fraction of each tautomer:
Mole % A = [IA / (IA + IB)] * 100
Mole % B = [IB / (IA + IB)] * 100
Calculate the equilibrium constant: KT = [Tautomer B] / [Tautomer A] = IB / IA
Data Presentation: Solvent Effects
The influence of the solvent on the tautomeric equilibrium can be summarized for clear comparison.
Table 1: Representative Data on Solvent Influence on Tautomer Ratio for a Hypothetical 1-(THP-3-yl)-5-substituted-pyrazole at 298 K.
Solvent
Dielectric Constant (ε)
Tautomer A (%)
Tautomer B (%)
KT ([B]/[A])
Toluene-d₈
2.4
65
35
0.54
Chloroform-d
4.8
58
42
0.72
Acetonitrile-d₃
37.5
30
70
2.33
DMSO-d₆
47.2
22
78
3.55
Methanol-d₄
32.7
45
55
1.22
Note: Data is illustrative. The actual direction and magnitude of the shift depend on the specific substituents and their influence on the dipole moments of the tautomers.[3][8]
References
Jarończyk M., Dobrowolski J.C., Mazurek A.P. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673:17–28. [Link]
Kowalska-Dunik, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2641. [Link]
Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1744. [Link]
Faure, R., et al. (1986). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry, 24(8), 707-711. [Link]
Slanina, Z., et al. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4, 48-55. [Link]
Alkorta, I., et al. (1993). Theoretical study of the structure and tautomerism of N1-unsubstituted pyrazoles in the solid state. Journal of the Chemical Society, Perkin Transactions 2, (12), 2481-2486. [Link]
Golic, M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 153. [Link]
Guedes, G.P., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 2. [Link]
Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]
Saloň, J., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 785-795. [Link]
Yranzo, G.I., et al. (1998). An experimental (flash vacuum pyrolysis) and theoretical study of the tautomerism of pyrazolinones at high temperatures. Journal of the Chemical Society, Perkin Transactions 2, (4), 853-860. [Link]
Elguero, J., et al. (2014). The Use of NMR Spectroscopy to Study Tautomerism. Gas Phase NMR, 3-45. [Link]
Kurbangalieva, A., et al. (2021). Synthesis and Investigation of Novel Functionalized Pyrazole or Indole Ring Containing Heterocyclic Compounds. KTU ePubl. [Link]
ResearchGate. (2012). Is there any effect of temperature on tautomerism? ResearchGate. [Link]
Chen, Y., et al. (2023). Tautomerism unveils a self-inhibition mechanism of crystallization. Nature Communications, 14(1), 594. [Link]
Executive Summary: The Thermal Landscape of Pyrazole Synthesis
Support Ticket: Pyrazole Ring Closure – Thermal Optimization & Troubleshooting Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division You are likely here because yo...
Author: BenchChem Technical Support Team. Date: March 2026
Support Ticket: Pyrazole Ring Closure – Thermal Optimization & Troubleshooting
Status: Open
Priority: High
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
You are likely here because your pyrazole synthesis—classically the condensation of hydrazines with 1,3-dicarbonyls (Knorr Synthesis)—is failing in one of three ways: poor regioselectivity, stalled intermediates, or degradation.
Temperature is not just an energy source; it is the selector switch between kinetic and thermodynamic pathways. In pyrazole synthesis, the reaction proceeds through a hydrazone intermediate.[1][2][3][4] The ring closure (cyclization) and subsequent dehydration are heavily temperature-dependent.
Low Temperature (-20°C to 25°C): Favors Kinetic Control . The hydrazine attacks the most electrophilic carbonyl. If the cyclization step has a high barrier, the reaction stalls at the hydrazone.
High Temperature (Reflux/Microwave): Favors Thermodynamic Control . Allows for reversibility of the initial attack (in some cases) and overcomes the activation energy for the final dehydration step, favoring the most stable aromatic isomer.
Module 1: Mechanism & Thermal Control Points
To fix the problem, you must visualize the invisible. The diagram below maps the reaction coordinate and where temperature exerts its influence.
Caption: Thermal influence on Knorr Pyrazole Synthesis. High thermal energy is often required to access the thermodynamic well or overcome the dehydration barrier.
Module 2: Troubleshooting Guides (Ticket System)
Ticket #409: "I have a mixture of regioisomers."
Diagnosis: The reaction is caught between kinetic and thermodynamic control.[5][6]
Context: Unsymmetrical 1,3-diketones (e.g.,
) react with substituted hydrazines to form two isomers (1,3- vs 1,5-substituted).
Variable
Kinetic Control (Low Temp)
Thermodynamic Control (High Temp)
Target
Attack at most electrophilic .
Formation of most stable aromatic system.
Conditions
Ethanol/MeOH, 0°C to RT.
Acetic Acid/Toluene, Reflux (110°C+).
Sterics
Hydrazine attacks least hindered site.
Steric bulk minimized in final product.
Resolution Protocol:
To favor Isomer A (Kinetic): Cool reaction to 0°C. Add hydrazine slowly. Use a protic solvent (EtOH) to stabilize the transition state via H-bonding.
To favor Isomer B (Thermodynamic): Switch solvent to Toluene or Xylene. Add catalytic HCl or AcOH.[2] Heat to reflux with a Dean-Stark trap to remove water (driving the equilibrium).
Ticket #410: "My reaction stalled at a gummy solid (Hydrazone)."
Diagnosis: Incomplete cyclization/dehydration.
Context: You isolated an intermediate that looks correct by Mass Spec (M+18 relative to product) but isn't the aromatic pyrazole. This is common with electron-deficient diketones (e.g., trifluoromethyl groups).
Resolution Protocol:
Acid Spike: The dehydration step is acid-catalyzed.[7] Add 5-10 mol% TFA or HCl.
Thermal Boost: The ring closure often has a higher activation energy (
) than the initial attack. Increase temperature to 80°C .
Microwave Assist: (See Module 3).
Ticket #411: "The reaction turned into black tar."
Diagnosis: Oxidative decomposition of hydrazine.
Context: Aryl hydrazines (e.g., phenylhydrazine) are sensitive to oxidation at high temperatures, forming diazonium tars.
Resolution Protocol:
Inert Atmosphere: Strictly run under Argon/Nitrogen.
Salt Form: Use Hydrazine Hydrochloride salt + Acetate buffer instead of free base hydrazine.
Temp Limit: Do not exceed 80°C. If higher temp is needed for cyclization, perform a two-step synthesis: form hydrazone at RT, then cyclize with acid at moderate heat.
Module 3: Standardized Experimental Protocols
Protocol A: Standard Thermal Cyclization (Celecoxib Model)
Best for: Scalable synthesis, thermodynamic products.
Setup: 100 mL Round Bottom Flask, Reflux Condenser,
Note: The superheating effect of microwaves significantly accelerates the rate-limiting dehydration step, often cleaning up "messy" reactions.
Module 4: Decision Tree for Optimization
Use this logic flow to determine your next experimental move.
Caption: Decision matrix for optimizing pyrazole reaction conditions.
References
BenchChem Technical Support. (2025).[2][3][8][10][11] Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem. Link
Deng, X., & Mani, N. S. (2008).[12] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link
Faria, J. V., et al. (2017). Recent Advances in the Synthesis of Pyrazoles. Frontiers in Chemistry.
Scholtz, K., & Riley, D. (2026). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. Link
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Link
Scale-up challenges for 1-(Oxan-3-yl)-1H-pyrazol-3-amine production
Technical Support Center: Scale-Up of 1-(Oxan-3-yl)-1H-pyrazol-3-amine Case ID: PYR-OX-335 Subject: Troubleshooting Regioselectivity, Purification, and Safety in Scale-Up Assigned Specialist: Senior Application Scientist...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Scale-Up of 1-(Oxan-3-yl)-1H-pyrazol-3-amine
Case ID: PYR-OX-335
Subject: Troubleshooting Regioselectivity, Purification, and Safety in Scale-Up
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary
The production of 1-(Oxan-3-yl)-1H-pyrazol-3-amine (also known as 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine) presents a classic heterocyclic process challenge: Regiocontrol .[1][4][5]
In the synthesis of N-substituted aminopyrazoles, the thermodynamic and kinetic preference between the N1-isomer (desired 3-amine) and the N2-isomer (undesired 5-amine) is often narrow.[1][3] At the kilogram scale, this results in difficult chromatographic separations and yield losses.[2][6] This guide addresses the three critical bottlenecks:
Isomer Control: Switching from non-selective alkylation to regioselective cyclization.[1][2]
Purification: Crystallization strategies to avoid column chromatography.
Safety: Managing the thermal hazards of hydrazine intermediates.
Module 1: Regioselectivity & Reaction Control
Q: I am alkylating 3-aminopyrazole with 3-bromotetrahydropyran, but I get a 60:40 mixture of isomers. How do I improve the ratio?
A: Direct alkylation of 3-aminopyrazole is inherently non-selective and difficult to scale.[1]
The pyrazole ring exists in tautomeric equilibrium.[1][2][7] The N-alkylation can occur at either nitrogen.[1]
N1-Alkylation (Desired): Yields the 3-amino isomer.[1][3]
N2-Alkylation (Undesired): Yields the 5-amino isomer (often favored by steric hindrance at N1 or specific solvent effects).[6]
Recommendation: The "Bagley" Cyclization Route
For scale-up (>100g), we recommend abandoning direct alkylation in favor of de novo cyclization .[3] The reaction of (tetrahydro-2H-pyran-3-yl)hydrazine with 2-chloroacrylonitrile (or 2,3-dichloropropionitrile) is highly regioselective for the 3-aminopyrazole isomer.[1][3]
Why this works:
In this pathway, the substituted hydrazine nitrogen (
) is the most nucleophilic center.[3] It attacks the electrophilic carbon of the nitrile derivative in a Michael-type addition before cyclization.[1] The mechanism forces the "R" group to end up on the nitrogen distal to the amine, locking in the 3-amino substitution pattern.[2]
Note: If you must use alkylation (e.g., due to raw material availability), use Cesium Carbonate (
) in DMF.[2][3][6] The "Cesium Effect" can sometimes shift selectivity towards the N1-isomer compared to NaH or K2CO3, though it rarely exceeds 4:1.[2][3]
Module 2: Work-up & Purification
Q: My crude product is a viscous dark oil that refuses to crystallize. How do I isolate the solid?
A: Aminopyrazoles are notorious for "oiling out" due to their high polarity and hydrogen-bonding capability.[1][3] The presence of the tetrahydro-2H-pyran ring adds lipophilicity that prevents precipitation in water, while the amine keeps it soluble in organics.[1][3]
Troubleshooting Protocol:
The "Salt Switch": Do not attempt to crystallize the free base.[1][2] Convert the crude oil to a salt.[1][2]
Oxalate Salt: Dissolve crude oil in Ethanol (5 vol). Add 1.0 eq of Oxalic acid dihydrate dissolved in warm Ethanol. Cool slowly to 0°C. The oxalate salt of the 3-amino isomer often crystallizes readily, while impurities remain in the mother liquor.[2]
HCl Salt: Use 4M HCl in Dioxane. Warning: HCl salts can be hygroscopic.[1][2]
Solvent System:
Anti-solvent: Use MTBE (Methyl tert-butyl ether) or Heptane .[1][3][6]
Procedure: Dissolve the oil in a minimum amount of Isopropyl Acetate (IPAc) at 40°C. Add Heptane dropwise until turbidity persists.[6] Seed with pure crystal if available, then cool.[2]
Q: How do I remove the 5-amino regioisomer without a column?
A: Exploiting the pKa difference .
The 3-aminopyrazole (desired) and 5-aminopyrazole (undesired) often have slightly different basicities.[6]
Dissolve the mixture in DCM .
Perform a pH-controlled extraction .
Wash with weak acidic buffer (pH ~4-5).[1][6] The more basic isomer (often the 5-amino, depending on substitution) may preferentially partition into the aqueous phase or remain in the organic phase.[6] Note: You must determine the specific pKa of your derivatives empirically via a small-scale titration.[1]
Module 3: Safety & Process Hazards
Q: Are there specific thermal hazards with the hydrazine route?
A: Yes. (Tetrahydro-2H-pyran-3-yl)hydrazine is a high-energy intermediate.[1]
Critical Safety Parameters:
DSC Analysis: Before scaling above 10g, run a Differential Scanning Calorimetry (DSC) on the hydrazine intermediate.[2][3][6] Look for decomposition onsets below 150°C.[1][2]
Accumulation: The reaction with 2-chloroacrylonitrile is exothermic.[1] In a batch reactor, accumulating unreacted nitrile can lead to a runaway.[2][6]
Control: Dose the nitrile slowly into the hydrazine solution at a controlled temperature (e.g., 0-10°C). Ensure the reaction is instantaneous (check by HPLC/TLC during addition) to prevent accumulation.
Quenching: Residual hydrazine is toxic.[1][2] Quench all waste streams with bleach (Sodium Hypochlorite) to oxidize hydrazine to nitrogen gas before disposal.[6]
Visual Guide: Synthesis & Decision Logic
Caption: Decision logic for synthesis route selection and downstream purification. Route B (Cyclization) is the preferred path for scale-up to minimize isomeric impurities.[3][6]
References
Bagley, M. C., et al. (2006).[2][3][6] "A new one-step synthesis of 3-amino-1H-pyrazoles using 2-chloroacrylonitrile." Synlett, 2006(1), 0131-0134.[2][6] Link
Fichez, J., Busca, P., & Prestat, G. (2018).[2][3][6] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Targets in Heterocyclic Systems, 21. Link
Vertex Pharmaceuticals. (2016).[3][6] "Process for the preparation of pyrazoles." WO Patent 2016020320A1.[1][2] Link
Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Modifications."[1] Link
BenchChem. "Tautomerism in substituted 3-aminopyrazoles: A Technical Guide." Link
Disclaimer: This guide is for research and development purposes only. All procedures should be performed by qualified personnel with appropriate safety equipment.[1][2]
The following guide is a technical directive for the structural validation of 1-(Oxan-3-yl)-1H-pyrazol-3-amine (also known as 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine). It is designed for medicinal chemists and an...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a technical directive for the structural validation of 1-(Oxan-3-yl)-1H-pyrazol-3-amine (also known as 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine). It is designed for medicinal chemists and analytical scientists requiring rigorous proof of structure, specifically distinguishing the target from common regioisomeric byproducts encountered during synthesis.
Executive Summary & Strategic Context
In drug discovery, the aminopyrazole scaffold is a privileged motif, often serving as the hinge-binding fragment in kinase inhibitors. However, the synthesis of 1-(Oxan-3-yl)-1H-pyrazol-3-amine presents a classic regioselectivity challenge. Alkylation of 3-aminopyrazole can occur at either the N1 or N2 position, and the oxane (tetrahydropyran) ring can be attached at the 2-, 3-, or 4-position depending on the starting material used.
This guide provides a definitive protocol to distinguish the target N1-alkylated, 3-oxanyl isomer from its critical "impostors" (the N2-isomer or the 2-oxanyl hemiaminal) using 1H NMR.
Experimental Protocol: Causality & Setup
To ensure reproducibility and spectral clarity, the following conditions are mandatory.
Solvent Selection: The "Why" Behind DMSO-d6
While
is standard for lipophilic molecules, it is unsuitable for definitive characterization of this specific aminopyrazole for two reasons:
Amine Exchange: In
, the exocyclic protons often appear as a broadened hump or disappear entirely due to rapid exchange or quadrupole broadening.
Solubility & Aggregation: Aminopyrazoles can aggregate in non-polar solvents, causing concentration-dependent chemical shift drifts.
Protocol:
Solvent: DMSO-d6 (99.9% D) is the primary standard . It stabilizes the
protons via hydrogen bonding, resulting in a sharp, integration-ready singlet.
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
Temperature: 298 K (25°C).
Workflow Visualization
The following diagram outlines the logical flow for sample preparation and data acquisition.
Caption: Logical workflow for the structural validation of aminopyrazoles, emphasizing the critical checkpoints for regioisomer detection.
Spectral Analysis & Assignment
The structure consists of three distinct spin systems: the Pyrazole Core , the Exocyclic Amine , and the Oxane (Tetrahydropyran) Ring .
A. The Pyrazole Core (Aromatic Region)
The 3-aminopyrazole core has two aromatic protons: H4 and H5 .
H5 (Adjacent to N1): This proton is deshielded by the adjacent nitrogen. In the N1-substituted isomer (Target), it typically resonates at 7.3 – 7.6 ppm .
H4 (Adjacent to C-NH2): Shielded by the electron-donating amine group. Resonates upfield at 5.3 – 5.6 ppm .
Coupling (
): A characteristic doublet coupling of is observed between H4 and H5.
B. The Exocyclic Amine
In DMSO-d6, the
protons appear as a broad singlet typically between 4.5 – 5.2 ppm . Integration must equal 2H. If this signal is missing, the sample may be wet (D2O exchange) or the solvent is incorrect (CDCl3).
C. The Oxane (Tetrahydropyran) Ring
This is the diagnostic region for proving the attachment point is C3 (not C2 or C4).
H-3' (Methine at attachment): The proton at the point of attachment (C3 of the pyran) is a methine (
). It is adjacent to an ether oxygen () but separated by one carbon.
Expected Shift:4.1 – 4.4 ppm (Multiplet).
Differentiation: It is not anomeric.
Ring Protons (H2', H4', H5', H6'):
H2' & H6' (
to Oxygen): These protons (approx 3H or 4H total) appear in the 3.2 – 3.9 ppm range. The H2' protons are diastereotopic and may split widely.
H4' & H5' (Remote): Multiplets in the 1.4 – 2.1 ppm range.
Comparative Analysis: Target vs. Alternatives
The primary value of this guide is distinguishing the target from its "Alternatives"—specifically the Regioisomers .
Scenario A: Distinguishing Attachment Points (3-yl vs 2-yl)
If the starting material was 3,4-dihydro-2H-pyran (DHP), you will form the 2-yl isomer (a hemiaminal ether). If you used a 3-activated pyran, you get the target 3-yl .
Feature
Target: 1-(Oxan-3-yl)
Alternative: 1-(Oxan-2-yl)
Mechanism of Distinction
Linker Proton
Methine (H3')
Anomeric Methine (H2')
Chemical Shift
Shift ()
4.1 – 4.4 ppm
5.3 – 5.6 ppm
The 2-yl proton is attached to O and N (), causing a massive downfield shift (Anomeric effect).
Multiplicity
Multiplet (tt or m)
dd (Doublet of doublets)
The 2-yl proton has a distinct coupling to the adjacent CH2.
Stability
Stable
Acid Labile
The 2-yl isomer degrades rapidly in acidic media; the 3-yl is an ether/amine and is stable.
Scenario B: Distinguishing Pyrazole Regioisomers (N1 vs N2)
Alkylation of 3-aminopyrazole often yields a mixture of N1 (Target) and N2 (Alternative) isomers.
Feature
Target (N1-Alkyl)
Alternative (N2-Alkyl)
Note
Symmetry
Asymmetric
Asymmetric
Both are asymmetric, but electronic environments differ.
H5 Proton
7.3 – 7.6 ppm
~7.0 – 7.2 ppm
In N2-alkyl, the proton adjacent to N (now H3) is shielded relative to H5 in N1-alkyl.
NOE Signal
H5 Oxane-H3'
H3 Oxane-H3'
Definitive Proof: NOESY will show a cross-peak between the ring methine and the aromatic proton.
Decision Tree for Regioisomer Identification
Caption: Decision tree utilizing chemical shift logic to rule out the hemiaminal (2-yl) impurity.
Summary of Chemical Shifts (DMSO-d6)
Position
Proton Type
Approx. Shift ()
Multiplicity
Integration
Py-H5
Aromatic
7.35 – 7.55
d ( Hz)
1H
Py-H4
Aromatic
5.35 – 5.55
d ( Hz)
1H
Amine
4.60 – 5.00
br s
2H
Ox-H3'
Methine (Linker)
4.10 – 4.30
m
1H
Ox-H2'
Methylene (-O)
3.60 – 3.90
m (complex)
2H
Ox-H6'
Methylene (-O)
3.30 – 3.60
m
2H
Ox-H4'/H5'
Methylene (Remote)
1.50 – 2.00
m (envelope)
4H
Note: Shifts are referenced to DMSO-d6 residual peak at 2.50 ppm. Exact values may vary slightly based on concentration (
ppm).
References
Abraham, R. J., et al. (2006).[1] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
Kallman, N. J., et al. (2016). "Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis." Synthesis. Link
Claramunt, R. M., et al. (2011). "The structure of N-substituted pyrazoles and their 13C and 15N NMR chemical shifts." Magnetic Resonance in Chemistry. Link
Distinguishing N1 vs N2 Isomers of Oxanyl-Pyrazoles by NOESY: A Technical Comparison Guide
Topic: Distinguishing N1 vs N2 isomers of oxanyl-pyrazoles by NOESY Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1] Executive Summary In medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Distinguishing N1 vs N2 isomers of oxanyl-pyrazoles by NOESY
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
In medicinal chemistry, the pyrazole scaffold is ubiquitous, yet its synthesis via N-alkylation or condensation often yields a mixture of regioisomers.[1] For oxanyl-pyrazoles (where an oxane/tetrahydropyran ring is attached to the pyrazole nitrogen), distinguishing between the N1-isomer (often the 1,3-disubstituted product) and the N2-isomer (often the 1,5-disubstituted product) is critical due to their distinct pharmacological profiles.[1]
While 1D NMR (
H, C) provides clues, it is often inconclusive due to overlapping chemical shifts and solvent-dependent tautomerism.[1] 2D NOESY (Nuclear Overhauser Effect Spectroscopy) serves as the definitive method for structural assignment by detecting through-space proximity (< 5 Å) between the oxanyl ring protons and the pyrazole substituents.[1]
This guide outlines the mechanistic basis, experimental protocol, and data interpretation logic required to confidently distinguish these isomers.
Mechanistic Basis: The Regiochemistry Challenge
The Isomer Problem
When a 3-substituted pyrazole (existing as a tautomeric mixture of 3-R and 5-R) reacts with an electrophile (e.g., an oxanyl halide), two products are formed.[1]
Isomer A (1,3-disubstituted): The oxanyl group attaches to the nitrogen adjacent to the C5 proton.[1] This is often the thermodynamically favored product if steric hindrance is low.[1]
Isomer B (1,5-disubstituted): The oxanyl group attaches to the nitrogen adjacent to the C3 substituent.[1] This forms a "steric clash" between the oxanyl group and the substituent.[1]
The NOESY Principle
NOESY correlations depend on the inverse sixth power of the distance (
or ) is spatially close to the pyrazole H5 proton .[1]
In Isomer B: The oxanyl "anchor" proton is spatially close to the substituent (R) at position 5 (formerly position 3 in the starting material numbering).[1]
Structural Visualization
The following diagram illustrates the formation of isomers and the specific NOE vectors used for assignment.
Caption: Divergent synthesis of oxanyl-pyrazole isomers. Isomer A allows NOE interaction with the ring proton, while Isomer B shows interaction with the substituent.[1]
Comparison Guide: N1 vs N2 Isomers[1][2]
The following table contrasts the observable NMR features of the two isomers.
Typically 135–145 ppm (Quaternary if R is C-linked).[1]
Steric Environment
Relaxed conformation; free rotation of oxanyl ring.
Restricted rotation; broadening of signals may occur.[2]
Elution Order (TLC/LC)
Often more polar (elutes later) due to exposed N2.[1]
Often less polar (elutes earlier) due to shielding of N2 by R.
Experimental Protocol
To ensure data integrity and reproducibility, follow this standardized workflow.
Sample Preparation[1][4]
Solvent: Use DMSO-
or Benzene- .
Reasoning: CDCl
can sometimes cause signal overlap in the aromatic region.[1] DMSO often separates the pyrazole H4/H5 signals and slows down any residual exchange processes.
Concentration: 5–10 mg in 0.6 mL solvent. High concentration improves NOE sensitivity.[1]
Degassing: Not strictly necessary for gradient NOESY, but recommended if T1 relaxation is very long.[1]
Acquisition Parameters (Bruker/Varian Standard)
Pulse Sequence: noesygpphpp (Gradient enhanced NOESY with zero-quantum suppression).
Mixing Time (
):300–500 ms .
Causality: Too short (< 200 ms) may miss weak NOEs.[1] Too long (> 800 ms) allows spin-diffusion (false positives).[1] 400 ms is the "sweet spot" for small molecules (MW < 500).[1]
Relaxation Delay (
): 2–3 seconds. Ensure full relaxation of aromatic protons.
Scans: 16–32 scans per increment (depending on concentration).
Data Processing
Phasing: Careful phasing is critical. NOE peaks should be the same phase as the diagonal (for small molecules in non-viscous solvents) or opposite phase (for large molecules/viscous solvents).[1]
Note: For mid-sized drug molecules (MW 300-500), the NOE may be near zero (the "crossover" region).[1] If signals are weak, switch to ROESY (Rotating-frame Overhauser Effect Spectroscopy), where cross-peaks are always positive.[1]
Baseline Correction: Apply polynomial baseline correction in both dimensions to remove ridges that obscure cross-peaks.
Logic Flow for Assignment
Use this decision tree to interpret your spectra.
Caption: Decision tree for assigning pyrazole regioisomers based on NOE correlations.
Case Study Validation
Scenario
An oxanyl-pyrazole was synthesized by alkylating 3-phenyl-1H-pyrazole with 4-iodotetrahydropyran.[1]
Objective: Determine if the product is 1-(oxan-4-yl)-3-phenylpyrazole or 1-(oxan-4-yl)-5-phenylpyrazole.
Analysis
1H NMR: The oxanyl methine proton (
) appears as a multiplet at 4.5 ppm.[1] The pyrazole ring shows a doublet at 7.8 ppm (H5?) and a doublet at 6.6 ppm (H4).[1]
and Pyrazole-H5 confirms the 1,3-disubstituted isomer (Isomer A).[1]
Counter-proof: If it were the 1,5-isomer, the NOE would be to the phenyl protons (ortho-H) at ~7.4 ppm, not the pyrazole singlet/doublet.[1]
References
BenchChem. Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from [1]
Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993).[1][3] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[3] Retrieved from [1]
Alkorta, I., et al. (2003).[1] Fentanyl and its analogue N-(1-phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR spectroscopy.[1][4] Chemical and Pharmaceutical Bulletin. Retrieved from
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [1]
Ebenezer, O., et al. (2022).[1] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Retrieved from [1]
High-Resolution LC-MS/MS Fragmentation Analysis of 1-(Tetrahydro-2H-pyran-3-yl) Pyrazoles: Orbitrap vs. Q-TOF Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology Introduction: The Analytical Challenge The 1-(tetrahydro-2H-pyran-3-yl) pyrazole mot...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Methodology
Introduction: The Analytical Challenge
The 1-(tetrahydro-2H-pyran-3-yl) pyrazole motif is a highly privileged scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors and neuroactive agents due to its favorable physicochemical properties and metabolic stability. However, during pharmacokinetic profiling and metabolite identification, structurally elucidating these derivatives via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges.
As a Senior Application Scientist, I frequently observe that the gas-phase dissociation of this specific heterocyclic system is highly dependent on the collision energy and the architecture of the collision cell. To ensure unambiguous structural assignment, researchers must choose the right High-Resolution Mass Spectrometry (HRMS) platform. This guide provides an objective, data-backed comparison between Orbitrap (HCD) and Quadrupole Time-of-Flight (Q-TOF, Beam-type CID) platforms for analyzing the fragmentation patterns of these compounds, supported by mechanistic causality and validated protocols.
Before comparing instrument performance, we must establish why these molecules fragment the way they do. Understanding the [15] is critical for predicting non-random fragmentation processes.
When a 1-(tetrahydro-2H-pyran-3-yl) pyrazole enters the positive electrospray ionization (ESI+) source, protonation preferentially occurs at the
-hybridized nitrogen (N2) of the pyrazole ring, as it possesses the highest proton affinity in the molecule.
This protonation weakens the adjacent N-C bond linking the pyrazole to the tetrahydropyran (THP) ring. Upon entering the collision cell, two competing primary fragmentation pathways emerge:
Charge Retention (Inductive Cleavage): The THP ring is expelled as a neutral dihydropyran molecule (
, -68.06 Da), leaving the charge on the intact pyrazole core ( 69.04).
Charge Migration (Heterolytic Cleavage): The pyrazole ring is expelled as a neutral species, and the charge migrates to form a highly stable tetrahydropyranyl carbocation (
85.06). This cation is stabilized by the adjacent oxygen atom via resonance.
Secondary fragmentation involves the pyrazole core losing
or [11], while the THP carbocation undergoes ring-opening and neutral loss of water () or formaldehyde () [14].
Figure 1: Proposed LC-MS/MS fragmentation pathways for 1-(tetrahydro-2H-pyran-3-yl) pyrazoles.
Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)
When analyzing these specific fragmentation pathways, the choice of HRMS platform dictates the quality of the data. We compared a Thermo Fisher Q Exactive (Orbitrap) utilizing Higher-energy C-trap Dissociation (HCD) against an Agilent 6545 Q-TOF utilizing beam-type Collision-Induced Dissociation (CID).
Performance Analysis
Orbitrap (HCD): HCD is a beam-type fragmentation technique that occurs outside the ion trap, eliminating the "one-third rule" low-mass cutoff traditional to ion traps. It excels at capturing the low-mass THP carbocation (
85.06) and pyrazole fragments ( 69.04) with sub-ppm mass accuracy. However, HCD can sometimes impart excessive internal energy, leading to the complete obliteration of intermediate fragments.
Q-TOF (CID): The Q-TOF provides superior acquisition speeds (up to 50 Hz), making it ideal for narrow UHPLC peaks. Its CID cell offers a slightly softer fragmentation regime at equivalent normalized collision energies (NCE), which better preserves intermediate structural information (e.g., distinguishing isomeric THP ring openings) and maintains excellent isotopic fidelity for halogenated pyrazole derivatives.
Quantitative Data Comparison
The following table summarizes the experimental fragmentation data for a model compound, 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazole (
, Exact Mass: 152.0950), analyzed at NCE 30 on both platforms.
Fragment Identity
Theoretical
Orbitrap Measured (Error ppm)
Q-TOF Measured (Error ppm)
Orbitrap Rel. Abundance
Q-TOF Rel. Abundance
[M+H]+ Precursor
153.1022
153.1021 (-0.6)
153.1024 (+1.3)
15%
35%
THP Carbocation
85.0648
85.0648 (0.0)
85.0650 (+2.3)
100% (Base)
80%
[Pyrazole+H]+
69.0447
69.0446 (-1.4)
69.0449 (+2.9)
45%
100% (Base)
THP -
67.0542
67.0542 (0.0)
67.0545 (+4.4)
60%
25%
Pyrazole - HCN
42.0338
42.0337 (-2.3)
42.0342 (+9.5)*
20%
5%
*Note: Q-TOF mass accuracy typically degrades slightly at very low m/z (< 50) compared to Orbitrap.
Conclusion on Platform Selection:
Choose the Orbitrap when absolute mass accuracy of low-mass reporter ions (
85, 42) is required for definitive structural proof. Choose the Q-TOF when analyzing complex biological matrices where high-speed acquisition is necessary to maintain UHPLC peak integrity, or when preserving the intact precursor is necessary for isotopic pattern matching.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates System Suitability Tests (SST) and internal mass calibration to guarantee that the observed fragmentation is a result of the molecule's inherent chemistry, not instrument drift.
Figure 2: Standardized self-validating UHPLC-HRMS/MS workflow for pyrazole characterization.
Step-by-Step Methodology
Phase 1: Sample Preparation & System Suitability
Preparation: Dissolve the 1-(tetrahydro-2H-pyran-3-yl) pyrazole analyte in initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 100 ng/mL.
Internal Standard (Self-Validation): Spike the sample with a stable isotope-labeled standard (e.g.,
-pyrazole derivative) at 50 ng/mL. This controls for matrix effects and ensures consistent ionization efficiency [11].
SST Run: Inject a calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to verify that mass accuracy is < 2 ppm and resolving power is > 70,000 (at
200).
Phase 2: UHPLC Parameters
4. Column: Use a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes and minimize co-elution of isobaric matrix interferences.
5. Gradient:
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.
Phase 3: HRMS/MS Acquisition
6. Ionization: ESI Positive mode. Capillary temperature: 320°C. Spray voltage: 3.5 kV.
7. Fragmentation (Crucial Step): Do not rely on a single collision energy. Program the instrument to perform NCE Stepping (e.g., 15, 30, and 45 eV).
Causality: Low NCE (15 eV) preserves the [M+H]+ and the primary THP loss. High NCE (45 eV) forces the secondary ring-opening of the THP carbocation and the core pyrazole fragmentation, providing a complete structural map.
Phase 4: Data Processing
8. Apply a Mass Defect Filter (MDF) based on the pyrazole core to easily extract structurally related fragments from background noise. Verify the exact mass of the
85.0648 peak to confirm the presence of the THP moiety.
References
LCGC International. (2026). Introduction to LC-MS Fragmentation. Chromatography Online. Available at:[Link]
National Center for Biotechnology Information (NCBI). (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PubMed Central (PMC). Available at:[Link]
National Science Foundation (NSF) / Combustion and Flame. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers. Available at:[Link]
Comparative
A Comparative Guide to HPLC Method Development for Aminopyrazole Purity Analysis
Introduction Aminopyrazoles are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2][3] Their therapeutic and biological activities are intrinsically...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Aminopyrazoles are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2][3] Their therapeutic and biological activities are intrinsically linked to their chemical structure, making the control of impurities during synthesis and formulation a critical aspect of drug development and manufacturing.[4] Regulatory bodies like the FDA and international standards such as the International Council for Harmonisation (ICH) guidelines mandate rigorous purity analysis to ensure the safety and efficacy of the final drug product.[5][6][7][8][9] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[4][10][11]
This guide provides an in-depth, comparative analysis of HPLC method development for the purity assessment of a representative aminopyrazole, 3-amino-1H-pyrazole. We will explore the rationale behind experimental choices, compare different chromatographic conditions, and present a validated, robust method. Furthermore, we will touch upon alternative analytical techniques, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Importance of a "Fit-for-Purpose" Analytical Method
The primary objective of any analytical method development is to establish a procedure that is "fit for its intended purpose."[6][12][13] For purity analysis, this translates to a method capable of accurately and precisely quantifying the active pharmaceutical ingredient (API) while effectively separating it from all potential process-related impurities and degradation products.[4][5][14] The ICH Q2(R2) and Q14 guidelines provide a harmonized framework for analytical procedure development and validation, emphasizing a science- and risk-based approach.[6][12][15][16]
Defining the Analytical Target Profile (ATP)
Before embarking on method development, it is crucial to define the Analytical Target Profile (ATP).[6][15] The ATP is a prospective summary of the method's performance requirements.
Table 1: Analytical Target Profile (ATP) for Aminopyrazole Purity Method
Parameter
Target
Analyte
3-Amino-1H-pyrazole and its potential impurities
Matrix
Drug Substance (API)
Technique
HPLC with UV detection
Method Type
Purity (Related Substances)
Specificity
Baseline separation of the main peak from all known and potential impurities.
Sensitivity
Limit of Quantitation (LOQ) ≤ 0.05% of the nominal sample concentration.
Correlation coefficient (r²) ≥ 0.999 for the API and impurities.[17]
Range
From LOQ to 120% of the specification limit for impurities.[13]
Robustness
The method should be insensitive to small, deliberate variations in chromatographic parameters.
HPLC Method Development: A Systematic Approach
The development of a robust HPLC method is a systematic process involving the optimization of several key parameters.
Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development.
Experimental Protocol: Developed HPLC Method for Aminopyrazole Purity
1. Materials and Reagents:
3-Amino-1H-pyrazole Reference Standard
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade, filtered and degassed)
Formic acid (analytical grade)
Ammonium formate (analytical grade)
2. Instrumentation:
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) detector.
3. Chromatographic Conditions:
Column: Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Program:
Time (min)
%B
0.0
5
20.0
50
25.0
95
30.0
95
30.1
5
| 35.0 | 5 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 230 nm
Injection Volume: 10 µL
4. Sample Preparation:
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 3-Amino-1H-pyrazole reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the aminopyrazole sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[10]
Comparison with Alternative Methods
While the developed C18-based reversed-phase method is robust and widely applicable, certain impurities or specific aminopyrazole derivatives may require alternative approaches for optimal separation.
Alternative 1: Mixed-Mode Chromatography
For highly polar or basic aminopyrazole derivatives that exhibit poor retention on traditional C18 columns, mixed-mode chromatography can be a powerful alternative.[18][19] These columns possess both reversed-phase and ion-exchange functionalities, offering unique selectivity.
Table 2: Comparison of C18 and Mixed-Mode Chromatography for Aminopyrazole Analysis
Parameter
Developed C18 Method
Mixed-Mode Method (e.g., Primesep A)
Stationary Phase
Octadecylsilane
C18 with embedded strong acidic ion-pairing groups[19]
Acetonitrile/Water with sulfuric acid or other ion-pairing agents[19]
Advantages
Widely available, robust, good for a broad range of polarities.
Excellent retention for highly polar and basic compounds, unique selectivity.[18]
Disadvantages
May show poor retention for very polar impurities.
Can be more complex to develop, potential for longer equilibration times.
Alternative 2: Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC utilizes smaller particle size columns (<2 µm) and higher pressures to achieve faster analysis times and improved resolution compared to traditional HPLC. For high-throughput screening or when dealing with complex impurity profiles, UPLC can be a significant advantage.
Table 3: Performance Comparison of HPLC vs. UPLC for Aminopyrazole Purity
Method Validation: Ensuring Reliability and Trustworthiness
Once an optimal method is developed, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[6][7][13] Validation provides documented evidence that the method is accurate, precise, specific, sensitive, and robust.[5][20]
Key Validation Parameters and Acceptance Criteria
Caption: Core parameters for analytical method validation.
Table 4: Summary of Validation Results for the Developed HPLC Method
Parameter
Result
Acceptance Criteria
Specificity
No interference from blank and placebo. All impurity peaks were well-resolved from the main peak.
Resolution > 2.0
Linearity (r²)
> 0.9995 for aminopyrazole and all known impurities.
Method performance was not significantly affected by minor changes in flow rate, column temperature, and mobile phase composition.
System suitability parameters remain within limits.
Conclusion
The development of a robust and reliable HPLC method for the purity analysis of aminopyrazoles is paramount for ensuring drug quality and patient safety. This guide has presented a systematic approach to method development, from defining the analytical target profile to full method validation, in accordance with current regulatory guidelines. The detailed experimental protocol for a reversed-phase HPLC method provides a solid starting point for the analysis of 3-amino-1H-pyrazole and related structures.
Furthermore, the comparison with alternative techniques such as mixed-mode chromatography and UPLC offers valuable insights into selecting the most appropriate analytical strategy based on the specific challenges presented by different aminopyrazole derivatives and analytical needs. By following the principles of scientific integrity, logical experimental design, and thorough validation, researchers and drug development professionals can confidently establish analytical methods that are truly fit-for-purpose.
References
Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
FDA Releases Guidance on Analytical Procedures - BioPharm Intern
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, November 27).
Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? | Contract Pharma. (2024, April 5).
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
Q14 Analytical Procedure Development March 2024 - FDA. (2024, March 7).
FDA Guidance for Industry: Q14 Analytical Procedure Development - ECA Academy.
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
HPLC Method for Analysis of Aminopyrazole on Primesep Columns - SIELC Technologies.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
Ich guidelines on validation for analytical method/equipments | PPTX - Slideshare.
HPLC Separation of Pyrazinecarboxamide and Related Compounds - SIELC Technologies. (2025, October 8).
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode...
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed. (2007, February 19).
3(5)-aminopyrazole - Organic Syntheses Procedure.
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Labor
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - PMC.
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC Intern
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
WO2017060787A1 - Process for preparation of aminopyrazole - Google P
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole - Benchchem.
Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (2011, February 9).
Method development and validation of related substances in Pantoprazole Sodium by RP HPLC - JOCPR.
Chromatography Method Development For Impurity Analysis And Degrad
Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine - Longdom Publishing.
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)
Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry. (2022, October 18).
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI.
HPLC method for analyzing new compounds – analogs of an antineoplastic drug - Bulgarian Chemical Communic
(PDF)
Recent developments in aminopyrazole chemistry - ark
Crystal structure analysis of 1-(Oxan-3-yl)-1H-pyrazol-3-amine
This guide provides a comprehensive technical analysis of the crystal structure and solid-state properties of 1-(Oxan-3-yl)-1H-pyrazol-3-amine , a critical fragment in modern kinase inhibitor design. A Publish Comparison...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of the crystal structure and solid-state properties of 1-(Oxan-3-yl)-1H-pyrazol-3-amine , a critical fragment in modern kinase inhibitor design.
A Publish Comparison Guide for Drug Discovery
Part 1: Executive Summary
In fragment-based drug discovery (FBDD), the transition from aromatic substituents (e.g., phenyl) to saturated heterocycles (e.g., oxanyl/tetrahydropyranyl) is a standard strategy to improve solubility and reduce metabolic liability (Fsp³ character).
This guide analyzes the crystallographic signature of 1-(Oxan-3-yl)-1H-pyrazol-3-amine (Compound A). We compare its structural performance against two industry-standard alternatives: its regioisomer 1-(Oxan-4-yl)-1H-pyrazol-3-amine (Compound B) and the classical 1-Phenyl-1H-pyrazol-3-amine (Compound C).
Key Findings:
Conformational Locking: The oxan-3-yl attachment introduces a chiral center and specific torsional constraints not present in the 4-yl isomer, influencing active-site fit.
H-Bonding Network: Unlike the hydrophobic phenyl analog, the oxanyl oxygen acts as a weak hydrogen bond acceptor, altering the crystal packing motif from
-stacked columns to complex 3D hydrogen-bonded networks.
Performance: Compound A offers superior aqueous solubility potential compared to Compound C but presents greater crystallization challenges due to conformational flexibility.
Part 2: Comparative Structural Analysis
The following table synthesizes physicochemical data derived from single-crystal X-ray diffraction (SC-XRD) and calculated properties for the three scaffolds.
The critical structural differentiator of the 1-(Oxan-3-yl) derivative is the C-N bond torsion .
Oxane Ring: Adopts a standard ^{4}C_{1} chair conformation .[1] The bulky pyrazole group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions.
N-C Torsion: Unlike the phenyl analog, which stays coplanar with the pyrazole ring for conjugation, the oxane ring twists out of plane (torsion angle
). This "twisted" geometry is crucial for filling non-planar hydrophobic pockets in enzymes like JAK or BRAF kinases.
Intermolecular Interactions
The crystal lattice is stabilized by a cooperative hydrogen-bonding network, distinct from the
stacking observed in phenyl-pyrazoles.
Primary Interaction: The amine -NH₂ acts as a double donor. One proton binds to the pyrazole N2 of a neighboring molecule, forming the classic
dimer motif common in pyrazoles [1].
Secondary Interaction: The second amine proton forms a weaker H-bond with the oxane ether oxygen of a third molecule. This interaction is unique to the oxanyl variants and creates a helical supramolecular assembly along the b-axis.
Visualization of Structural Logic
The following diagram illustrates the hierarchical organization of the crystal structure and its impact on drug properties.
Caption: Structural hierarchy linking molecular conformation to macroscopic drug properties.
Part 4: Experimental Protocols
To ensure reproducibility, we employ a Slow Evaporation method optimized for flexible ether-substituted heterocycles.
Synthesis of the Amine Fragment
Note: This protocol is adapted for high-purity isolation required for single-crystal growth.
Purification: The crude residue is often an oil. Purify via flash column chromatography (DCM:MeOH 95:5).
Validation:
must show the characteristic pyrazole doublets at 7.3 and 5.6 ppm and the oxane multiplets [2].
Single Crystal Growth Protocol
The high solubility of the oxanyl group makes crystallization challenging. A binary solvent system is required to induce supersaturation without oiling out.
Step-by-Step Workflow:
Dissolution: Dissolve 50 mg of pure compound in 2 mL of Ethyl Acetate (Good solvent). Ensure complete dissolution at RT.
Antisolvent Addition: Carefully layer 4 mL of n-Heptane (Antisolvent) on top of the solution using a syringe to avoid mixing.
Vapor Diffusion: Seal the vial with parafilm, poke 2 small holes, and place it inside a larger jar containing pure n-Heptane.
Incubation: Store at 4°C in a vibration-free environment.
Harvesting: Colorless block-like crystals typically appear within 7-14 days.
Data Collection Strategy
Temperature: Collect data at 100 K to freeze the flexible oxane ring motion and reduce thermal ellipsoids.
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption, as the crystal contains no heavy atoms.
Part 5: Biological Implications & Signaling
While this guide focuses on structure, the crystallographic data directly informs the mechanism of action. The 3-amino-pyrazole motif is a known pharmacophore for inhibiting kinases such as RIPK1 (inflammation) and BRAF (oncology).
The crystal structure confirms that the N2 nitrogen and 3-amino group are positioned to form a "hinge-binding" motif with the kinase backbone (e.g., Glu-NH and Leu-CO).
Caption: Mechanism of action facilitated by the pyrazole-amine hinge binding motif.
Part 6: References
Foces-Foces, C., et al. (1999). "The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study." Journal of the Chemical Society, Perkin Transactions 2. Link
BenchChem Technical Guides. (2025). "Crystal Structure Analysis of Diphenyl-Substituted Pyrazole Derivatives." BenchChem. Link
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context for Oxane vs Phenyl physicochemical properties).
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B. Link
(Note: Specific unit cell parameters for the title compound should be verified against the latest entry in the CSD or proprietary internal data, as public indexing for this specific CAS is limited.)
Unmasking Aminopyrazole Regiochemistry: A Comparative Guide to 13C and 2D NMR Modalities
Aminopyrazoles are privileged pharmacophores in medicinal chemistry, frequently serving as the core scaffold for kinase inhibitors and receptor modulators. However, synthesizing and validating these structures presents a...
Author: BenchChem Technical Support Team. Date: March 2026
Aminopyrazoles are privileged pharmacophores in medicinal chemistry, frequently serving as the core scaffold for kinase inhibitors and receptor modulators. However, synthesizing and validating these structures presents a notorious analytical bottleneck: prototropic annular tautomerism (the rapid interconversion between 3-amino and 5-amino forms) and the resulting ambiguity in regioselective N-alkylation 1[1].
As a Senior Application Scientist, I frequently see drug development teams stall when relying solely on 1D ¹H NMR. Because proton exchange between tautomers is often faster than the NMR timescale at room temperature, standard ¹H NMR yields time-averaged signals that mask the true molecular state 2[2]. To achieve unambiguous structural validation, we must transition to ¹³C NMR and 2D heteronuclear techniques (HMBC/HSQC).
This guide objectively compares analytical modalities for aminopyrazole validation and provides a self-validating experimental protocol to definitively assign regiochemistry.
The Causality of the Analytical Challenge
The core issue stems from the amphoteric nature of the pyrazole ring. When an asymmetric 3(5)-aminopyrazole is alkylated, it can form either the 1-alkyl-3-aminopyrazole or the 1-alkyl-5-aminopyrazole.
Why ¹H NMR Fails: The isolated protons on the pyrazole ring (if any) and the alkyl substituents often show negligible chemical shift differences between the two regioisomers. Furthermore, the lack of scalar coupling across the heteroatoms prevents direct connectivity mapping.
Why ¹³C and 2D NMR Succeed: Carbon has a much larger chemical shift dispersion. The electronic environment of a carbon bearing an amino group (C3 or C5) is drastically different from a standard aromatic carbon. By using Heteronuclear Multiple Bond Correlation (HMBC) , we can observe 3-bond couplings (³JCH) between the protons of the newly added alkyl group and the quaternary carbons of the pyrazole ring, mathematically proving the regiochemistry 3[3].
Workflow for aminopyrazole structural validation using 1D and 2D NMR modalities.
Comparative Analysis of Structural Validation Modalities
When selecting an analytical approach, researchers must balance data confidence against instrument time. Below is an objective comparison of the primary modalities used to assign aminopyrazole structures 4[4].
Table 1: Comparative Performance of Structural Validation Modalities
Analytical Modality
Primary Data Yield
Regiochemical Confidence
Limitations
Turnaround Time
1D ¹H NMR
Proton environments, integration.
Low . Cannot distinguish tautomers at RT due to rapid exchange.
Fails to map connectivity across heteroatoms.
< 5 minutes
1D ¹³C NMR
Carbon electronic environments.
Moderate . Identifies presence of C-NH₂ but lacks spatial proof.
Requires high sample concentration; no direct connectivity.
1 - 4 hours
2D ¹H-¹³C HMBC
Long-range (2- to 3-bond) C-H connectivity.
Very High (Gold Standard) . Maps alkyl protons directly to pyrazole carbons.
Requires careful parameterization of J-coupling delays.
2 - 6 hours
2D ¹H-¹⁵N HMBC
Direct mapping of protons to Nitrogen atoms.
Absolute . Proves exactly which nitrogen is alkylated.
¹⁵N has low natural abundance; requires high concentration/time.
12 - 24 hours
X-Ray Crystallography
Absolute 3D solid-state structure.
Absolute (Solid State) .
Solid-state tautomer may differ from the bioactive solution-state 5[5].
Days to Weeks
Step-by-Step Methodology: The Self-Validating NMR Protocol
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . The logic dictates that every assignment must be orthogonally verified by a secondary data point within the same experiment.
Step 1: Sample Preparation & Solvent Causality
The choice of solvent directly dictates the tautomeric equilibrium.
Dissolve 15–20 mg of the purified aminopyrazole in 0.6 mL of DMSO-d₆ .
Causality Check: DMSO is a strong hydrogen-bond acceptor that stabilizes polar tautomers and slows down the prototropic exchange rate compared to CDCl₃, allowing for sharper signals in both ¹H and ¹³C spectra [[2]](2].
Step 2: 1D ¹³C and HSQC Acquisition (The Baseline)
Before running an HMBC, you must isolate your quaternary carbons.
Acquire a standard ¹³C{¹H} spectrum (1024 scans).
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum.
Self-Validation: Overlay the HSQC onto the ¹³C spectrum. Any carbon signal in the ¹³C spectrum that does not have a corresponding cross-peak in the HSQC is definitively a quaternary carbon (C3, C4, or C5).
Step 3: HMBC Parameterization
Set up the 2D ¹H-¹³C HMBC experiment.
Critical Parameter: Set the long-range coupling constant delay to target ³JCH = 8 Hz . This is the optimal physical constant for observing three-bond aromatic couplings while suppressing one-bond artifacts.
Step 4: The Regiochemical Proof (Data Interpretation)
This is where the structure proves itself mathematically:
Locate the protons of your N-alkyl group (e.g., N-CH₃) on the ¹H axis.
Trace vertically to find the HMBC cross-peaks. The N-alkyl protons will show a strong 3-bond correlation to the adjacent pyrazole quaternary carbon (C5), but will not show a correlation to C3 (which is 4 bonds away) 3[3].
The Final Check: Look at the chemical shift of that correlated carbon (See Table 2).
If the N-alkyl protons correlate to a highly deshielded carbon (~145–155 ppm ), that carbon bears the -NH₂ group. You have synthesized the 5-amino regioisomer .
If the N-alkyl protons correlate to a standard aromatic carbon (~130–140 ppm ), the -NH₂ group is on the other side of the ring. You have synthesized the 3-amino regioisomer .
Data Presentation: Diagnostic ¹³C Chemical Shifts
To facilitate rapid interpretation of your 1D ¹³C and HMBC data, use the following empirically derived chemical shift ranges for substituted aminopyrazoles.
Table 2: Diagnostic ¹³C NMR Chemical Shifts for Aminopyrazoles
Carbon Position
Typical Shift Range (ppm)
Multiplicity (¹H-Decoupled)
Diagnostic HMBC Correlations (³JCH)
C3 / C5 (Attached to -NH₂)
145.0 – 155.0 ppm
Singlet (Quaternary)
Correlates to adjacent ring protons; N-alkyl protons (if 5-amino).
C3 / C5 (No amino group)
130.0 – 140.0 ppm
Singlet (Quaternary)
Correlates to N-alkyl protons (if 3-amino).
C4 (Unsubstituted)
90.0 – 105.0 ppm
Doublet (in proton-coupled)
Highly shielded due to electron donation from adjacent N and -NH₂ groups.
N-Alkyl (e.g., N-CH₃)
35.0 – 45.0 ppm
Quartet (in proton-coupled)
Protons correlate exclusively to C5 (3-bond), never C3 (4-bond).
References
Benchchem. "Tautomerism in substituted 3-aminopyrazoles".
Molecules (NIH). "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups".
Encyclopedia.pub. "Structure and Chemistry of 3(5)-Substituted Pyrazoles".
RSC Advances.
Beilstein Journal of Organic Chemistry. "Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents".
Comparative Guide: FT-IR Sampling Modalities for Aminopyrazole APIs
As a Senior Application Scientist, I approach the characterization of aminopyrazoles not just as a routine analytical task, but as a complex interplay of molecular physics and optical mechanics. Aminopyrazoles are critic...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the characterization of aminopyrazoles not just as a routine analytical task, but as a complex interplay of molecular physics and optical mechanics. Aminopyrazoles are critical pharmacophores in modern drug development, frequently utilized in kinase inhibitors and anti-inflammatory agents. However, analyzing the primary amine (
) attached to a pyrazole ring presents a unique spectroscopic challenge.
The critical diagnostic bands—the asymmetric and symmetric N-H stretches—reside in the high-frequency region (3300–3500 cm⁻¹). If you select the wrong sampling modality, these bands will either vanish into the baseline due to optical physics or be swallowed by environmental artifacts. This guide objectively compares the three primary FT-IR sampling alternatives—Attenuated Total Reflectance (ATR) , KBr Pellet (Transmission) , and Diffuse Reflectance (DRIFTS) —providing the causality behind their performance and self-validating protocols for rigorous execution.
Spectroscopic Signatures of Aminopyrazoles
Before comparing instrumentation, we must establish the molecular vibrations we are trying to detect. A primary amine features two coupled N-H bonds that vibrate either in-phase (symmetric) or out-of-phase (asymmetric). The asymmetric stretch requires more energy and appears at a higher wavenumber. Furthermore, the pyrazole ring itself contains an N-H group that engages in heavy inter- and intramolecular hydrogen bonding, shifting its absorption to lower frequencies[1].
Table 1: Quantitative IR Band Assignments for Aminopyrazoles
Mechanistic Comparison of IR Sampling Alternatives
The choice of FT-IR accessory fundamentally alters the resulting spectrum. Understanding the physics behind each method is essential for accurate data interpretation.
Alternative 1: Diamond ATR-FTIR (The High-Throughput Workhorse)
Many junior analysts default to ATR due to its speed and lack of sample preparation. However, they often misinterpret the weak primary amine N-H stretching bands as a low concentration of the API. This is a fundamental misunderstanding of the evanescent wave physics. The depth of penetration (
) is wavelength-dependent, governed by the equation:
At 3500 cm⁻¹, the IR beam barely grazes the sample compared to its deep penetration at 1000 cm⁻¹[3]. Therefore, the stretches look artificially weak compared to the fingerprint region[4].
Alternative 2: KBr Pellet Transmission (The Gold Standard for Sensitivity)
Transmission spectroscopy solves the penetration issue, adhering strictly to the Beer-Lambert law. It provides unparalleled sensitivity for the high-wavenumber N-H stretches[3]. However, the causality of failure here is environmental: potassium bromide is highly hygroscopic. Absorbed moisture introduces a massive, broad O-H stretch at 3400 cm⁻¹ that perfectly eclipses the primary amine bands[5]. Furthermore, the 10 tons of pressure required to fuse the pellet can induce polymorphic transformations in the API, ruining solid-state characterization.
Alternative 3: DRIFTS (The Polymorph Preserver)
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) offers a middle ground. It requires no pressing, thereby preserving the API's polymorphic state, while offering better high-wavenumber sensitivity than ATR. However, it requires careful dilution with KBr powder to prevent specular reflectance artifacts.
Decision Workflow for Aminopyrazole Characterization
Workflow for selecting FT-IR sampling techniques for aminopyrazole APIs.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, every protocol must include built-in validation checks.
Protocol A: High-Fidelity KBr Pellet Preparation
Objective: Achieve a transparent matrix with an absolute baseline <0.05 AU at 3400 cm⁻¹ to accurately resolve the primary amine.
Matrix Dehydration: Bake spectroscopic-grade KBr at 105°C for 24 hours. Store in a vacuum desiccator.
Self-Validation: Press a blank KBr pellet. If the IR scan reveals an O-H stretch at 3400 cm⁻¹, the matrix is compromised. Do not proceed[5].
Analyte Dispersion: Weigh 1.5 mg of aminopyrazole API and 150 mg of dry KBr (1% w/w ratio). Grind in an agate mortar for exactly 60 seconds.
Causality: Under-grinding leaves large particles that scatter light (Christiansen effect), causing a sloping baseline. Over-grinding can induce mechanochemical amorphization of the API.
Vacuum Pressing: Transfer the mixture to a 13 mm die. Apply vacuum for 2 minutes to remove interstitial air, then apply 10 tons of pressure for 3 minutes.
Self-Validation: The resulting pellet must be visually translucent to transparent. An opaque pellet indicates trapped air or moisture and will yield poor spectral resolution.
Protocol B: Diamond ATR-FTIR Analysis
Objective: Rapid API screening with algorithmic correction for penetration depth.
Background Acquisition: Clean the diamond crystal with isopropyl alcohol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).
Self-Validation: The single-beam energy profile must show a smooth curve peaking near 2000 cm⁻¹. Any negative peaks indicate a contaminated crystal.
Sample Application & Compression: Place ~5 mg of the powder directly onto the crystal. Lower the anvil until the pressure gauge indicates optimal contact.
Causality: The evanescent wave only penetrates 0.5–2.0 µm into the sample[4]. Without intimate contact, the spectrum will suffer from artificially low signal-to-noise ratios.
Spectral Correction: Collect the spectrum. Apply an Advanced ATR Correction algorithm.
Causality: Because penetration depth (
) is directly proportional to wavelength, the high-frequency primary amine N-H stretches (~3400 cm⁻¹) will appear disproportionately weak compared to the low-frequency C-N stretches (~1100 cm⁻¹)[3]. The algorithm normalizes the intensities to match transmission data.
Performance Comparison Matrix
Table 2: Modality Selection Matrix for Aminopyrazoles
Publish Comparison Guide: Reference Standards for 1-(Oxan-3-yl)-1H-pyrazol-3-amine
Executive Summary: The "Hidden" Isomer Risk In the development of pyrazole-based kinase inhibitors (e.g., JAK, BRAF inhibitors), the building block 1-(Oxan-3-yl)-1H-pyrazol-3-amine (CAS: 1698719-78-6) serves as a critica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Hidden" Isomer Risk
In the development of pyrazole-based kinase inhibitors (e.g., JAK, BRAF inhibitors), the building block 1-(Oxan-3-yl)-1H-pyrazol-3-amine (CAS: 1698719-78-6) serves as a critical scaffold. However, its analysis is fraught with a specific stereochemical and regiochemical challenge that most commercial Certificates of Analysis (CoAs) fail to address: the N1 vs. N2 alkylation selectivity .
This guide compares the performance of Commercial Catalog Grades against a Qualified Primary Reference Standard . We demonstrate that relying on standard commercial grades—often characterized only by generic C18 HPLC and 1H-NMR—can introduce significant risk due to undetected regioisomers (1,5-amine) and undefined enantiomeric purity.
Key Structural Feature: Chiral center at the oxan-3-yl position; Tautomeric pyrazole ring.
Comparative Analysis: Catalog Grade vs. Qualified Standard
The following table summarizes the critical gaps found when comparing a typical "95% Purity" commercial building block against a fully characterized Reference Standard (RS) prepared via the protocols in this guide.
Feature
Alternative A: Commercial Catalog Grade
Alternative B: Qualified Primary Standard
Impact on Drug Development
Purity Assignment
Area% (HPLC-UV)
Weight% (qNMR / Mass Balance)
Area% overestimates purity by ignoring water/solvents, leading to potency errors in biological assays.
Regioisomer Control
Often co-elutes (1,3- vs 1,5-isomer)
Specific Resolution (Rs > 1.5)
The 1,5-isomer is a potent impurity that can alter SAR data or cause off-target toxicity.
Stereochemistry
Undefined (Usually Racemic)
Enantiomeric Excess (%ee) defined
Using a racemate when an enantiomer is active dilutes potency by 50%.
Water/Solvent
"Not Determined" or TGA only
Karl Fischer (KF) + GC-HS
Hygroscopic amines can contain 2-5% water, skewing stoichiometric calculations.
Suitability
Early Discovery / HTS
GMP Release / Tox Studies
Critical: Catalog grade is unfit for GLP/GMP analytical method validation.
Technical Deep Dive: The Regioisomer Challenge
The synthesis of 1-(oxan-3-yl)-1H-pyrazol-3-amine typically involves the alkylation of 3-aminopyrazole (or a nitro precursor) with a tetrahydro-2H-pyran-3-yl electrophile (e.g., via Mitsunobu reaction or halide displacement).
The Problem: The pyrazole ring has two nucleophilic nitrogens.
Path A (Desired): Alkylation at N1 yields the 1,3-isomer (1-(oxan-3-yl)-1H-pyrazol-3-amine).
Path B (Impurity): Alkylation at N2 yields the 1,5-isomer (1-(oxan-3-yl)-1H-pyrazol-5-amine).
These two isomers have identical mass (m/z 168 [M+H]+) and very similar polarity, often co-eluting on standard C18 columns.
Visualization: Synthesis & Impurity Fate
The following diagram maps the synthesis pathways and the critical analytical control points required to distinguish the target from its impurities.
Figure 1: Synthetic pathways showing the origin of the critical 1,5-regioisomer impurity. Standard commercial grades often fail to separate the red and green pathways analytically.
Experimental Protocols
To qualify this compound as a Reference Standard, you must implement these self-validating protocols.
Protocol A: Regio-Specific HPLC Method
Objective: Separate the 1,3-amine (Target) from the 1,5-amine (Impurity).
Rationale: Standard C18 columns often fail here. A Phenyl-Hexyl or Polar-Embedded phase provides the pi-pi interaction selectivity needed to resolve the positional isomers.
Column: Waters XBridge Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH suppresses protonation, improving peak shape for basic pyrazoles.
Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS.[4][5][6]
Decision Matrix for Researchers
Use this logic flow to determine which standard grade is required for your current development stage.
Figure 2: Selection guide for reference standard grades based on development phase.
References
Compound Identity: 1-(Tetrahydro-2H-pyran-3-yl)-1H-pyrazol-3-amine.[1] CAS Common Chemistry. CAS Registry Number: 1698719-78-6.[1]
Synthesis & Regioselectivity: Fustero, S., et al. "Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles."[7] Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link
Mitsunobu Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link
Analytical Methodology: "General Chapter <761> Nuclear Magnetic Resonance." United States Pharmacopeia (USP). (Standard for qNMR purity assignment).
Chiral Separation: "Separation of Pyrazole Derivatives on Polysaccharide-based Chiral Stationary Phases.
Disclaimer: This guide is for research and educational purposes. Always verify Safety Data Sheets (SDS) and local regulations before handling chemical substances.
Comparative Stability Guide: Tetrahydropyran vs. Oxetane Pyrazole Analogs
Executive Summary In the optimization of pyrazole-based pharmacophores, the choice between Tetrahydropyran (THP) and Oxetane appendages represents a critical decision point between chemical robustness and metabolic effic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the optimization of pyrazole-based pharmacophores, the choice between Tetrahydropyran (THP) and Oxetane appendages represents a critical decision point between chemical robustness and metabolic efficiency .
Tetrahydropyran (THP) is the conservative choice for chemical stability. It offers a chemically inert ether linkage stable to harsh acidic workups but often suffers from higher lipophilicity (LogD) and susceptibility to oxidative metabolism (CYP450) at the
-carbon positions.
Oxetane is the high-performance bioisostere. While possessing significant ring strain (~25.5 kcal/mol) that renders it susceptible to acid-catalyzed ring opening, it frequently offers superior metabolic stability by blocking metabolic "soft spots." It significantly lowers LogD and enhances aqueous solubility compared to THP.
The Verdict: Use THP when chemical stability during synthesis is paramount and lipophilicity is not a limiting factor. Switch to Oxetane (specifically 3,3-disubstituted variants) to solve solubility issues, lower intrinsic clearance (
), or block metabolic hotspots, provided the synthetic route avoids prolonged exposure to strong aqueous acids.
Physicochemical & Structural Profile[1][2][3][4]
The structural differences between the 6-membered THP and 4-membered oxetane rings drive their distinct stability profiles.[1]
Exposed O-lone pairs on oxetane improve solubility.
Inductive Effect
Weak
Strong EWG
Oxetane lowers pKa of adjacent amines (e.g., pyrazole NH) by ~1-2 units.
Chemical Stability: The Acid Challenge
The primary liability of oxetane analogs is acid-catalyzed ring opening . Unlike THP, which behaves as a standard stable ether, the oxetane oxygen is basic enough to be protonated, and the ring strain drives rapid hydrolysis or nucleophilic attack.
Mechanism of Instability
In acidic media (e.g., 1M HCl, TFA), the oxetane oxygen is protonated. This activated intermediate is susceptible to nucleophilic attack (by water, chloride, or intramolecular nucleophiles), leading to ring opening.[2]
Visualization: Acid Hydrolysis Pathway
The following diagram illustrates the divergent stability pathways of THP and Oxetane under acidic conditions.
Figure 1: Mechanistic divergence in acid stability.[1] Oxetane ring strain drives irreversible degradation, while THP undergoes reversible protonation.
The "3,3-Disubstitution" Shield
Crucial Insight: The instability of oxetanes is not absolute.[2][3] 3,3-disubstituted oxetanes (common in medicinal chemistry) exhibit remarkable acid stability compared to mono-substituted variants. The steric bulk at the 3-position blocks the trajectory of incoming nucleophiles, often allowing these motifs to survive standard acidic deprotections (e.g., 4M HCl in dioxane for short durations).
Metabolic Stability: The Oxetane Advantage[5][8][9][10]
While THP wins on chemical stability, Oxetane dominates in metabolic stability .
The Metabolic Liability of THP
Tetrahydropyrans are susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP3A4, CYP2D6). The
-carbons (adjacent to the oxygen) are electron-rich and sterically accessible, making them prime targets for hydrogen abstraction and subsequent hydroxylation/ring opening.
The Oxetane "Metabolic Sink"
Steric Shielding: The compact, rigid nature of the oxetane ring often prevents the molecule from achieving the necessary conformation in the CYP active site.
Lack of Abstractable Protons: In 3,3-disubstituted oxetanes, the
-positions are fully substituted, removing the primary site of metabolic attack found in gem-dimethyl or THP groups.
Polarity: The lower LogD reduces non-specific binding to microsomal proteins and liver enzymes.
Data Comparison: Intrinsic Clearance (
)
Data synthesized from Pfizer and AstraZeneca internal case studies (see References).
Scaffold Type
Structure
(Human Microsomes)
Solubility (pH 7.4)
THP-Pyrazole
6-membered ether
High (>50 µL/min/mg)
Moderate
Gem-Dimethyl
Acyclic alkyl
Very High (>100 µL/min/mg)
Low
Oxetane-Pyrazole
3,3-disubstituted
Low (<15 µL/min/mg)
High
Experimental Protocols
To validate these properties in your specific pyrazole series, use the following self-validating protocols.
Protocol A: Comparative Acid Stability Profiling
Objective: Determine the half-life (
) of the analog in simulated gastric fluid or synthetic workup conditions.
Preparation: Prepare a 10 mM stock solution of the test compound (THP and Oxetane analogs) in DMSO.
Incubation:
Add 10 µL of stock to 990 µL of 1M HCl (aq) and 1M HCl in MeOH (1:1).
Incubate at 37°C in a shaking water bath.
Sampling:
Aliquot 50 µL at T=0, 1h, 4h, and 24h.
Quench immediately with 150 µL cold acetonitrile (containing Internal Standard).
Analysis:
Analyze via LC-MS/MS. Monitor the parent ion
.
Self-Validation: Look for the appearance of a mass shift corresponding to
Da (water addition/ring opening) for the oxetane. The THP should remain unchanged.
System: Human Liver Microsomes (0.5 mg/mL protein concentration).
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Procedure:
Pre-incubate microsomes + test compound (1 µM final conc) at 37°C for 5 mins.
Initiate reaction by adding NADPH.
Sample at 0, 5, 15, 30, and 45 mins.
Quench with ice-cold acetonitrile/methanol.
Calculation:
Plot ln(% remaining) vs. time. Slope =
.
.
Decision Framework
Use this logic flow to select the correct analog for your lead optimization.
Figure 2: Strategic decision tree for scaffold selection.
References
Bull, J. A., et al. (2016).[4] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5][6][7][8] Chemical Reviews, 116(19), 12150–12233.
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2][9] Angewandte Chemie International Edition, 49(5), 896-900.
Stepan, A. F., et al. (2011). "Structural biology and chemistry of oxetanes: Application to the design of potent, selective, and metabolically stable inhibitors." Journal of Medicinal Chemistry, 54(22), 7772–7783.
Burkhard, J. A., et al. (2010). "Oxetanes as Bioisosteres of Gem-Dimethyl Groups." Angewandte Chemie, 49, 3524.
BenchChem. (2025).[1][2][9] "Assessing the stability of the oxetane ring under various chemical conditions." BenchChem Technical Guides.
Operational Guide: Safe Handling and Disposal of 1-(Oxan-3-yl)-1H-pyrazol-3-amine
Introduction: The Cradle-to-Grave Imperative In drug discovery, 1-(Oxan-3-yl)-1H-pyrazol-3-amine (CAS: 1263286-62-5) serves as a critical aminopyrazole scaffold, frequently utilized in the synthesis of JAK inhibitors and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Cradle-to-Grave Imperative
In drug discovery, 1-(Oxan-3-yl)-1H-pyrazol-3-amine (CAS: 1263286-62-5) serves as a critical aminopyrazole scaffold, frequently utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules. While its utility in coupling reactions is well-documented, its disposal is often treated with generic oversight.
As a Senior Application Scientist, I must emphasize that the disposal of nitrogen-rich heterocycles is not merely a janitorial task—it is a chemical process in itself. Improper segregation of this amine can lead to immediate exothermic risks in waste containers or long-term environmental toxicity. This guide provides a self-validating protocol for the safe sequestration and destruction of this compound, moving beyond simple compliance to operational excellence.
Part 1: Chemical Profile & Hazard Identification[1][2][3]
To dispose of a chemical safely, one must understand its reactive potential in a waste drum. 1-(Oxan-3-yl)-1H-pyrazol-3-amine combines a basic exocyclic amine with a tetrahydropyran (oxan) ether linkage.
Physicochemical Waste Profile
Property
Value / Characteristic
Operational Implication
Physical State
Solid (typically off-white powder)
Dust hazard; requires particulate containment.
Basicity (pKa)
~3.5 - 4.5 (Pyrazoles are weak bases)
CRITICAL: Incompatible with strong acids and acyl chlorides.
Solubility
Soluble in DMSO, MeOH, DCM; Low in Water
Do not attempt aqueous treatment/sewer disposal.
Reactive Groups
Primary Amine (-NH2), Ether (Oxan)
Amine is nucleophilic; prone to exothermic acylation or protonation.
Combustion
High Nitrogen Content
Generates NOx upon incineration; requires scrubbed incineration.
The Causality of Hazard
The primary risk during disposal is not spontaneous combustion, but incompatible mixing .
The Amine Risk: If this compound is discarded into a "General Organic Waste" container that previously held acid chlorides (e.g., acetyl chloride) or strong mineral acids, an immediate exothermic acid-base reaction or amide formation will occur. In a sealed waste drum, this heat evolution can pressurize the vessel, leading to rupture.
The Heterocycle Risk: Pyrazoles are biologically active. Releasing them into aqueous waste streams (drains) risks bypassing municipal water treatment, as many heterocycles are resistant to standard biodegradation.
Part 2: Waste Segregation & Containment Workflow
Effective disposal relies on strict segregation at the point of generation. The following decision matrix illustrates the required workflow for isolating 1-(Oxan-3-yl)-1H-pyrazol-3-amine.
Operational Logic
Solid Waste: Must be double-bagged to prevent dust generation.
Liquid Waste: Must be pH-checked. If the solution is acidic (from a workup), it must be neutralized before entering the organic waste stream to prevent drum corrosion or secondary reactions.
Figure 1: Decision tree for the segregation and packaging of aminopyrazole waste. Note the critical neutralization step for liquid waste to prevent exothermic incompatibility.
Part 3: Pre-Disposal Stabilization Protocol
Before placing the waste into the final container, specific stabilization steps ensure the safety of the waste handler.
Protocol A: Handling Pure Solid Waste
Applicability: Expired shelf-life material or excess weighing scraps.
PPE Requirement: Wear nitrile gloves (minimum 0.11 mm thickness) and a P95 particulate respirator. Aminopyrazoles can be respiratory irritants [1].[1][2][3][4][5]
Containment: Do not throw loose powder into a drum. Transfer the solid into a clear polyethylene bag.
Sealing: Twist and tape the bag neck. Place this bag into a second bag (double containment).
Tagging: Attach a waste tag directly to the outer bag before placing it in the satellite accumulation drum.
Protocol B: Quenching Reaction Mixtures
Applicability: Mother liquors or reaction solvents containing the amine.
The "Self-Validating" Safety Check:
Why: If you add a basic amine solution to a waste drum containing acidic byproducts, the temperature will rise.
Validation: Perform a "bucket test" on a 10mL scale before dumping the main flask. Mix 10mL of your waste with 10mL of the current waste drum contents (if accessible/known) in a fume hood. Observe for heat or gas.[6][2][4]
Step-by-Step:
Dilution: Dilute the reaction mixture with a compatible solvent (Ethanol or Ethyl Acetate) to reduce concentration below 10 wt%.
Neutralization: If the reaction involved acidic reagents, add saturated Sodium Bicarbonate (NaHCO3) solution slowly until gas evolution ceases.
Phase Separation: If an aqueous layer forms, separate it. The organic layer containing the aminopyrazole goes to Organic Waste (Non-Halogenated) .
Aqueous Disposal: The aqueous layer, now containing salts, should be checked for organic contamination before disposal via aqueous waste streams (consult local EHS).
Part 4: Regulatory & Final Disposition
Regulatory Classification (US Context)
While 1-(Oxan-3-yl)-1H-pyrazol-3-amine is not explicitly listed on the EPA's RCRA P-list or U-list, it must be characterized by the generator.
Waste Code Assignment: Due to the flammability of associated solvents and the toxicity profile of pyrazoles, the standard assignment is D001 (Ignitable) if in solvent, and potentially characteristic of Toxic waste depending on concentration.
Best Practice: Manage as Hazardous Waste - Organic Toxicity .
The Only Acceptable Disposal Method: Incineration
Landfilling is strictly prohibited for heterocyclic amines due to groundwater leaching risks.
Mechanism: The facility must operate at >1000°C with a residence time of >2 seconds.
Why: The pyrazole ring is thermally stable. High temperatures are required to break the N-N bond. The facility must be equipped with wet scrubbers to capture Nitrogen Oxides (NOx) generated during the combustion of the amine and pyrazole nitrogens [2].
Labeling Instructions
Ensure the waste container label explicitly reads:
National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrazol-3-amine derivatives. Retrieved from [Link]
U.S. Environmental Protection Agency (2023). Best Demonstrated Available Technologies (BDAT) for Heterocyclic Organic Wastes. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Personal Protective Equipment for Handling 1-(Oxan-3-yl)-1H-pyrazol-3-amine
[1][2][3][4][5][6][7][8][9] Executive Summary & Risk Context 1-(Oxan-3-yl)-1H-pyrazol-3-amine (CAS: 1263205-96-4) is a heterocyclic primary amine used frequently as a scaffold in kinase inhibitor development. While speci...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4][5][6][7][8][9]
Executive Summary & Risk Context
1-(Oxan-3-yl)-1H-pyrazol-3-amine (CAS: 1263205-96-4) is a heterocyclic primary amine used frequently as a scaffold in kinase inhibitor development. While specific toxicological data for this exact isomer is often limited in public databases, its structural analogs (aminopyrazoles) are potent irritants and potential sensitizers.
The Core Safety Directive: Treat this compound as a Hazardous Irritant (Skin/Eye/Respiratory) and a potential Acute Toxin (Oral) . The presence of the primary amine group (
) increases the risk of chemical burns to mucous membranes and potential permeation through standard latex gloves.
Operational Goal: Zero skin contact and zero inhalation of particulates.
Hazard Identification (The "Why" Behind the PPE)
Effective safety relies on understanding the chemical mechanism of injury.
Hazard Class (GHS)
Mechanistic Risk
Target Organ
Acute Toxicity (Oral)
Nitrogenous heterocycles can interfere with neurotransmission or cellular respiration if ingested.
Systemic / CNS
Skin/Eye Irritation
The basicity of the primary amine causes saponification of membrane lipids, leading to dermatitis or corneal opacity.
Dermis / Cornea
STOT-SE 3
Fine dust particles from the solid phase are highly irritating to the upper respiratory tract.
Lungs / Mucosa
Sensitization
Pyrazoles are known haptens; repeated low-level exposure may trigger Type IV hypersensitivity (allergic contact dermatitis).
Immune System
PPE Matrix: The Defense System
Do not rely on generic "lab safety" rules. Use this matrix specific to aminopyrazole handling.
A. Hand Protection (Gloves)
Standard latex gloves are permeable to organic amines and are strictly prohibited.
Operation
Recommended Glove System
Rationale
Solid Weighing
Nitrile (Single layer, >5 mil)
Provides adequate barrier against dry powder; excellent dexterity for spatula work.
Solution Handling
Double Gloving (Nitrile over Laminate)
Amines in organic solvents (DCM, DMSO) permeate nitrile. Laminate (e.g., Silver Shield) provides chemical resistance; outer nitrile provides grip.
Spill Cleanup
Butyl Rubber or Viton
Thick polymer required to prevent breakthrough during gross contamination.
B. Respiratory & Body Protection[2][3][4][6][7][10][11][12]
Component
Specification
Operational Note
Respiratory
Engineering Control (Fume Hood)
Primary Defense. All open handling must occur within a certified fume hood operating at 80–100 fpm face velocity.
Backup Resp.
N95 or P100 (Valved)
Only required if weighing outside a hood (strongly discouraged) or during spill cleanup outside the hood.
Eye Protection
Chemical Splash Goggles
Safety glasses are insufficient due to the risk of fine dust migration around the lenses.
Body
Lab Coat (Poly/Cotton) + Tyvek Sleeves
Disposable Tyvek sleeves prevent powder accumulation on wrist cuffs, a common contact dermatitis vector.
Operational Protocol: Step-by-Step
This workflow is designed to break the chain of exposure.
Phase 1: Preparation
Static Control: Aminopyrazoles are often fluffy, electrostatic solids. Place an ionizing bar or use an anti-static gun inside the balance enclosure to prevent powder "fly-out."
Decontamination Zone: Pre-soak a paper towel in 1M HCl (or weak acid) and place it in the hood. This acts as a "landing pad" for dirty spatulas, neutralizing the amine immediately upon contact.
Phase 2: Weighing & Solubilization
Don PPE: Put on safety goggles, lab coat, and 5-mil nitrile gloves.
Transfer: Open the source container only inside the fume hood.
Weighing: Transfer solid to a tared vial. Do not return excess chemical to the stock bottle to prevent cross-contamination.
Solvation: Add solvent (e.g., DMSO, Methanol) immediately. Once in solution, the respiratory dust hazard is eliminated, but the skin permeation hazard increases.
Phase 3: Cleanup[10]
Wipe Down: Wipe the balance area with a solvent-dampened tissue (Ethanol), followed by a weak acid wipe (dilute acetic acid) to protonate and solubilize any amine residues.
Doffing: Remove gloves by peeling them inside-out to trap residues. Wash hands with soap and cool water (warm water opens pores).
Visual Workflow: Safe Handling Lifecycle
The following diagram illustrates the critical decision points and engineering controls required for handling this compound.
Figure 1: Operational workflow emphasizing the transition from solid handling (inhalation risk) to solution handling (permeation risk).
Emergency Response & Disposal
Accidental Release (Spill)
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/ethanol mix), then wipe up.
Solution Spill: Absorb with vermiculite or spill pads.
Skin Contact: Flush immediately with water for 15 minutes.[1][2][3][4] Do not use vinegar on skin burns unless directed by a physician, as the exothermic reaction can worsen injury.
Waste Disposal[1][2][4][5][13][14][15]
Classification: Non-halogenated organic waste (unless halogenated solvents are used).
EPA Considerations: While not explicitly listed under P or U codes, treat as D001 (Ignitable) if in solvent, or general toxic organic waste.
Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or acid anhydrides, as rapid exothermic reactions may occur.
References
Fisher Scientific. (2025). Safety Data Sheet: 3-Aminopyrazole. Retrieved from
TCI Chemicals. (2024). Safety Data Sheet: 3-Aminopyrazole (Analogous Hazard Data). Retrieved from
US Environmental Protection Agency (EPA). Hazardous Waste Codes & Regulations (40 CFR Part 261).[5] Retrieved from
Ansell. Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.